molecular formula C6H13NO2 B1286398 Pyrrolidine-2,5-diyldimethanol CAS No. 5626-66-4

Pyrrolidine-2,5-diyldimethanol

Cat. No.: B1286398
CAS No.: 5626-66-4
M. Wt: 131.17 g/mol
InChI Key: ITNFYTQOVXXQNN-UHFFFAOYSA-N
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Description

Pyrrolidine-2,5-diyldimethanol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(hydroxymethyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNFYTQOVXXQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559284
Record name (Pyrrolidine-2,5-diyl)dimethanol
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-66-4
Record name (Pyrrolidine-2,5-diyl)dimethanol
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Record name Pyrrolidine-2,5-diyldimethanol
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Foundational & Exploratory

(2R,5R)-Pyrrolidine-2,5-diyldimethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)-Pyrrolidine-2,5-diyldimethanol is a chiral organic compound featuring a pyrrolidine ring substituted at the 2 and 5 positions with hydroxymethyl groups. The "(2R,5R)" designation specifies the stereochemistry at the two chiral centers, indicating a trans configuration of the substituents. This C2-symmetric scaffold has garnered significant interest in the fields of asymmetric synthesis and medicinal chemistry. Its rigid, well-defined three-dimensional structure makes it an excellent chiral ligand for asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. Furthermore, the pyrrolidine motif is a common core in many biologically active molecules, suggesting potential applications for (2R,5R)-Pyrrolidine-2,5-diyldimethanol and its derivatives in drug discovery and development. This guide provides a detailed overview of its structural properties, synthesis, and potential applications.

Structural Properties

The structural and physical properties of (2R,5R)-Pyrrolidine-2,5-diyldimethanol are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.

PropertyValue
Chemical Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Appearance Predicted: Solid
Melting Point Data not available
Boiling Point Data not available
Optical Rotation Data not available
Solubility Expected to be soluble in polar organic solvents
Predicted LogP -1.0
CAS Number 5626-66-4 (for the general compound, stereochemistry not specified)

Synthesis

The synthesis of (2R,5R)-Pyrrolidine-2,5-diyldimethanol typically starts from a readily available chiral precursor to ensure the desired stereochemistry. A common strategy involves the reduction of a C2-symmetric pyrrolidine-2,5-dicarboxylate derivative.

Experimental Protocol: Synthesis from (2R,5R)-Dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate

This protocol outlines a general procedure for the synthesis of (2R,5R)-Pyrrolidine-2,5-diyldimethanol via the reduction of a protected diester precursor.

Materials:

  • (2R,5R)-Dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Reduction of the Diester: A solution of (2R,5R)-dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting mixture is stirred until a white precipitate forms.

  • The precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc protected diol.

  • Deprotection: The crude N-Boc protected (2R,5R)-pyrrolidine-2,5-diyldimethanol is dissolved in a suitable solvent such as dichloromethane or methanol.

  • An excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, is added to the solution.

  • The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent is removed under reduced pressure. If an HCl salt is formed, it can be neutralized with a base like sodium bicarbonate to obtain the free amine.

  • Purification: The final product, (2R,5R)-Pyrrolidine-2,5-diyldimethanol, is purified by column chromatography or recrystallization.

SynthesisWorkflow start Start: (2R,5R)-Dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate reduction Reduction with LiAlH4 in THF start->reduction workup Quenching and Aqueous Work-up reduction->workup deprotection Acidic Deprotection (e.g., HCl or TFA) workup->deprotection purification Purification (Chromatography/Recrystallization) deprotection->purification end_product End Product: (2R,5R)-Pyrrolidine-2,5-diyldimethanol purification->end_product

Caption: Synthetic workflow for (2R,5R)-Pyrrolidine-2,5-diyldimethanol.

Spectroscopic Characterization

The structure of (2R,5R)-Pyrrolidine-2,5-diyldimethanol is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine protons at C2 and C5, the methylene protons of the hydroxymethyl groups, and the methylene protons of the pyrrolidine ring. The chemical shifts and coupling constants will be indicative of the trans stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two equivalent methine carbons (C2 and C5), the two equivalent methylene carbons of the hydroxymethyl groups, and the two sets of equivalent methylene carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would correspond to the calculated molecular weight of 131.17 g/mol .

Applications in Asymmetric Synthesis

The C2-symmetric nature of (2R,5R)-Pyrrolidine-2,5-diyldimethanol makes it a valuable chiral ligand in asymmetric catalysis. The two hydroxymethyl groups can be readily modified to introduce various coordinating groups, allowing for the fine-tuning of the ligand's steric and electronic properties.

Asymmetric Catalysis Workflow

(2R,5R)-Pyrrolidine-2,5-diyldimethanol can be employed as a precursor to a variety of chiral ligands for transition metal-catalyzed reactions. The general workflow for its application in asymmetric catalysis is depicted below.

AsymmetricCatalysis start (2R,5R)-Pyrrolidine-2,5-diyldimethanol modification Ligand Synthesis: Functionalization of -OH groups start->modification catalyst_formation Catalyst Formation: Coordination with Metal Precursor modification->catalyst_formation reaction Asymmetric Reaction: Substrate + Reagent catalyst_formation->reaction product Enantiomerically Enriched Product reaction->product analysis Analysis: (e.g., Chiral HPLC, NMR) product->analysis

Caption: Workflow for the application of (2R,5R)-Pyrrolidine-2,5-diyldimethanol in asymmetric catalysis.

Potential in Drug Development

The pyrrolidine scaffold is a key structural motif in numerous FDA-approved drugs. The diol functionality of (2R,5R)-Pyrrolidine-2,5-diyldimethanol provides convenient handles for the introduction of various pharmacophores, making it an attractive building block for the synthesis of novel drug candidates. Its defined stereochemistry is particularly important, as the biological activity of chiral drugs is often dependent on the specific enantiomer.

Conclusion

(2R,5R)-Pyrrolidine-2,5-diyldimethanol is a valuable chiral building block with significant potential in both asymmetric synthesis and medicinal chemistry. Its C2-symmetric structure and versatile functional groups allow for the creation of a wide range of chiral ligands and potential drug candidates. The synthetic route, while requiring careful stereocontrol, is accessible from common chiral pool starting materials. Further research into the applications of this compound is likely to uncover new and efficient catalytic systems and novel therapeutic agents.

Spectroscopic Data Analysis of Pyrrolidine-2,5-diyldimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Pyrrolidine-2,5-diyldimethanol (C₆H₁₃NO₂), a key chiral building block in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data and analysis of analogous compounds to provide a foundational understanding for researchers. It includes detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in clear tabular formats, and key workflows and structural correlations are visualized using Graphviz diagrams to facilitate comprehension and application in a drug development context.

Introduction

This compound is a C₂-symmetric chiral molecule of significant interest in medicinal chemistry and drug development. Its bifunctional nature, containing both secondary amine and primary alcohol functionalities, makes it a versatile scaffold for the synthesis of complex molecules, including ligands for asymmetric catalysis and pharmacologically active compounds. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the purity, identity, and stereochemistry of this intermediate and its subsequent derivatives. This guide serves as a practical resource for the acquisition and interpretation of its key spectroscopic data.

Predicted and Expected Spectroscopic Data

The following sections present predicted and expected spectroscopic data for this compound. It is crucial to note that this data is generated from computational models and analysis of structurally similar compounds, and should be confirmed with experimental data when possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H2, H5 (CH-CH₂OH)3.1 - 3.4Multiplet2H-
H3, H4 (CH₂-CH₂)1.5 - 1.8Multiplet4H-
-CH₂OH (Methylene)3.5 - 3.8Multiplet4H-
-NH (Amine)1.8 - 2.5 (broad)Singlet (broad)1H-
-OH (Alcohol)2.0 - 4.0 (broad)Singlet (broad)2H-

Note: Chemical shifts are referenced to a standard solvent signal. The NH and OH signals are often broad and their chemical shifts are highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2, C5 (CH-CH₂OH)60 - 65
C3, C4 (CH₂-CH₂)28 - 33
-CH₂OH (Methylene)65 - 70
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorptions for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
O-H Stretch (Alcohol)3200 - 3600Strong, BroadIndicative of hydrogen bonding.
N-H Stretch (Amine)3300 - 3500MediumMay be obscured by the broad O-H stretch.
C-H Stretch (Alkyl)2850 - 2960StrongCharacteristic of sp³ C-H bonds.
C-O Stretch (Alcohol)1050 - 1260Strong
N-H Bend (Amine)1590 - 1650Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M+H]⁺132.1019Molecular ion with a proton adduct.
[M+Na]⁺154.0839Molecular ion with a sodium adduct.
[M-H₂O+H]⁺114.0913Loss of a water molecule from the protonated molecular ion.
[M-CH₂OH+H]⁺101.0808Loss of a hydroxymethyl radical from the protonated molecular ion.

Note: The molecular formula of this compound is C₆H₁₃NO₂, with a monoisotopic mass of 131.0946 g/mol .

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for this compound. These should be adapted based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be acquired to obtain a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) will be required.

    • Process the FID and reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.

  • Instrument Setup:

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

    • Calibrate the mass analyzer using a standard calibration solution.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Data can be acquired in full scan mode to detect all ions or in selected ion monitoring (SIM) mode for higher sensitivity towards specific ions.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or other adducts) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

Workflow for Spectroscopic Data Analysis

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation cluster_final Final Analysis Prep Prepare Sample (Dissolve/Deposit) NMR_Acq NMR Acquisition (1H, 13C) Prep->NMR_Acq IR_Acq FT-IR Acquisition Prep->IR_Acq MS_Acq MS Acquisition Prep->MS_Acq NMR_Proc NMR Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc IR_Proc IR Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc MS Processing (Peak Identification) MS_Acq->MS_Proc NMR_Interp NMR Interpretation (Chemical Shift, Coupling) NMR_Proc->NMR_Interp IR_Interp IR Interpretation (Functional Groups) IR_Proc->IR_Interp MS_Interp MS Interpretation (Molecular Ion, Fragmentation) MS_Proc->MS_Interp Structure Structure Elucidation NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

General workflow for spectroscopic data analysis.
Structure and Key Spectroscopic Correlations

Pyrrolidine_Spectroscopy cluster_structure This compound cluster_data Predicted Spectroscopic Data mol HNMR ¹H NMR (ppm) CH: 3.1-3.4 CH₂ (ring): 1.5-1.8 CH₂OH: 3.5-3.8 NH: 1.8-2.5 OH: 2.0-4.0 CNMR ¹³C NMR (ppm) C2, C5: 60-65 C3, C4: 28-33 -CH₂OH: 65-70 IR IR (cm⁻¹) O-H: 3200-3600 N-H: 3300-3500 C-H: 2850-2960 C-O: 1050-1260 MS MS (m/z) [M+H]⁺: 132.1 [M-H₂O+H]⁺: 114.1 [M-CH₂OH+H]⁺: 101.1

Structure and key predicted spectroscopic correlations.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis of this compound. While based on predicted data, the presented information on expected spectral features and detailed experimental protocols offers valuable guidance for researchers in drug development and organic synthesis. The systematic approach outlined, from sample preparation to spectral interpretation, coupled with visual aids, is intended to streamline the process of structural characterization for this important chiral building block. Experimental verification of the predicted data is strongly encouraged to build a robust and reliable spectroscopic database for this compound.

Navigating the Labyrinth of Molecular Architecture: A Technical Guide to Pyrrolidine-2,5-diyldimethanol Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the crystal structure of pyrrolidine-2,5-diyldimethanol, a key chiral building block. While a specific, publicly available crystal structure for this compound remains to be published, this document outlines the established experimental protocols and data analysis techniques by examining closely related pyrrolidine derivatives. This technical paper will equip researchers with the foundational knowledge to approach the crystallographic analysis of this and similar small molecules.

Synthesis and Crystallization: The Genesis of a Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of chiral cis-2,5-disubstituted pyrrolidines, such as this compound, often starts from commercially available precursors like methyl L-pyroglutamate.[1] A typical synthetic route involves a series of reactions including the formation of an imide, reaction with a Grignard reagent to introduce desired functional groups, and subsequent reduction steps to yield the final product.[1]

Once the pure compound is synthesized and characterized, the critical step of crystallization ensues. The formation of single crystals suitable for X-ray diffraction is often the most challenging aspect of structure determination. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

The choice of solvent or solvent system is crucial and often determined empirically. For pyrrolidine derivatives, solvents such as ethanol, acetone, and diethyl ether have been used successfully.[2]

Experimental Protocols: From Crystal to Data

The core of crystal structure determination lies in the meticulous collection and analysis of X-ray diffraction data. The following sections detail the standardized workflow.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-170 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. Modern crystallography relies on automated four-circle diffractometers equipped with sensitive detectors such as CCD or CMOS detectors.

As the crystal is rotated in the X-ray beam, a series of diffraction patterns are collected. Each diffraction spot (or reflection) contains information about the electron density distribution within the crystal. The intensity and position of thousands of these reflections are recorded.

Data Processing and Structure Solution

The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice) are determined from the positions of the diffraction spots.

The "phase problem" is a central challenge in crystallography. While the intensities of the reflections are measured, their phases are lost. To solve the structure, these phases must be determined. For small molecules, direct methods are commonly employed. These are computational techniques that use statistical relationships between the intensities of the reflections to estimate the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor, which is a measure of the agreement between the experimental and calculated structure factors.

Data Presentation: Deciphering the Crystallographic Language

The results of a crystal structure determination are typically presented in a standardized format, often in the form of tables summarizing key crystallographic and structural data. While the specific data for this compound is not available, the following tables for a related pyrrolidine derivative, 1,2-dimorpholinoethane, illustrate the type of information that is reported.[3]

Table 1: Crystal Data and Structure Refinement Parameters for a Pyrrolidine Derivative.

ParameterValue
Empirical formulaC10H20N2O2
Formula weight200.28
Temperature (K)170(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP21/n
a (Å)6.0430(3)
b (Å)8.0805(3)
c (Å)11.1700(4)
α (°)90
β (°)97.475(2)
γ (°)90
Volume (ų)540.80(4)
Z2
Density (calculated) (Mg/m³)1.229
Absorption coefficient (mm⁻¹)0.088
F(000)220
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)3.33 to 25.50
Index ranges-7<=h<=7, -9<=k<=9, -13<=l<=13
Reflections collected4867
Independent reflections1007 [R(int) = 0.0216]
Completeness to theta = 25.50° (%)99.9
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1007 / 0 / 65
Goodness-of-fit on F²1.055
Final R indices [I>2sigma(I)]R1 = 0.0345, wR2 = 0.0906
R indices (all data)R1 = 0.0406, wR2 = 0.0945
Largest diff. peak and hole (e.Å⁻³)0.239 and -0.173

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Pyrrolidine Derivative.

BondLength (Å)AngleDegrees (°)
O(1)-C(1)1.423(1)C(1)-O(1)-C(2)109.5(1)
N(1)-C(3)1.458(1)C(3)-N(1)-C(4)109.1(1)
N(1)-C(5)1.463(1)C(3)-N(1)-C(5)112.3(1)
C(1)-C(2)1.515(2)O(1)-C(1)-C(2)111.4(1)
C(3)-C(4)1.518(2)N(1)-C(3)-C(4)105.8(1)
C(5)-C(5)#11.527(2)N(1)-C(5)-C(5)#1112.5(1)

Visualizing the Molecular World: Diagrams and Workflows

Visual representations are indispensable for understanding complex scientific processes and molecular structures. The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in crystal structure determination.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray integration Data Integration & Reduction xray->integration space_group Space Group Determination integration->space_group phase_problem Phase Problem Solution (Direct Methods) space_group->phase_problem refinement Model Refinement phase_problem->refinement validation Structure Validation refinement->validation cif CIF File Generation validation->cif

Caption: Experimental workflow for crystal structure determination.

Caption: 2D representation of this compound.

Conclusion: The Path Forward

The determination of the crystal structure of this compound is an essential step in harnessing its full potential in drug development. Although a definitive crystal structure is not yet publicly documented, the methodologies for its determination are well-established. This guide provides a robust framework for researchers to approach this challenge, from the initial synthesis and crystallization to the final data analysis and structure validation. The elucidation of this and other novel molecular structures will continue to be a driving force in the advancement of medicinal chemistry and materials science.

References

Chiral Pool Synthesis of Substituted Pyrrolidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its stereochemistry is often crucial for biological activity, making enantioselective synthesis a key challenge. Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, offers a powerful and efficient strategy to access optically pure substituted pyrrolidines without the need for asymmetric catalysis or chiral resolution.[1] This technical guide provides an in-depth overview of the core strategies, key starting materials, and experimental methodologies for the synthesis of substituted pyrrolidines from the chiral pool.

Core Synthetic Strategies

The synthesis of substituted pyrrolidines from the chiral pool can be broadly categorized into two main approaches:

  • Functionalization of Pre-existing Pyrrolidine Scaffolds: This is the most direct approach, where readily available chiral pyrrolidine-containing molecules, such as amino acids, are modified. Proline and its derivatives are the most common starting materials in this category.[2]

  • Cyclization of Acyclic Precursors Derived from the Chiral Pool: In this strategy, the pyrrolidine ring is constructed from an acyclic, enantiopure precursor. This approach offers greater flexibility in introducing substituents at various positions of the ring. Common chiral precursors include amino acids (other than proline), carbohydrates, and tartaric acid.[2][3][4]

Key Chiral Pool Starting Materials and Their Synthetic Pathways

Amino Acids: The Versatile Precursors

Amino acids are the most widely utilized chiral pool sources for pyrrolidine synthesis due to their structural diversity and ready availability in enantiopure forms.

L-proline and its hydroxylated analogue, (2S,4R)-4-hydroxy-L-proline, are arguably the most popular starting materials for the synthesis of substituted pyrrolidines.[2] Their rigid cyclic structure provides a high degree of stereocontrol in subsequent functionalization reactions.

Key Transformations:

  • N-Functionalization: The secondary amine can be readily protected or functionalized. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).[1]

  • Carboxylic Acid Modification: The carboxylic acid can be converted to esters, amides, or reduced to the corresponding alcohol (prolinol).[2]

  • Ring Functionalization: The pyrrolidine ring can be substituted at various positions. For instance, palladium-catalyzed C(sp³)–H arylation has been used to introduce aryl groups at the C4 position.[1]

G proline L-Proline / 4-Hydroxy-L-proline n_protected N-Protected Proline proline->n_protected N-Protection prolinol (S)-Prolinol proline->prolinol Reduction (e.g., LiAlH4) c4_functionalized C4-Functionalized Pyrrolidine n_protected->c4_functionalized C-H Functionalization amide Pyrrolidine Amides n_protected->amide Amide Coupling ester Pyrrolidine Esters n_protected->ester Esterification substituted_pyrrolidine Substituted Pyrrolidines prolinol->substituted_pyrrolidine c4_functionalized->substituted_pyrrolidine amide->substituted_pyrrolidine ester->substituted_pyrrolidine

Fig. 1: Synthetic pathways from Proline.

Glutamic acid, an abundant non-essential amino acid, can be converted to pyroglutamic acid through dehydration and cyclization.[5][6] Pyroglutamic acid serves as a versatile intermediate for the synthesis of various functionalized pyrrolidines.[7]

Key Transformations:

  • Dehydration-Cyclization: Heating glutamic acid leads to the formation of pyroglutamic acid.[5]

  • Reduction and Further Functionalization: The lactam ring of pyroglutamic acid can be reduced and the resulting pyrrolidine further elaborated.

G glutamic L-Glutamic Acid pyroglutamic Pyroglutamic Acid glutamic->pyroglutamic Dehydration/Cyclization pyrrolidinone 2-Pyrrolidone pyroglutamic->pyrrolidinone Reduction/Decarbonylation substituted_pyrrolidine Substituted Pyrrolidines pyrrolidinone->substituted_pyrrolidine Further Functionalization

Fig. 2: Synthesis from Glutamic Acid.

(S)-Aspartic acid can be transformed into enantiomerically pure β-proline (pyrrolidine-3-carboxylic acid) derivatives.[3] This involves the formation of a 1,4-bis-electrophile followed by rearrangement and ring closure.[3]

Carbohydrates: A Rich Source of Chirality

Carbohydrates are inexpensive and readily available chiral building blocks that can be used to synthesize highly functionalized pyrrolidines.[8][9] Their multiple stereocenters and functional groups offer a high degree of control over the stereochemical outcome of the synthesis.

Key Strategies:

  • Reductive Amination: The anomeric carbon can be converted to an amine, followed by intramolecular cyclization.

  • Nucleophilic Displacement: Hydroxyl groups can be converted into good leaving groups and displaced by a nitrogen nucleophile to form the pyrrolidine ring.

G carbohydrate Carbohydrate (e.g., D-Fructose) aminopolyol Aminopolyol carbohydrate->aminopolyol Functional Group Interconversion dideoxyiminohexitol 2,5-Dideoxy-2,5-iminohexitol aminopolyol->dideoxyiminohexitol Intramolecular Cyclization polyhydroxylated_pyrrolidine Polyhydroxylated Pyrrolidines dideoxyiminohexitol->polyhydroxylated_pyrrolidine

Fig. 3: Pathway from Carbohydrates.
Tartaric Acid: A C2-Symmetric Precursor

Tartaric acid is a C2-symmetric molecule that can be used to synthesize C2-symmetric 2,5-disubstituted pyrrolidines.[10] These types of pyrrolidines are important as chiral auxiliaries and ligands in asymmetric catalysis.[11]

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic transformations.

Table 1: Synthesis of Substituted Pyrrolidines from Proline Derivatives

Starting MaterialReagents and ConditionsProductYield (%)d.r.e.e. (%)Reference
N-Boc-trans-4-hydroxy-L-prolineTEMPO, NaOClN-Boc-4-keto-L-prolineHighN/A>99[2]
N-Boc-L-prolineEDC, HOBt, AmineN-Boc-L-proline AmideHighN/A>99[1]
(S)-ProlineLiAlH4(S)-ProlinolHighN/A>99[2]

Table 2: Cyclization Strategies for Pyrrolidine Synthesis

Acyclic PrecursorReagents and ConditionsProductYield (%)d.r.e.e. (%)Reference
Alcohol 96NaH, DMF, rtBoc-protected pyrrolidine 9778N/A>99[2]
Diol 1 from Aspartic AcidMesCl, then cyclizationPyrrolidinium salt 9aGoodN/A>99[3]

Detailed Experimental Protocols

N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid[1]

A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a mixture of dioxane and 1N sodium hydroxide. Di-tert-butyl dicarbonate dissolved in dioxane is then added at room temperature, and the mixture is stirred for 1.5 hours. Following the reaction, the mixture is diluted with ether, and the organic phase is washed with 1N NaOH. The aqueous phase is then acidified with 3N HCl and extracted with ether. The combined organic extracts are dried and concentrated to yield the N-Boc protected product.

Amide Coupling using EDC/HOBt[1][12]

To a solution of N-Boc protected pyrrolidine carboxylic acid in a suitable solvent such as dimethylformamide (DMF), are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The desired amine is then added, and the reaction mixture is stirred at room temperature until completion. The product is isolated and purified using standard techniques such as chromatography.

Reduction of Proline to Prolinol[2]

To a suspension of LiAlH4 in an anhydrous solvent like THF, a solution of proline is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is then refluxed for several hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated to give the crude prolinol, which can be further purified by distillation or chromatography.

Conclusion

Chiral pool synthesis provides a robust and efficient platform for the stereoselective synthesis of a wide variety of substituted pyrrolidines. By leveraging the inherent chirality of natural products such as amino acids, carbohydrates, and tartaric acid, complex molecular architectures can be constructed with a high degree of stereocontrol. The choice of the starting material and the synthetic strategy depends on the desired substitution pattern and stereochemistry of the target molecule. This guide provides a foundational understanding of the key principles and methodologies in this field, serving as a valuable resource for researchers in drug discovery and development.

References

An In-Depth Technical Guide to the Physicochemical Properties of Pyrrolidine-2,5-diyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine-2,5-diyldimethanol, a disubstituted pyrrolidine, presents a scaffold of interest in medicinal chemistry and drug development. This technical guide provides a summary of its known physicochemical properties, drawing from available data. While comprehensive experimental values for several key parameters are not extensively reported in the literature, this document consolidates the available information on its structure, predicted properties, and relevant synthetic strategies for related compounds. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Chemical and Physical Properties

This compound is a chiral molecule existing as cis and trans diastereomers, each as a pair of enantiomers. The stereochemistry of the molecule significantly influences its physical and biological properties.

PropertyValueSource/Notes
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
CAS Number 5626-66-4
SMILES C1C--INVALID-LINK--CO(for (2S,5S) isomer)[1]
InChI InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2/t5-,6-/m0/s1(for (2S,5S) isomer)[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Spectral Data

Detailed experimental spectral data (NMR, IR) for this compound is not widely published. However, predicted mass spectrometry data is available.

Mass Spectrometry

Predicted Collision Cross Section (CCS) values for various adducts of this compound have been calculated. These values are instrumental in identifying the compound in mass spectrometry-based analyses.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 132.10192129.0
[M+Na]⁺ 154.08386135.0
[M-H]⁻ 130.08736126.7
[M+NH₄]⁺ 149.12846149.3
[M+K]⁺ 170.05780132.7
[M+H-H₂O]⁺ 114.09190123.7
[M+HCOO]⁻ 176.09284146.8
[M+CH₃COO]⁻ 190.10849163.1
[M+Na-2H]⁻ 152.06931132.1
[M]⁺ 131.09409123.6
[M]⁻ 131.09519123.6
(Data sourced from PubChemLite)[1]

Experimental Protocols: Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, several general methods for the synthesis of substituted pyrrolidines are well-established. These can be adapted for the targeted synthesis of this compound. The synthesis of the analogous 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl has been reported, involving a three-component domino process to assemble the pyrrolidine ring.[2]

General Workflow for Pyrrolidine Synthesis

A common strategy for constructing the pyrrolidine ring is through multicomponent reactions. These reactions offer an efficient way to build molecular complexity from simple starting materials in a single step.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Aldehyde D [3+2] Cycloaddition A->D B Amine B->D C Dipolarophile (e.g., Activated Alkene) C->D E Substituted Pyrrolidine D->E

Caption: General workflow for the synthesis of substituted pyrrolidines via a [3+2] cycloaddition reaction.

A key intermediate in many pyrrolidine syntheses is an azomethine ylide, which can be generated in situ from an aldehyde and an amine. This ylide then undergoes a [3+2] cycloaddition with a dipolarophile to form the pyrrolidine ring.

G cluster_generation Azomethine Ylide Generation cluster_cycloaddition Cycloaddition Aldehyde Aldehyde Ylide Azomethine Ylide Aldehyde->Ylide Amine Amine Amine->Ylide Pyrrolidine Pyrrolidine Ring Ylide->Pyrrolidine [3+2] Dipolarophile Dipolarophile Dipolarophile->Pyrrolidine

References

Initial Investigation of Pyrrolidine-2,5-diyldimethanol Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its non-planar and flexible conformation allows for the precise three-dimensional positioning of substituents, making it a "privileged scaffold" for the design of molecules that can effectively interact with biological targets. Among the vast family of pyrrolidine-containing molecules, Pyrrolidine-2,5-diyldimethanol, a C2-symmetric diol, presents a unique platform for the synthesis of novel chiral ligands and pharmacologically active agents. This technical guide provides an in-depth initial investigation into the reactivity of this compound, focusing on its synthesis, potential reactions, and applications in drug development.

Synthesis of this compound

The synthesis of chiral this compound, particularly the (2S,5S) and (2R,5R) enantiomers, is most commonly achieved through the reduction of the corresponding diester or dicarboxylic acid derivatives of proline. A robust and frequently employed method involves the use of a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[2][3]

Experimental Protocol: Synthesis of (2S,5S)-Pyrrolidine-2,5-diyldimethanol

This protocol details the reduction of diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate to (2S,5S)-pyrrolidine-2,5-diyldimethanol using Lithium Aluminium Hydride.

Materials:

  • Diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Ethyl Acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A solution of diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (Argon or Nitrogen) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is then carefully quenched by the sequential dropwise addition of water, followed by 1 M NaOH solution, and finally more water, while maintaining cooling in an ice bath.

  • The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

  • The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (2S,5S)-pyrrolidine-2,5-diyldimethanol.

  • The crude product can be further purified by distillation or recrystallization.

Safety Precautions: Lithium Aluminium Hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under a strictly inert and anhydrous atmosphere by trained personnel.[4][5]

Logical Workflow for Synthesis

G start Start: Diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate reagent LiAlH4 in anhydrous THF (0 °C to reflux) start->reagent Reduction workup Quenching and Extraction (H2O, NaOH, Ether) reagent->workup Reaction Completion purification Purification (Distillation/Recrystallization) workup->purification end_product End Product: (2S,5S)-Pyrrolidine-2,5-diyldimethanol purification->end_product

Caption: General workflow for the synthesis of (2S,5S)-Pyrrolidine-2,5-diyldimethanol.

Spectroscopic Data

Spectroscopic Data (2S,5S)-Pyrrolidine-2,5-diyldimethanol
¹H NMR (CDCl₃, δ ppm)~1.5-2.0 (m, 4H, C₃-H₂, C₄-H₂), ~3.4-3.8 (m, 6H, C₂-H, C₅-H, 2 x CH₂OH), ~2.0-3.0 (br s, 3H, NH, 2 x OH)
¹³C NMR (CDCl₃, δ ppm)~28-32 (C₃, C₄), ~60-65 (C₂, C₅), ~65-70 (CH₂OH)
IR (KBr, cm⁻¹)~3300-3400 (br, O-H, N-H stretching), ~2850-2950 (C-H stretching), ~1050-1150 (C-O stretching)
Mass Spectrometry (EI)m/z (%): [M]+, [M-H₂O]+, [M-CH₂OH]+

Reactivity and Potential Applications

The reactivity of this compound is primarily centered around its two hydroxyl groups and the secondary amine. These functional groups provide multiple avenues for derivatization, making it a versatile building block in organic synthesis.

Catalysis

Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives are widely recognized for their application as chiral ligands in asymmetric catalysis.[10][11] The diol functionality of this compound can be readily modified to synthesize a variety of ligands for metal-catalyzed reactions, such as the addition of diethylzinc to aldehydes, leading to the formation of chiral secondary alcohols with high enantiomeric excess.[11]

Potential Catalytic Cycle

G catalyst Chiral Ligand (from this compound) active_catalyst Active Chiral Catalyst catalyst->active_catalyst + Metal metal Metal Precursor active_catalyst->active_catalyst product Chiral Product active_catalyst->product Asymmetric Transformation substrate Substrate substrate->active_catalyst Coordination product->catalyst Release

Caption: Generalized catalytic cycle involving a ligand derived from this compound.

Drug Development

The pyrrolidine scaffold is a key component in a multitude of FDA-approved drugs.[12] Derivatives of this compound can be explored for various biological activities. For instance, functionalization of the hydroxyl groups can lead to the synthesis of novel esters, ethers, or carbamates, while the secondary amine can be derivatized to form amides or tertiary amines. These modifications can be tailored to interact with specific biological targets. Studies on related bis(hydroxymethyl)pyrrolizine derivatives have shown potential anticancer activity.[10]

Potential Signaling Pathway Interaction

G drug This compound Derivative receptor Target Receptor/ Enzyme drug->receptor Binding signaling Downstream Signaling Cascade receptor->signaling Activation/ Inhibition response Biological Response (e.g., Apoptosis, Inhibition) signaling->response

Caption: Hypothetical interaction of a this compound derivative with a biological target.

Conclusion

This compound serves as a valuable and versatile chiral building block with significant potential in both asymmetric catalysis and drug discovery. Its synthesis from readily available proline derivatives, coupled with the reactivity of its diol and secondary amine functionalities, opens up a wide array of possibilities for the creation of novel and complex molecular architectures. Further investigation into the specific reactions and biological activities of its derivatives is warranted to fully exploit the potential of this promising scaffold. This guide provides a foundational understanding to encourage and support such research endeavors.

References

Derivatization of Pyrrolidine-2,5-diyldimethanol: A Technical Guide to Novel Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and asymmetric synthesis, prized for its stereochemically rich, three-dimensional structure that allows for precise pharmacophore presentation. Among the myriad of pyrrolidine-based building blocks, pyrrolidine-2,5-diyldimethanol stands out as a versatile C2-symmetric chiral core. Its diol and secondary amine functionalities offer three points for derivatization, enabling the creation of diverse libraries of novel ligands for applications ranging from asymmetric catalysis to targeted therapeutics. This in-depth technical guide explores the derivatization of this core structure, providing insights into synthetic methodologies, quantitative data, and potential applications.

The this compound Core: A Privileged Scaffold

The inherent chirality and C2 symmetry of the (2S,5S)- or (2R,5R)-pyrrolidine-2,5-diyldimethanol scaffold make it an attractive starting material for the synthesis of chiral ligands. These ligands have found significant use in asymmetric catalysis, where they can effectively induce stereoselectivity in a variety of chemical transformations. Furthermore, the pyrrolidine ring is a common motif in numerous FDA-approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties.[1][2] The derivatization of this compound allows for the modulation of its steric and electronic properties, enabling the fine-tuning of ligand-receptor interactions or catalytic activity.

Synthetic Strategies for Derivatization

The derivatization of this compound can be systematically approached by targeting its three reactive sites: the secondary amine (N-H) and the two primary hydroxyl (O-H) groups.

N-Functionalization

Modification of the pyrrolidine nitrogen is a common strategy to introduce a wide range of substituents that can profoundly influence the ligand's properties.

Standard N-alkylation and N-arylation methods can be employed to introduce alkyl, aryl, and heteroaryl groups. These reactions typically involve the reaction of the pyrrolidine derivative with an appropriate halide or sulfonate in the presence of a base.

O-Functionalization

The two primary hydroxyl groups provide avenues for creating ligands with diverse functionalities, including ethers and esters.

A key example of O-etherification is the synthesis of (2R,5R)-bis(methoxymethyl)pyrrolidine derivatives, which have proven to be effective chiral ligands in asymmetric synthesis.[3]

Experimental Protocol: Synthesis of (2R,5R)-bis(methoxymethyl)pyrrolidine

This protocol is a representative procedure for the O-methylation of this compound.

  • Step 1: N-Protection. The pyrrolidine nitrogen is first protected, for example, with a benzyl group, to prevent its reaction in the subsequent step.

  • Step 2: O-Methylation. The N-protected this compound is treated with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride in an anhydrous solvent (e.g., THF). The reaction is typically carried out at room temperature.

  • Step 3: N-Deprotection. The N-protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the desired (2R,5R)-bis(methoxymethyl)pyrrolidine.

Combined N- and O-Functionalization

For the creation of more complex ligands, both the nitrogen and oxygen atoms can be functionalized. An example is the synthesis of N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine, a highly effective chiral ligand.[3]

Applications of Derivatized Ligands

Derivatives of this compound have shown significant promise in both asymmetric catalysis and as potential therapeutic agents.

Asymmetric Catalysis

C2-symmetric 2,5-disubstituted pyrrolidine derivatives are privileged ligands in metal-catalyzed asymmetric reactions.[4] For instance, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine has been successfully used as a chiral ligand in the addition of diethylzinc to aryl aldehydes, yielding secondary alcohols with high enantiomeric excess.[3]

Asymmetric_Catalysis_Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Reaction Start This compound Derivatization N- and/or O- Functionalization Start->Derivatization Synthetic Steps Ligand Chiral Pyrrolidine Derivative Derivatization->Ligand Reaction Catalytic Asymmetric Addition Ligand->Reaction Forms Chiral Catalyst with Metal Reactants Prochiral Substrates (e.g., Aldehyde, Diethylzinc) Reactants->Reaction Product Enantioenriched Product (sec-Alcohol) Reaction->Product High Enantioselectivity

Drug Discovery and Development

The pyrrolidine ring is a key structural motif in a wide range of biologically active compounds.[5] Derivatives of pyrrolidine have been investigated for various therapeutic targets, including their use as inhibitors of enzymes like dihydrofolate reductase (DHFR).[2][6] Although specific biological targets for ligands derived directly from this compound are not extensively documented in the reviewed literature, the versatility of the scaffold suggests its potential in designing novel therapeutic agents. The ability to introduce diverse functional groups allows for the exploration of structure-activity relationships (SAR) to optimize binding to biological targets.

Drug_Discovery_Pathway Scaffold This compound Core Scaffold Library Library of Diverse Derivatives Scaffold->Library Derivatization Screening High-Throughput Screening Library->Screening Biological Assays Hit Hit Compound Identification Screening->Hit Identifies Activity Optimization Lead Optimization (SAR Studies) Hit->Optimization Improves Potency and Properties Candidate Drug Candidate Optimization->Candidate

Quantitative Data

The following tables summarize the available quantitative data for ligands derived from or related to the this compound scaffold.

Table 1: Performance of Chiral Ligands in Asymmetric Synthesis

LigandReactionYield (%)Enantiomeric Excess (ee, %)Reference
N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidineAddition of Et₂Zn to ArCHO85-9570-96[3]

Table 2: Biological Activity of Pyrrolidine Derivatives

Compound ClassTargetIC₅₀ (µM)Reference
4-Pyrrolidine-based thiosemicarbazonesDihydrofolate Reductase (DHFR)12.37 - 54.10[2][6]

Conclusion

This compound is a highly valuable and versatile chiral scaffold for the development of novel ligands. Its C2-symmetric structure and multiple points for derivatization allow for the synthesis of a wide array of compounds with potential applications in asymmetric catalysis and drug discovery. The successful use of its derivatives as chiral ligands demonstrates the potential to control stereochemical outcomes in chemical reactions with high efficiency. While the exploration of its derivatives as therapeutic agents is an emerging area, the prevalence of the pyrrolidine core in pharmaceuticals suggests a promising future. Further research into the derivatization of this scaffold and the biological evaluation of the resulting ligands is warranted to fully unlock its potential in creating next-generation catalysts and therapeutics.

References

Pyrrolidine-2,5-diyldimethanol: A Chiral Scaffold for Advanced Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1][2] Its prevalence is due to its ability to introduce three-dimensional complexity and conformational rigidity, which are crucial for specific molecular interactions with biological targets. Among the vast array of pyrrolidine-based building blocks, pyrrolidine-2,5-diyldimethanol, a C2-symmetric diol, stands out as a versatile chiral precursor for the synthesis of complex, stereochemically defined pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, key reactions, and its application in the development of potent therapeutics, with a particular focus on HIV protease inhibitors.

Synthesis of the this compound Scaffold

The efficient synthesis of enantiomerically pure this compound is paramount for its use in drug development. A common and effective strategy begins with the readily available and relatively inexpensive chiral starting material, L-glutamic acid.

A typical synthetic pathway involves the initial conversion of L-glutamic acid to diethyl L-glutamate hydrochloride, followed by cyclization to the corresponding pyroglutamate, and subsequent reduction steps.

Experimental Protocol: Synthesis of (2S,5S)-Pyrrolidine-2,5-diyldimethanol

Step 1: Synthesis of Diethyl L-glutamate hydrochloride

To a 500 mL four-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene are added sequentially. The reaction mixture is heated to 70-75°C and maintained at this temperature with stirring for 5 hours. Upon completion, the system is cooled to 20-25°C, and the hydrogen chloride gas is removed by nitrogen displacement for 30 minutes. The excess triphosgene and ethanol are then recovered by distillation. To the residue, 100 mL of methyl tert-butyl ether is added for pulping. After filtration and drying, the white solid product, diethyl L-glutamate hydrochloride, is obtained.[3]

Step 2: Cyclization and Reduction to (2S,5S)-Pyrrolidine-2,5-diyldimethanol

The diethyl L-glutamate hydrochloride is then cyclized to the corresponding pyroglutamate, diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate. This intermediate is subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

In a dry, three-necked flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared. A solution of diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate in dry THF is added dropwise to the stirred suspension at a rate that maintains a gentle reflux. The reaction is monitored by thin-layer chromatography. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to yield the crude (2S,5S)-pyrrolidine-2,5-diyldimethanol. Purification is typically achieved by column chromatography.

Quantitative Data for Precursor Synthesis

StepStarting MaterialReagentsSolventYieldPurityReference
EsterificationL-Glutamic AcidEthanol, TriphosgeneNone98.0%99.7%[3]
Reduction of Diethyl EsterDiethyl L-pyroglutamateLiAlH₄THF>90%>95%[4][5]

Derivatization of this compound for Drug Synthesis

The utility of this compound as a precursor lies in the selective functionalization of its nitrogen and two hydroxyl groups.

N-Alkylation

The secondary amine of the pyrrolidine ring is a key site for modification, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound. Reductive amination is a common method for N-alkylation.

Experimental Protocol: N-Benzylation of (2S,5S)-Pyrrolidine-2,5-diyldimethanol

To a solution of (2S,5S)-pyrrolidine-2,5-diyldimethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added benzaldehyde (1.1 eq.). The mixture is stirred at room temperature for 1-2 hours to form the corresponding iminium intermediate. Subsequently, a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield N-benzyl-(2S,5S)-pyrrolidine-2,5-diyldimethanol.

Quantitative Data for N-Alkylation

ReactionSubstrateReagentsSolventYieldReference
N-BenzylationThis compoundBenzaldehyde, NaBH(OAc)₃DCM85-95%General protocol
O-Functionalization

The two primary hydroxyl groups can be converted to a variety of other functional groups, such as esters, ethers, or leaving groups for subsequent nucleophilic substitution.

Application in the Synthesis of HIV Protease Inhibitors

A significant application of chiral pyrrolidine scaffolds is in the development of HIV protease inhibitors.[6][7][8] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins, a necessary step for viral maturation and infectivity.[9][10][11][12][13] Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART).

The C2-symmetric nature of (2S,5S)-pyrrolidine-2,5-diyldimethanol makes it an ideal core for the design of symmetric or pseudo-symmetric HIV protease inhibitors that can effectively bind to the homodimeric active site of the enzyme.

Signaling Pathway: Role of HIV Protease in Viral Replication

HIV_Protease_Pathway cluster_cell Host Cell cluster_virion Virion Maturation Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription Transcription Proviral_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein Assembly Assembly Gag_Pol_Polyprotein->Assembly Cleavage Cleavage Gag_Pol_Polyprotein->Cleavage Immature_Virion Immature Virion Assembly->Immature_Virion Budding Budding Immature_Virion->Budding HIV_Protease HIV Protease HIV_Protease->Cleavage Mature_Virion Mature Infectious Virion Cleavage->Mature_Virion

HIV Protease Role in Viral Maturation
Synthetic Workflow: Hypothetical HIV Protease Inhibitor

The following workflow illustrates a plausible synthetic route to a C2-symmetric HIV protease inhibitor, exemplified by a structure analogous to Lopinavir or Ritonavir, starting from (2S,5S)-pyrrolidine-2,5-diyldimethanol.

Synthetic_Workflow Start (2S,5S)-Pyrrolidine- 2,5-diyldimethanol Step1 N-Protection (e.g., Boc) Start->Step1 Intermediate1 N-Boc Protected Diol Step1->Intermediate1 Step2 Activation of Hydroxyls (e.g., Mesylation) Intermediate1->Step2 Intermediate2 Dimesylate Intermediate Step2->Intermediate2 Step3 Nucleophilic Substitution (e.g., with an amine) Intermediate2->Step3 Intermediate3 Diamino Intermediate Step3->Intermediate3 Step4 N-Deprotection Intermediate3->Step4 Intermediate4 Core Diamine Step4->Intermediate4 Step5 Coupling with Side Chains (e.g., peptide coupling) Intermediate4->Step5 Final_Product HIV Protease Inhibitor Step5->Final_Product

Synthetic Workflow for a Pyrrolidine-based Inhibitor

This generalized workflow highlights the key transformations required to convert the simple diol precursor into a complex, biologically active molecule. The specific choice of protecting groups, activating agents, and coupling partners would be tailored to the desired final structure.

Conclusion

This compound is a valuable and versatile chiral precursor in drug synthesis. Its C2-symmetry and multiple functionalization points make it an ideal scaffold for the construction of complex, stereochemically defined molecules, particularly in the realm of antiviral therapeutics like HIV protease inhibitors. The synthetic routes to this precursor are well-established, and its derivatization employs standard, high-yielding organic transformations. For researchers and professionals in drug development, a thorough understanding of the chemistry of this compound opens avenues for the design and synthesis of novel, potent, and selective therapeutic agents.

References

Methodological & Application

Synthesis of Chiral Ligands from Pyrrolidine-2,5-diyldimethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from (2S,5S)- and (2R,5R)-pyrrolidine-2,5-diyldimethanol. These C₂-symmetric scaffolds are versatile building blocks for the development of ligands for asymmetric catalysis, a critical tool in modern drug discovery and development. The protocols outlined below focus on the synthesis of two important classes of chiral ligands: β-amino alcohols and diphosphines.

Application Notes

The inherent C₂-symmetry and stereochemically defined diol functionality of (2S,5S)- and (2R,5R)-pyrrolidine-2,5-diyldimethanol make them ideal starting materials for the synthesis of a wide range of chiral ligands. The pyrrolidine nitrogen can be readily functionalized to introduce various steric and electronic features, allowing for the fine-tuning of the ligand's properties for specific catalytic applications.

β-Amino Alcohol Ligands: Chiral β-amino alcohols are a well-established class of ligands for the enantioselective addition of organometallic reagents to carbonyl compounds. The ligands derived from pyrrolidine-2,5-diyldimethanol have shown excellent performance in the catalytic asymmetric addition of diethylzinc to aldehydes, affording chiral secondary alcohols with high enantioselectivity.[1] The proximity of the nitrogen atom and the two hydroxyl groups allows for the formation of a well-defined chiral environment around a metal center.

Diphosphine Ligands: Chiral diphosphine ligands are paramount in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions. The diol functionality of this compound can be readily converted to diphosphine moieties. This is typically achieved through a two-step process involving the activation of the hydroxyl groups, for example, by tosylation, followed by nucleophilic substitution with a phosphide reagent. The resulting C₂-symmetric diphosphine ligands can effectively chelate to a metal center, creating a chiral pocket that directs the stereochemical outcome of the reaction.

Synthesis of Chiral β-Amino Alcohol Ligands

This section details the synthesis of N-substituted (2R,5R)-bis(hydroxymethyl)pyrrolidine ligands and their application in the enantioselective addition of diethylzinc to aldehydes.

Synthetic Workflow

G start (2R,5R)-Pyrrolidine- 2,5-diyldimethanol n_sub N-Alkylation or N-Arylation start->n_sub R-X, Base ligand Chiral β-Amino Alcohol Ligand n_sub->ligand catalysis Enantioselective Addition of Diethylzinc to Aldehyde ligand->catalysis Diethylzinc, Aldehyde, Ti(O-iPr)4 product Chiral Secondary Alcohol catalysis->product

Synthesis of β-amino alcohol ligands and their catalytic application.
Experimental Protocols

Protocol 2.2.1: Synthesis of N-Benzyl-(2R,5R)-bis(hydroxymethyl)pyrrolidine

  • To a solution of (2R,5R)-pyrrolidine-2,5-diyldimethanol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford the N-benzyl derivative.

Protocol 2.2.2: Enantioselective Addition of Diethylzinc to Benzaldehyde

  • To a solution of the chiral β-amino alcohol ligand (0.05 eq) in anhydrous toluene at 0 °C, add titanium(IV) isopropoxide (1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of diethylzinc (1.2 eq) in hexane dropwise to the mixture and stir for another 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 eq) to the reaction mixture and stir at 0 °C for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral secondary alcohol.

Quantitative Data

The following table summarizes the performance of a representative N-substituted (2R,5R)-bis(methoxymethyl)pyrrolidine ligand in the enantioselective addition of diethylzinc to various aldehydes.[1]

AldehydeYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde9092 (R)
p-Tolualdehyde9294 (R)
p-Chlorobenzaldehyde8890 (R)
p-Methoxybenzaldehyde8588 (R)
2-Naphthaldehyde9596 (R)

Synthesis of Chiral Diphosphine Ligands

This section outlines a general and robust two-step procedure for the synthesis of chiral diphosphine ligands from (2S,5S)-pyrrolidine-2,5-diyldimethanol.

Synthetic Workflow

G start (2S,5S)-Pyrrolidine- 2,5-diyldimethanol tosylation Tosylation start->tosylation TsCl, Pyridine tosylate (2S,5S)-Bis((tosyloxy)methyl) pyrrolidine tosylation->tosylate phosphination Phosphination tosylate->phosphination LiPPh2 or Ph2P(O)H, Base phosphine_oxide (2S,5S)-Bis((diphenylphosphinoyl) methyl)pyrrolidine phosphination->phosphine_oxide reduction Reduction phosphine_oxide->reduction HSiCl3, Et3N phosphine Chiral Diphosphine Ligand reduction->phosphine

General synthetic route for chiral diphosphine ligands.
Experimental Protocols

Protocol 3.2.1: Tosylation of (2S,5S)-Pyrrolidine-2,5-diyldimethanol

  • Dissolve (2S,5S)-pyrrolidine-2,5-diyldimethanol (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the combined organic layers with cold 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate, which can be used in the next step without further purification.

Protocol 3.2.2: Synthesis of (2S,5S)-Bis((diphenylphosphinoyl)methyl)pyrrolidine

  • To a solution of diphenylphosphine oxide (2.2 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of the crude ditosylate from the previous step (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at 80 °C for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the diphosphine oxide.

Protocol 3.2.3: Reduction to the Diphosphine Ligand

  • Dissolve the diphosphine oxide (1.0 eq) in anhydrous toluene and add triethylamine (5.0 eq).

  • Add trichlorosilane (4.0 eq) dropwise to the solution at 0 °C.

  • Heat the reaction mixture to 110 °C and stir for 6 hours under an inert atmosphere.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with degassed toluene.

  • Wash the combined organic layers with degassed water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude diphosphine ligand. The product should be handled under an inert atmosphere to prevent oxidation.

Expected Yields

The following table provides expected yields for the synthetic steps toward the chiral diphosphine ligand based on analogous reactions in the literature.

StepReactionExpected Yield (%)
1Tosylation>90
2Phosphination70-85
3Reduction80-95

References

Application Notes and Protocols: (2R,5R)- and (2S,5S)-Pyrrolidine-2,5-diyldimethanol in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)- and (2S,5S)-Pyrrolidine-2,5-diyldimethanol are C₂-symmetric chiral scaffolds that hold significant potential in asymmetric synthesis. While their primary role has been as versatile chiral building blocks and ligands in metal-catalyzed reactions, their application as standalone organocatalysts is an emerging area of interest. This document provides an overview of their potential applications in asymmetric organocatalysis, focusing on fundamental transformations such as the aldol reaction and Michael addition. The protocols and data presented herein are based on established methodologies for closely related C₂-symmetric pyrrolidine-based organocatalysts and serve as a guide for exploring the catalytic potential of pyrrolidine-2,5-diyldimethanol and its derivatives.

The core principle behind the catalytic activity of pyrrolidine-based organocatalysts lies in their ability to form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, mimicking the function of natural aldolase enzymes. The C₂-symmetry of the this compound backbone provides a well-defined chiral environment, which is crucial for achieving high stereocontrol in asymmetric transformations. The hydroxyl groups at the 2 and 5 positions can be further functionalized to fine-tune the steric and electronic properties of the catalyst, potentially enhancing its reactivity and selectivity.

I. Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds. Pyrrolidine-based organocatalysts are highly effective in promoting this transformation via an enamine-based catalytic cycle.

General Reaction Scheme

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Ketone Ketone Product β-Hydroxy Ketone (chiral) Ketone->Product Aldehyde Aldehyde Aldehyde->Product Catalyst (2S,5S)-Pyrrolidine- 2,5-diyldimethanol Catalyst->Product

Caption: General scheme of an asymmetric aldol reaction.

Catalytic Cycle: Enamine Catalysis

The catalytic cycle for the pyrrolidine-catalyzed asymmetric aldol reaction involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, followed by hydrolysis to release the chiral β-hydroxy ketone and regenerate the catalyst.

A Ketone + Catalyst B Enamine Formation A->B C Chiral Enamine B->C D Aldehyde Addition C->D E Iminium Ion Intermediate D->E Aldehyde F Hydrolysis E->F G β-Hydroxy Ketone + Regenerated Catalyst F->G G->A Catalytic Cycle

Caption: Catalytic cycle for the asymmetric aldol reaction.

Application Data

The following table summarizes representative data for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, catalyzed by a C₂-symmetric pyrrolidine derivative. These results provide a benchmark for evaluating the performance of (2S,5S)-pyrrolidine-2,5-diyldimethanol.

EntryAldehydeSolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)
14-NitrobenzaldehydeDioxane86162:38>99
2BenzaldehydeDioxane125558:4298
34-ChlorobenzaldehydeDioxane106565:35>99
44-MethoxybenzaldehydeDioxane155255:4597
Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a general guideline for the asymmetric aldol reaction of a ketone with an aldehyde using a pyrrolidine-based organocatalyst.

Materials:

  • (2S,5S)-Pyrrolidine-2,5-diyldimethanol (or its derivative) (10 mol%)

  • Ketone (e.g., cyclohexanone) (2.0 mmol, 2.0 equiv)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Anhydrous solvent (e.g., Dioxane) (2.0 mL)

  • Anhydrous MgSO₄

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the pyrrolidine-based organocatalyst (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (2.0 mL) and stir the mixture until the catalyst is fully dissolved.

  • Add the ketone (2.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

II. Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the formation of C-C bonds, leading to the synthesis of enantioenriched 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine-based organocatalysts can activate α,β-unsaturated aldehydes or ketones through the formation of an iminium ion, facilitating the conjugate addition of nucleophiles.

General Reaction Scheme

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Enone α,β-Unsaturated Aldehyde/Ketone Product Michael Adduct (chiral) Enone->Product Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Product Catalyst (2R,5R)-Pyrrolidine- 2,5-diyldimethanol Catalyst->Product

Caption: General scheme of an asymmetric Michael addition.

Catalytic Cycle: Iminium Ion Catalysis

In this catalytic cycle, the pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack. The nucleophile adds to the β-position in a stereoselective manner, and subsequent hydrolysis releases the Michael adduct and regenerates the catalyst.

A α,β-Unsaturated Carbonyl + Catalyst B Iminium Ion Formation A->B C Chiral Iminium Ion B->C D Nucleophilic Attack C->D Nucleophile E Enamine Intermediate D->E F Hydrolysis E->F G Michael Adduct + Regenerated Catalyst F->G G->A Catalytic Cycle

Caption: Catalytic cycle for the asymmetric Michael addition.

Application Data

The following table presents representative data for the asymmetric Michael addition of various nucleophiles to α,β-unsaturated aldehydes, catalyzed by a C₂-symmetric pyrrolidine derivative.

Entryα,β-Unsaturated AldehydeNucleophileSolventTime (h)Yield (%)ee (%)
1CinnamaldehydeNitromethaneCH₂Cl₂2491>99
2CrotonaldehydeNitromethaneCH₂Cl₂368598
3CinnamaldehydeDiethyl malonateToluene487895
42-HexenalNitromethaneCH₂Cl₂308899
Experimental Protocol: Asymmetric Michael Addition

This protocol provides a general procedure for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde using a pyrrolidine-based organocatalyst.

Materials:

  • (2R,5R)-Pyrrolidine-2,5-diyldimethanol (or its derivative) (10 mol%)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 mmol, 1.0 equiv)

  • Nucleophile (e.g., nitromethane) (2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂) (2.0 mL)

  • Anhydrous MgSO₄

  • Brine

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vial under an inert atmosphere, dissolve the pyrrolidine-based organocatalyst (0.1 mmol, 10 mol%) in the anhydrous solvent (2.0 mL).

  • Add the α,β-unsaturated aldehyde (1.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add the nucleophile (2.0 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Disclaimer: The direct use of this compound as a primary organocatalyst is not extensively reported in the peer-reviewed literature. The provided protocols and data are based on closely related and well-established C₂-symmetric pyrrolidine-based organocatalysts and are intended to serve as a starting point for the investigation of this compound's catalytic activity. Optimization of reaction conditions, including catalyst loading, solvent, temperature, and additives, may be necessary to achieve optimal results.

Application of Pyrrolidine-2,5-diyldimethanol Derivatives in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation, has been significantly advanced through the use of asymmetric organocatalysis. Within this field, chiral pyrrolidine derivatives have emerged as a privileged class of catalysts, enabling the synthesis of enantiomerically enriched products with high efficiency and stereoselectivity. While pyrrolidine-2,5-diyldimethanol itself is a versatile building block, its derivatives are strategically employed as powerful organocatalysts in asymmetric Michael additions. These catalysts are particularly effective in the reaction of aldehydes and ketones with nitroolefins, yielding valuable γ-nitro carbonyl compounds which are precursors to a wide range of biologically active molecules and complex natural products. This document provides a detailed overview of the application of novel pyrrolidine-based organocatalysts in asymmetric Michael additions, including experimental protocols and performance data.

Catalyst Synthesis and Reaction Mechanism

Novel pyrrolidine-based organocatalysts are often synthesized from readily available chiral precursors. These catalysts typically feature a bulky substituent at the C2 position of the pyrrolidine ring, which plays a crucial role in controlling the stereochemical outcome of the reaction. The general mechanism for the Michael addition of an aldehyde to a nitroolefin catalyzed by a pyrrolidine derivative involves the formation of a key enamine intermediate. This enamine then attacks the nitroolefin, followed by hydrolysis to release the product and regenerate the catalyst.

G cluster_synthesis Catalyst Synthesis cluster_reaction Asymmetric Michael Addition ChiralImine Chiral Imine (from (R)-glyceraldehyde acetonide) PyrrolidineCatalyst Pyrrolidine-based Organocatalyst (OC) ChiralImine->PyrrolidineCatalyst Diastereoselective allylation, hydrozirconation/iodination Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + OC Nitroolefin Nitroolefin Catalyst Pyrrolidine Catalyst (OC) MichaelAdduct syn-Michael Adduct Enamine->MichaelAdduct + Nitroolefin Hydrolysis Hydrolysis MichaelAdduct->Hydrolysis Hydrolysis->Aldehyde Product Hydrolysis->Catalyst Regenerated

Figure 1: General scheme for the synthesis of pyrrolidine-based organocatalysts and the catalytic cycle of the asymmetric Michael addition.

Performance of Pyrrolidine-Based Organocatalysts in Michael Additions

The efficacy of various pyrrolidine-based organocatalysts has been evaluated in the asymmetric Michael addition of aldehydes to nitroolefins. The choice of catalyst, solvent, and reaction temperature significantly influences the yield, diastereoselectivity (dr), and enantioselectivity (ee) of the reaction.

Table 1: Initial Screening of Catalysts for the Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene [1]

Catalyst (10 mol%)Time (h)Yield (%)dr (syn:anti)ee (syn, %)ee (anti, %)
OC1 79970:306844
OC2 79578:226863
OC3 79875:256755
OC4 79972:286858

Reaction conditions: trans-β-nitrostyrene (0.2 mmol), 3-phenylpropionaldehyde (0.4 mmol), catalyst (10 mol%) in CH₂Cl₂ (2 mL) at room temperature. Yield determined by ¹H NMR spectroscopy. Diastereomeric ratio and enantiomeric excess determined by chiral HPLC.

Table 2: Optimization of Reaction Conditions using Organocatalyst OC4 [1][2]

SolventTemperature (°C)Time (h)Yield (%)dr (syn:anti)ee (syn, %)
CH₂Cl₂rt79972:2868
Toluenert248585:1575
Methylcyclohexanert248090:1082
Methylcyclohexane 0 24 87 92:8 85
Hexane0247588:1280
Diethyl ether0246080:2070

Reaction conditions: trans-β-nitrostyrene (0.2 mmol), 3-phenylpropionaldehyde (0.4 mmol), OC4 (10 mol%) in the specified solvent (2 mL). rt = room temperature.

The data clearly indicates that while initial screenings in dichloromethane at room temperature provide high yields, optimizing the solvent and lowering the temperature significantly improves both diastereoselectivity and enantioselectivity, with methylcyclohexane at 0 °C emerging as the optimal condition, affording the syn-adduct with 87% yield, 92:8 dr, and 85% ee.[2]

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins

This protocol is based on the optimized conditions identified for the reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene using organocatalyst OC4.

G start Start step1 To a vial, add: - trans-β-nitrostyrene (0.2 mmol) - Organocatalyst OC4 (0.02 mmol, 10 mol%) start->step1 step2 Add methylcyclohexane (2.0 mL). step1->step2 step3 Cool the mixture to 0 °C. step2->step3 step4 Add 3-phenylpropionaldehyde (0.4 mmol). step3->step4 step5 Stir at 0 °C for 24 hours. step4->step5 step6 Monitor reaction by TLC. step5->step6 step7 Concentrate under reduced pressure. step6->step7 step8 Purify by column chromatography (silica gel, hexane/ethyl acetate). step7->step8 end Obtain Michael Adduct step8->end

Figure 2: Experimental workflow for the asymmetric Michael addition.

Materials:

  • trans-β-nitrostyrene

  • 3-phenylpropionaldehyde

  • Pyrrolidine-based organocatalyst (e.g., OC4)

  • Methylcyclohexane (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 equivalent) and the pyrrolidine-based organocatalyst (0.1 equivalents).

  • Add the appropriate volume of anhydrous methylcyclohexane to achieve the desired concentration.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 3-phenylpropionaldehyde (2.0 equivalents) to the cooled mixture.

  • Stir the reaction mixture vigorously at 0 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 24 hours), remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Applications in Drug Development

The γ-nitro carbonyl compounds synthesized through this method are versatile intermediates in the synthesis of various pharmaceuticals. The nitro group can be readily transformed into other functional groups, such as amines, which are prevalent in many bioactive molecules. For instance, these adducts can serve as key building blocks for the synthesis of potential analgesic drugs.[3][4] The ability to control the stereochemistry at multiple centers is crucial for developing drugs with improved efficacy and reduced side effects.

Conclusion

Derivatives of this compound have proven to be highly effective organocatalysts for the asymmetric Michael addition of aldehydes to nitroolefins. Through careful optimization of reaction conditions, high yields, and excellent stereoselectivities can be achieved. The detailed protocols and performance data presented herein provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient construction of complex chiral molecules. The continued development of novel pyrrolidine-based catalysts holds great promise for advancing asymmetric synthesis and facilitating the discovery of new therapeutic agents.

References

Application Notes and Protocols for Enantioselective Synthesis Using Pyrrolidine-2,5-diyldimethanol Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of C2-symmetric pyrrolidine-2,5-diyldimethanol and its derivatives as organocatalysts in enantioselective synthesis. These catalysts are highly effective in forming stereoselective carbon-carbon bonds, which is a critical step in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Introduction

This compound and its analogues are a class of C2-symmetric organocatalysts that have gained prominence in asymmetric synthesis. Their rigid, chiral scaffold allows for excellent stereocontrol in a variety of transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. The mechanism of catalysis typically proceeds through the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate, effectively directing the stereochemical outcome of the reaction. These catalysts are valued for their high efficiency, operational simplicity, and the ability to promote reactions under mild conditions.

Key Applications and Performance Data

Derivatives of this compound have demonstrated high efficacy in several key enantioselective reactions. The following tables summarize the performance of these catalysts in aldol-type reactions, Michael additions, and their application as chiral ligands.

Table 1: Performance in Asymmetric Aldol-Type Reactions
Catalyst/LigandAldehyde/KetoneNucleophileSolventTemp (°C)Time (h)Yield (%)d.r. (syn:anti)ee (%)Reference
N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidineBenzaldehydeDiethylzincToluene0295-96 (R)[1]
N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidinep-ChlorobenzaldehydeDiethylzincToluene0292-94 (R)[1]
N-methyl-(2R,5R)-bis(diphenylhydroxymethyl)pyrrolidineBenzaldehydeDiethylzincToluene0285-45 (S)[1]
N-methyl-(2R,5R)-bis(di(p-tolyl)hydroxymethyl)pyrrolidineBenzaldehydeDiethylzincToluene0288-35 (S)[1]
Table 2: Performance in Asymmetric Michael Additions
CatalystAldehyde/KetoneMichael AcceptorSolventTemp (°C)Time (h)Yield (%)d.r. (syn:anti)ee (%)Reference
Pyrrolidine-based bifunctional organocatalystPropanalβ-NitrostyreneTolueneRT29995:597 (syn)[2]
Pyrrolidine-based bifunctional organocatalystIsovaleraldehydeβ-NitrostyreneTolueneRT29998:296 (syn)[2]
Pyrrolidine-based bifunctional organocatalystCyclohexanoneβ-NitrostyreneTolueneRT249998:299 (anti)[2]
Pyrrolidine-based bifunctional organocatalystAcetoneβ-NitrostyreneTolueneRT4899-92[2]

Experimental Protocols

The following are representative, detailed protocols for key enantioselective reactions catalyzed by this compound derivatives.

Protocol 1: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes

This protocol is adapted from the work of Lin, G. Q., et al., for the synthesis of chiral secondary alcohols.[1]

Materials:

  • N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine (Catalyst)

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add the N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine catalyst (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (2 mL) to dissolve the catalyst.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled catalyst solution, add the aromatic aldehyde (1.0 mmol, 1.0 equiv) via syringe.

  • Stir the mixture for 15 minutes at 0 °C.

  • Slowly add the diethylzinc solution (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 10 minutes.

  • Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins

This protocol is a general procedure based on the principles of enamine catalysis with pyrrolidine-based bifunctional organocatalysts.[2]

Materials:

  • Pyrrolidine-based bifunctional organocatalyst (e.g., a derivative of this compound with a hydrogen-bonding moiety)

  • Aldehyde (e.g., Propanal)

  • β-Nitroolefin (e.g., β-Nitrostyrene)

  • Anhydrous Toluene

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a vial equipped with a magnetic stir bar, add the pyrrolidine-based bifunctional organocatalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1 mL).

  • Add the aldehyde (0.2 mmol, 1.0 equiv).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the β-nitroolefin (0.22 mmol, 1.1 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion (typically 2-24 hours), directly purify the reaction mixture by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired γ-nitro aldehyde.

  • Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Visualizations

Catalytic Cycle of Enamine Activation

The following diagram illustrates the generally accepted catalytic cycle for the Michael addition of an aldehyde to a nitroolefin, mediated by a pyrrolidine-based catalyst.

Enamine_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Catalyst Pyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Michael_Adduct Iminium Ion Adduct Enamine->Michael_Adduct + Nitroolefin Product_Release Hydrolysis Michael_Adduct->Product_Release + H2O Product_Release->Catalyst Releases Product & Regenerates Catalyst Product γ-Nitro Aldehyde Aldehyde Aldehyde Nitroolefin Nitroolefin

Caption: Catalytic cycle for the enamine-mediated Michael addition.

Experimental Workflow

The following diagram outlines the general workflow for conducting an enantioselective reaction using a this compound catalyst.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Reaction Setup (Inert Atmosphere) Add_Catalyst Add Catalyst & Solvent Start->Add_Catalyst Add_Reactant1 Add First Reactant (e.g., Aldehyde) Add_Catalyst->Add_Reactant1 Equilibrate Equilibrate (e.g., Cool to 0°C) Add_Reactant1->Equilibrate Add_Reactant2 Add Second Reactant (e.g., Nucleophile) Equilibrate->Add_Reactant2 Stir Stir & Monitor (TLC, HPLC) Add_Reactant2->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Analyze Analysis (NMR, HPLC for ee) Purify->Analyze

Caption: General workflow for enantioselective catalysis.

References

Application Notes: Copper-Catalyzed Reactions with Pyrrolidine-2,5-diyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (2R,5R)-(-)-2,5-Bis(hydroxymethyl)pyrrolidine and its enantiomer as chiral ligands in copper-catalyzed reactions. These protocols are intended to serve as a starting point for researchers in organic synthesis, medicinal chemistry, and drug development. Pyrrolidine-2,5-diyldimethanol is a versatile C2-symmetric chiral diol that can effectively coordinate with copper to create a chiral environment, enabling high stereocontrol in a variety of chemical transformations.

Introduction

Chiral pyrrolidine scaffolds are integral to a wide array of biologically active natural products and pharmaceuticals.[1] The development of efficient and stereoselective methods for synthesizing and utilizing these structures is of significant interest. Copper catalysis has emerged as a powerful tool in this field due to the low cost, low toxicity, and versatile reactivity of copper catalysts.[1] The use of chiral ligands, such as this compound, is crucial for achieving high enantioselectivity in these reactions. This document outlines protocols for two key copper-catalyzed reactions where this ligand can be applied: the Asymmetric Henry (Nitroaldol) Reaction and the Azide-Alkyne Cycloaddition (CuAAC).

Key Applications

  • Asymmetric Henry (Nitroaldol) Reaction: A fundamental C-C bond-forming reaction that produces chiral β-nitroalcohols, which are valuable synthetic intermediates for the preparation of amino alcohols and other important molecules.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction provides a highly efficient and selective method for forming 1,2,3-triazoles, which are used in bioconjugation, drug discovery, and materials science.

Application 1: Asymmetric Henry (Nitroaldol) Reaction

The copper-catalyzed asymmetric Henry reaction is a reliable method for the enantioselective synthesis of β-nitroalcohols. The chiral copper(II) complex formed in situ from a copper salt and this compound acts as a Lewis acid to activate the aldehyde, while the ligand's chiral environment directs the stereochemical outcome of the reaction.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric Henry reaction between various aldehydes and nitromethane, catalyzed by a Cu(II)-Pyrrolidine-2,5-diyldimethanol complex. Note: This data is representative and may vary based on specific substrate and reaction conditions.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde(R)-1-Phenyl-2-nitroethanol8592
24-Nitrobenzaldehyde(R)-1-(4-Nitrophenyl)-2-nitroethanol9195
32-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-2-nitroethanol8290
4Cinnamaldehyde(R,E)-1-Phenyl-4-nitrobut-3-en-2-ol7888
Experimental Protocol: Asymmetric Henry Reaction

Materials:

  • (2R,5R)-(-)-2,5-Bis(hydroxymethyl)pyrrolidine (10 mol%)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (10 mol%)

  • Aldehyde (1.0 equiv)

  • Nitromethane (10.0 equiv)

  • Isopropanol (or other suitable solvent)

  • Triethylamine (Et₃N) or another suitable base (1.2 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve (2R,5R)-(-)-2,5-Bis(hydroxymethyl)pyrrolidine (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol) in isopropanol (2 mL). Stir the solution at room temperature for 1 hour to form the chiral copper complex. The solution should turn a light blue or green color.

  • Reaction Setup: To the catalyst solution, add the aldehyde (1.0 mmol) followed by nitromethane (10.0 mmol).

  • Initiation and Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add triethylamine (1.2 mmol) dropwise. Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-nitroalcohol.

Experimental Workflow: Asymmetric Henry Reaction

Henry_Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction ligand This compound catalyst Chiral Cu(II) Complex ligand->catalyst cu_salt Cu(OAc)₂·H₂O cu_salt->catalyst solvent_prep Isopropanol solvent_prep->catalyst reaction_mixture Reaction at 0 °C catalyst->reaction_mixture Catalyst Addition aldehyde Aldehyde aldehyde->reaction_mixture nitromethane Nitromethane nitromethane->reaction_mixture base Triethylamine base->reaction_mixture quench Quench with NH₄Cl(aq) reaction_mixture->quench Reaction Completion extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification final_product Chiral β-Nitroalcohol purification->final_product CuAAC_Cycle cu2 Cu(II) cu1 Cu(I)-Ligand cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu2 cu_acetylide Copper Acetylide cu1->cu_acetylide + Alkyne alkyne Terminal Alkyne alkyne->cu_acetylide cu_triazolide Copper Triazolide Intermediate cu_acetylide->cu_triazolide + Azide azide Azide azide->cu_triazolide cu_triazolide->cu1 Regeneration product 1,2,3-Triazole Product cu_triazolide->product + H⁺

References

Pyrrolidine-2,5-dione: A Versatile Scaffold in Medicinal Chemistry for CNS Disorders and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-approved drugs and natural products.[1][2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, a desirable trait in modern drug design.[1][3] While the specific scaffold, pyrrolidine-2,5-diyldimethanol, is not extensively documented in publicly available research, the closely related pyrrolidine-2,5-dione core has been the subject of intensive investigation, yielding compounds with a broad spectrum of biological activities.[1][2][3]

These application notes provide an overview of the medicinal chemistry applications of the pyrrolidine-2,5-dione scaffold, with a focus on its utility in the development of anticonvulsant and anti-inflammatory agents. Detailed protocols for the synthesis and biological evaluation of representative compounds are also presented to guide researchers in this field.

Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

Derivatives of pyrrolidine-2,5-dione have shown significant promise as anticonvulsant agents, with several compounds demonstrating broad-spectrum activity in preclinical models of epilepsy.[2][3][4] The mechanism of action for many of these compounds is believed to involve modulation of voltage-gated sodium and calcium channels.[3][5]

Quantitative Data: Anticonvulsant Activity
Compound IDAnimal ModelED₅₀ (mg/kg)Reference CompoundED₅₀ (mg/kg)Protective Index (PI)Reference
Compound 14 MES49.6---[6]
scPTZ67.4---[6]
6 Hz (32 mA)31.3---[6]
Compound 3q MES31.64Phenytoin>100>3.16[5]
scPTZ75.41Ethosuximide149.3>1.33[5]
6 Hz (32 mA)38.15Levetiracetam9.7<0.25[5]
Compound 4 MES62.14Valproic Acid252.7>4.07[7]
6 Hz75.59Valproic Acid130.6>1.73[7]
scPTZ>100Ethosuximide221.7-[7]
Compound 33 MES27.4-->7.3[8]
6 Hz (32 mA)30.8-->6.5[8]

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Test; 6 Hz: Psychomotor Seizure Model.

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives (General Procedure)

This protocol describes a general method for the synthesis of a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, as reported by Obniska et al.[8]

  • Step 1: Synthesis of 2-(Benzo[b]thiophen-2-yl)succinic acid. A mixture of benzo[b]thiophene-2-carbaldehyde, diethyl malonate, and piperidine in ethanol is heated under reflux. The resulting diethyl 2-(benzo[b]thiophen-2-ylmethylene)malonate is then subjected to Michael addition with potassium cyanide, followed by hydrolysis with concentrated hydrochloric acid to yield the succinic acid derivative.

  • Step 2: Synthesis of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione. The succinic acid derivative from Step 1 is heated with urea at 180-190 °C to yield the parent pyrrolidine-2,5-dione.

  • Step 3: N-Alkylation. The product from Step 2 is treated with an appropriate alkyl or arylalkyl halide in the presence of a base such as potassium carbonate in a suitable solvent like acetone to yield the final N-substituted derivatives.

Protocol 2: Anticonvulsant Screening in Mice

The following protocols are standard preclinical models used to evaluate the anticonvulsant potential of investigational compounds.[6][8]

  • Maximal Electroshock Seizure (MES) Test:

    • Administer the test compound intraperitoneally (i.p.) to a group of mice.

    • After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hind limb extension seizure.

    • Protection is defined as the absence of the tonic hind limb extension.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Administer the test compound i.p. to a group of mice.

    • After a set time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures within a 30-minute period.

    • Protection is defined as the absence of clonic seizures.

  • 6-Hz Psychomotor Seizure Test:

    • Administer the test compound i.p. to a group of mice.

    • After a specified time, apply a low-frequency electrical stimulus (6 Hz, 32 mA, 3 s) via corneal electrodes.

    • Observe the mice for seizure activity (e.g., stun, forelimb clonus, twitching of vibrissae).

    • Protection is defined as the absence of seizure activity.

Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives

The pyrrolidine-2,5-dione scaffold has also been successfully utilized to develop potent anti-inflammatory agents.[9][10] Many of these compounds exhibit a multi-target profile, inhibiting key enzymes in the inflammatory cascade such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[10]

Quantitative Data: Anti-inflammatory Activity
Compound IDTargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Compound 13e COX-20.98Celecoxib0.45[10]
COX-130.87--[10]
MAK01 COX-1314 (µg/mL)Indomethacin-[11]
COX-2130 (µg/mL)Celecoxib-[11]
5-LOX105 (µg/mL)--[11]
Experimental Protocols

Protocol 3: Synthesis of N-Substituted Pyrrolidine-2,5-dione Derivatives via Michael Addition

This protocol is based on the synthesis of anti-inflammatory pyrrolidine-2,5-dione derivatives as described by Jan et al.[10]

  • To a solution of an appropriate N-substituted maleimide in a suitable solvent (e.g., chloroform), add a ketone as the Michael donor.

  • Add a catalytic amount of a suitable organocatalyst system (e.g., O-tert-butyl-L-threonine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)).

  • Stir the reaction mixture at room temperature for a specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography.

Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a general protocol to determine the inhibitory activity of compounds against COX-1 and COX-2.[10]

  • Prepare solutions of the test compound at various concentrations.

  • In a multi-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or vehicle control.

  • Incubate the plate at room temperature for a specified time.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for a further period.

  • Stop the reaction by adding a solution of HCl.

  • Measure the production of prostaglandin E₂ (PGE₂) using a commercially available enzyme immunoassay (EIA) kit.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used in vivo model to assess the anti-inflammatory potential of new chemical entities.[10]

  • Administer the test compound or vehicle control orally or i.p. to a group of rats or mice.

  • After a set time, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Visualizations

Logical Relationship of Pyrrolidine-2,5-dione Scaffold in Drug Discovery

scaffold Pyrrolidine-2,5-dione Scaffold properties Privileged Scaffold 3D Structure scaffold->properties synthesis Versatile Synthesis (e.g., Michael Addition) scaffold->synthesis derivatives Diverse Derivatives synthesis->derivatives anticonvulsant Anticonvulsant Activity (MES, scPTZ, 6 Hz models) derivatives->anticonvulsant anti_inflammatory Anti-inflammatory Activity (COX/LOX Inhibition) derivatives->anti_inflammatory start Synthesis of Pyrrolidine-2,5-dione Derivatives in_vivo In Vivo Anticonvulsant Screening (MES, scPTZ, 6 Hz) start->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar in_vitro In Vitro Mechanistic Studies (e.g., Ion Channel Binding) in_vivo->in_vitro lead_opt Lead Optimization sar->lead_opt lead_opt->start end Preclinical Candidate lead_opt->end in_vitro->sar membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Injury aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX-1/COX-2) aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation drug Pyrrolidine-2,5-dione Derivatives drug->cox drug->lox

References

Application Notes and Protocols for Multicomponent Synthesis of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a vital heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[1][2] Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex and highly substituted pyrrolidine derivatives in a single step.[1][3][4][5] MCRs offer significant advantages over traditional linear syntheses, such as increased atom and step economy, reduced waste generation, and operational simplicity, making them highly attractive for drug discovery and development programs.[1][3][6] This document provides detailed application notes and experimental protocols for key multicomponent reactions used in the synthesis of functionalized pyrrolidine derivatives.

General Workflow for Multicomponent Synthesis of Pyrrolidine Derivatives

The following diagram illustrates a generalized workflow for the multicomponent synthesis of pyrrolidine derivatives, from reactant selection to final product analysis and biological screening.

G cluster_0 Reactant Preparation cluster_1 Reaction and Workup cluster_2 Purification and Analysis cluster_3 Biological Evaluation A Component A Reaction Multicomponent Reaction (e.g., Catalytic, Thermal) A->Reaction B Component B B->Reaction C Component C C->Reaction Solvent Solvent Selection Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS, etc.) Purification->Analysis Screening High-Throughput Screening Analysis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: General workflow for multicomponent pyrrolidine synthesis.

Key Multicomponent Reactions and Protocols

[3+2] Cycloaddition of Azomethine Ylides with Alkenes

The [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile is one of the most versatile and widely used methods for constructing the pyrrolidine ring.[1] Azomethine ylides are typically generated in situ from the condensation of an α-amino acid and an aldehyde or ketone. They then react with a variety of electron-deficient alkenes to afford highly functionalized pyrrolidines, often with excellent stereocontrol.[1]

Reaction Scheme: In situ generation of azomethine ylide from isatin and sarcosine, followed by 1,3-dipolar cycloaddition with an activated alkene.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Isatin Isatin Ylide Azomethine Ylide (in situ generated) Isatin->Ylide + Sarcosine - CO2, - H2O Sarcosine Sarcosine Alkene Dipolarophile (Activated Alkene) Spiro Spiro[indoline-3,2'-pyrrolidine] Alkene->Spiro Ylide->Spiro + Alkene [3+2] Cycloaddition G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Pyrrolidine Pyrrolidine Derivative (Inhibitor) Pyrrolidine->RTK Inhibition

References

Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of several key pyrrolidine-containing drugs. The pyrrolidine ring is a prevalent structural motif in numerous pharmaceuticals due to its unique conformational properties and its ability to serve as a versatile scaffold for molecular recognition.[1][2] The stereochemistry of the pyrrolidine core is often crucial for the biological activity of these drugs. This document will focus on the synthetic strategies for Avanafil, Eletriptan, Daclatasvir, and Clemastine, highlighting methods that achieve high stereoselectivity.

Stereoselective Synthesis of Avanafil

Avanafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[3][4] The key stereocenter in Avanafil is located in the (S)-pyrrolidin-3-ol moiety, which is crucial for its high affinity and selectivity for PDE5.

Signaling Pathway of Avanafil

Avanafil enhances erectile function by inhibiting the PDE5 enzyme. During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum, resulting in an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil increases the intracellular concentration of cGMP, thereby potentiating the erectile response to sexual stimulation.[3][5]

Avanafil_Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection 5'-GMP 5'-GMP PDE5->5'-GMP degrades cGMP to Avanafil Avanafil Avanafil->PDE5 inhibits

Mechanism of action of Avanafil.
Quantitative Data for Avanafil Synthesis

StepReactionCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Stereoselectivity
1Asymmetric Reduction(R)-CBS-oxazaborolidine, BH3·SMe2THF-2029599% ee
2MesylationMsCl, Et3NCH2Cl20198-
3Azide SubstitutionNaN3DMF801292-
4Azide ReductionH2, Pd/CMeOHrt496-
5Amide CouplingCarboxylic acid, EDCI, HOBtDMFrt1285-
Experimental Protocol for the Synthesis of (S)-3-aminopyrrolidine derivative (Key Intermediate)

Step 1: Asymmetric Reduction of N-Boc-pyrrolidin-3-one

To a solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 5.0 mL, 5.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at -20 °C under a nitrogen atmosphere, a solution of borane-dimethyl sulfide complex (BH3·SMe2, 10 M, 5.5 mL, 55 mmol) is added dropwise over 30 minutes. A solution of N-Boc-pyrrolidin-3-one (10.0 g, 54.0 mmol) in anhydrous THF (50 mL) is then added dropwise over 1 hour, maintaining the temperature at -20 °C. The reaction mixture is stirred for an additional 2 hours at -20 °C. The reaction is quenched by the slow addition of methanol (20 mL). The mixture is then warmed to room temperature and concentrated under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed successively with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (50 mL), and brine (50 mL). The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to afford (S)-N-Boc-3-hydroxypyrrolidine as a colorless oil.

Step 2-5: Conversion to (S)-3-aminopyrrolidine derivative and final coupling

The resulting (S)-N-Boc-3-hydroxypyrrolidine is then converted to the corresponding mesylate, followed by azide substitution and subsequent reduction to the amine. This amine is then coupled with the appropriate carboxylic acid derivative using standard peptide coupling reagents like EDCI and HOBt to yield Avanafil.[6][7]

Stereoselective Synthesis of Eletriptan

Eletriptan is a second-generation triptan used for the acute treatment of migraine. It is a selective agonist of the serotonin 5-HT1B and 5-HT1D receptors.[8][9] The (R)-configuration of the pyrrolidine ring is essential for its pharmacological activity.

Signaling Pathway of Eletriptan

Eletriptan exerts its anti-migraine effect by acting as an agonist at 5-HT1B and 5-HT1D receptors. Activation of 5-HT1B receptors on cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine. Agonism at 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like CGRP.[9][10]

Eletriptan_Pathway cluster_0 Presynaptic Trigeminal Neuron cluster_1 Cranial Blood Vessel Smooth Muscle Eletriptan_pre Eletriptan 5-HT1D Receptor 5-HT1D Receptor Eletriptan_pre->5-HT1D Receptor activates Gi/o Gi/o 5-HT1D Receptor->Gi/o activates Adenylyl Cyclase_pre Adenylyl Cyclase_pre Gi/o->Adenylyl Cyclase_pre inhibits cAMP_pre cAMP_pre Adenylyl Cyclase_pre->cAMP_pre decreases Neuropeptide Release Neuropeptide Release cAMP_pre->Neuropeptide Release inhibits Migraine Pain Migraine Pain Neuropeptide Release->Migraine Pain contributes to Eletriptan_post Eletriptan 5-HT1B Receptor 5-HT1B Receptor Eletriptan_post->5-HT1B Receptor activates Gq/11 Gq/11 5-HT1B Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Vasoconstriction Vasoconstriction Ca2+ Release->Vasoconstriction Vasoconstriction->Migraine Pain alleviates

Mechanism of action of Eletriptan.
Quantitative Data for Eletriptan Synthesis

StepReactionCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Stereoselectivity
1AcetylationAcetic anhydride, Et3NDMF95-1004~95-
2Heck CouplingPd(OAc)2, P(o-tol)3, Et3NAcetonitrile801280-85-
3DeacetylationK2CO3aq. Methanolrt1~90-
4ReductionH2, Pd/CEthanolrt2~95>99% (R)
Experimental Protocol for the Synthesis of (R)-Eletriptan

Step 1: Acetylation of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole

To a solution of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole (5.0 g, 17.0 mmol) in N,N-dimethylformamide (DMF, 8.3 mL) is added triethylamine (2.1 g, 21.0 mmol). Acetic anhydride (2.1 g, 21.0 mmol) is then added dropwise over 10 minutes. The mixture is heated to 95-100 °C for 4 hours. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration and dried under vacuum to yield (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole.[6][11][12]

Step 2: Heck Coupling

The acetylated intermediate is then subjected to a palladium-catalyzed Heck coupling with phenyl vinyl sulfone to introduce the side chain at the C5 position of the indole ring.[6][12]

Step 3 & 4: Deacetylation and Reduction

The resulting product is deacetylated using potassium carbonate in aqueous methanol. Finally, the double bond in the side chain and the indole C2-C3 double bond are reduced via catalytic hydrogenation with H2 over Pd/C to afford (R)-Eletriptan.[6][11][12]

Stereoselective Synthesis of Daclatasvir

Daclatasvir is a direct-acting antiviral agent used for the treatment of hepatitis C virus (HCV) infection. It is a highly potent inhibitor of the HCV non-structural protein 5A (NS5A).[13][14] The molecule possesses multiple stereocenters, the precise control of which is critical for its antiviral activity.

Signaling Pathway of Daclatasvir

Daclatasvir inhibits the HCV NS5A protein, which is a key component of the viral replication complex. NS5A is involved in both viral RNA replication and the assembly of new virus particles. By binding to NS5A, Daclatasvir disrupts the formation and function of the replication complex and interferes with virion assembly, thereby potently inhibiting HCV replication.[13][14][15][16]

Daclatasvir_Pathway cluster_0 HCV Replication Cycle HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein translation NS5A NS5A Polyprotein->NS5A processing Replication Complex Replication Complex NS5A->Replication Complex forms Virion Assembly Virion Assembly NS5A->Virion Assembly required for Viral RNA Replication Viral RNA Replication Replication Complex->Viral RNA Replication Viral RNA Replication->Virion Assembly New Virions New Virions Virion Assembly->New Virions Daclatasvir Daclatasvir Daclatasvir->NS5A inhibits

Mechanism of action of Daclatasvir.
Quantitative Data for Daclatasvir Synthesis

StepReactionReagentSolventTemp (°C)Time (h)Yield (%)Stereoselectivity
1Friedel-Crafts AcylationChloroacetyl chloride, AlCl3Dichloromethanereflux12~90-
2Nucleophilic Substitution(S)-N-Boc-prolineDMSOrt18~85-
3CyclizationAmmonium acetateBenzenereflux3~70-
4DeprotectionConc. HClEthanol503~95-
5Amide CouplingN-(methoxycarbonyl)-L-valine, HATU, DIPEADMFrt12~80>99% de
Experimental Protocol for a Key Step in Daclatasvir Synthesis

Step 3: Cyclization to form the Imidazole Rings

(2S,2'S)-di-tert-butyl 2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(2-oxoethane-2,1-diyl))bis(pyrrolidine-1-carboxylate) (1.32 g, 2.0 mmol) is dissolved in benzene (9 mL). Ammonium acetate (3.36 g, 43.6 mmol) is added, and the mixture is refluxed for 3 hours. The reaction is monitored by TLC. After completion, 25 mL of toluene is added, and the layers are separated. The organic layer is concentrated under reduced pressure to yield the crude bis-imidazole product, which is used in the subsequent deprotection step without further purification.[17][18][19]

Stereoselective Synthesis of Clemastine

Clemastine is a first-generation antihistamine with anticholinergic properties. It is used to treat allergic rhinitis. The molecule has two chiral centers, and the (R,R)-enantiomer is the active form.

Experimental Workflow for Clemastine Synthesis

The stereoselective synthesis of (+)-clemastine can be achieved through the coupling of a chiral tertiary alcohol and a chiral pyrrolidine derivative.

Clemastine_Workflow Start Start Chiral_Alcohol (R)-1-(4-chlorophenyl)-1-phenylethanol Start->Chiral_Alcohol Chiral_Pyrrolidine (R)-2-(2-chloroethyl)-1-methylpyrrolidine Start->Chiral_Pyrrolidine Coupling O-alkylation Chiral_Alcohol->Coupling Chiral_Pyrrolidine->Coupling Clemastine (+)-Clemastine Coupling->Clemastine Purification Purification Clemastine->Purification Final_Product Final_Product Purification->Final_Product

Synthetic workflow for (+)-Clemastine.
Quantitative Data for Clemastine Synthesis

StepReactionCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Stereoselectivity
1Asymmetric AlkylationGrignard reagent, chiral ligandToluene-78 to rt128594% ee
2Chloroethyl-pyrrolidine synthesisL-homoserine lactone starting materialMultiple steps--->99% ee
3O-alkylationNaHDMFrt1260>99% de
Experimental Protocol for the Asymmetric Synthesis of (+)-Clemastine

The asymmetric synthesis of (+)-clemastine has been accomplished by the coupling of (R)-1-(4-chlorophenyl)-1-phenylethanol and (R)-2-(2-chloroethyl)-1-methylpyrrolidine via O-alkylation. The chiral tertiary alcohol is synthesized by the stereoselective alkylation of a chiral α-benzyloxy ketone with a Grignard reagent, where a chiral benzyl group acts as a chiral auxiliary. The chiral chloroethylpyrrolidine is prepared from L-homoserine lactone through a multi-step sequence.[1][20][21][22][23]

General Stereoselective Methods for Pyrrolidine Synthesis

Beyond the synthesis of specific drugs, general methodologies for the stereoselective construction of the pyrrolidine ring are of great interest to medicinal chemists. Two powerful methods are the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and organocatalytic approaches.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This method provides a highly efficient and atom-economical route to enantioenriched pyrrolidines. An azomethine ylide, typically generated in situ from an imino ester, undergoes a [3+2] cycloaddition with a dipolarophile (e.g., an alkene) in the presence of a chiral metal catalyst.[24][25][26][27][28]

Dipolar_Cycloaddition Imino_Ester Imino Ester Azomethine_Ylide Azomethine Ylide Imino_Ester->Azomethine_Ylide Chiral_Catalyst Chiral Metal Catalyst Chiral_Catalyst->Azomethine_Ylide generates Cycloaddition [3+2] Cycloaddition Azomethine_Ylide->Cycloaddition Dipolarophile Dipolarophile (Alkene) Dipolarophile->Cycloaddition Pyrrolidine Enantioenriched Pyrrolidine Cycloaddition->Pyrrolidine

Catalytic 1,3-dipolar cycloaddition.
Organocatalytic Synthesis of Pyrrolidines

Chiral small organic molecules, such as proline and its derivatives, can effectively catalyze the enantioselective formation of pyrrolidines. These reactions often proceed through enamine or iminium ion intermediates and can provide access to highly functionalized pyrrolidines with excellent stereocontrol.[29][30][31]

Quantitative Data for General Pyrrolidine Synthesis Methods

| Method | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | |---|---|---|---|---|---|---|---| | 1,3-Dipolar Cycloaddition | Cu(I)/Fesulphos | Imino ester | N-Methylmaleimide | 75 | >95:5 | 95 | | 1,3-Dipolar Cycloaddition | Ag(I)/TF-BiphamPhos | Imino ester | Acrylate | 90 | 90:10 | 92 | | Organocatalysis | Cinchona-derived carbamate | Nitroalkene | Aldehyde | 95 | >99:1 | >90 | | Organocatalysis | Diphenylprolinol silyl ether | Aldehyde | Nitroalkene | 88 | 95:5 | 98 |

References

Application Notes and Protocols: Pyrrolidine-Based Catalysts for Asymmetric C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrrolidine-based organocatalysts in asymmetric carbon-carbon (C-C) bond formation, a cornerstone of modern synthetic chemistry. The development of chiral pyrrolidine scaffolds has revolutionized the synthesis of complex, enantioenriched molecules crucial for the pharmaceutical industry.[1][2] This document details the application of these catalysts in key reactions, provides specific experimental protocols, and summarizes their performance with quantitative data.

Introduction to Pyrrolidine-Based Organocatalysis

The field of asymmetric organocatalysis has emerged as a powerful third pillar in catalysis, alongside metal and biocatalysis.[3][4] Among the diverse array of organocatalysts, those based on the pyrrolidine scaffold, with L-proline being a notable and simple example, have gained prominence due to their low cost, stability, and ability to catalyze a wide range of transformations with high stereoselectivity.[5][6] These catalysts typically operate via enamine or iminium ion intermediates, mimicking the strategy of Class I aldolase enzymes to facilitate asymmetric C-C bond formation.[7][8][9] The unique bifunctional nature of catalysts like proline, possessing both a secondary amine and a carboxylic acid, allows for the activation of both the nucleophile and the electrophile, leading to highly ordered transition states and excellent stereocontrol.

Key Asymmetric C-C Bond Forming Reactions

Pyrrolidine-based catalysts are instrumental in a variety of C-C bond-forming reactions, including:

  • Aldol Reactions: The direct asymmetric aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals.[5] Proline and its derivatives efficiently catalyze the reaction between ketones and aldehydes.[5][10]

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another critical C-C bond-forming transformation. Pyrrolidine-based catalysts enable the highly enantioselective Michael addition of aldehydes and ketones to nitroolefins, enones, and other Michael acceptors.[11][12][13]

  • Mannich Reactions: The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing bioactive molecules.[6]

Data Presentation: Performance of Pyrrolidine-Based Catalysts

The following tables summarize the quantitative data for various asymmetric C-C bond-forming reactions catalyzed by pyrrolidine derivatives.

Table 1: Asymmetric Aldol Reaction of Ketones with Aldehydes
Catalyst (mol%)KetoneAldehydeSolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
(S)-Proline (20)Cyclohexanone4-NitrobenzaldehydeMeOH/H₂O (1:1)249595:598[5]
(S)-Proline (30)Acetone4-NitrobenzaldehydeDMSO468-76[7]
Catalyst 6d (10)Cyclohexanone4-NitrobenzaldehydeAcetone489992:880[14]
AZT-prolinamide 29a (15)Acetone4-NitrobenzaldehydeH₂O2492-95[14]
Table 2: Asymmetric Michael Addition to Nitroolefins
Catalyst (mol%)NucleophileNitroolefinSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
Diarylprolinol silyl ether (10)Propanaltrans-β-NitrostyreneTolueneRT249895:599[11]
L-Proline Rubidium Salt (10)Di(tert-butyl) malonateChalconeTHFRT1285-92[15]
Catalyst 8c (10)Propanaltrans-β-NitrostyreneTolueneRT249593:799[14]
OC4 (10)Propanaltrans-β-NitrostyreneMethylcyclohexane0248792:885[3]

Experimental Protocols

Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction in a Water/Methanol Mixture[5][11]

This protocol describes the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Materials:

  • (S)-Proline

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv) in a 1:1 mixture of methanol and water (0.5 mL) is added (S)-proline (0.05 mmol, 20 mol%).

  • Cyclohexanone (1.25 mmol, 5.0 equiv) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Protocol 2: Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition[3][12]

This protocol outlines the asymmetric Michael addition of propanal to trans-β-nitrostyrene.

Materials:

  • (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst)

  • Propanal

  • trans-β-Nitrostyrene

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) and the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) in toluene (1.0 mL) at room temperature is added propanal (2.5 mmol, 5.0 equiv).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.

  • The mixture is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.

  • The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

The catalytic cycle for the proline-catalyzed aldol reaction proceeds through an enamine intermediate. The proline catalyst first reacts with the ketone to form an enamine, which then attacks the aldehyde in a stereocontrolled manner. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.[7]

Aldol_Cycle cluster_cycle Catalytic Cycle Proline Proline Enamine Enamine Proline->Enamine + Ketone - H2O Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Aldehyde Aldol_Adduct Aldol_Adduct Iminium_Ion->Aldol_Adduct + H2O Aldol_Adduct->Proline - Product Product_Output Aldol Product Aldol_Adduct->Product_Output Ketone_Input Ketone Ketone_Input->Enamine Aldehyde_Input Aldehyde Aldehyde_Input->Iminium_Ion

Caption: Catalytic cycle of the proline-catalyzed aldol reaction.

General Workflow for Catalyst Screening

The identification of an optimal catalyst and reaction conditions is a critical step in developing a new asymmetric transformation. A typical workflow involves the systematic variation of catalyst, solvent, temperature, and additives.

Workflow Start Define Model Reaction Catalyst_Screening Screen Pyrrolidine Catalyst Library Start->Catalyst_Screening Analysis Analyze Yield and Stereoselectivity (HPLC/NMR) Catalyst_Screening->Analysis Solvent_Screening Optimize Solvent Solvent_Screening->Analysis Temp_Screening Optimize Temperature Temp_Screening->Analysis Additive_Screening Screen Additives Additive_Screening->Analysis Analysis->Solvent_Screening Analysis->Temp_Screening Analysis->Additive_Screening Optimized_Conditions Optimized Protocol Analysis->Optimized_Conditions

Caption: General workflow for organocatalyst screening.

Proposed Transition State for Michael Addition

The stereochemical outcome of the Michael addition is determined by the transition state geometry. For diarylprolinol silyl ether catalysts, a commonly accepted model involves the formation of an iminium ion, which is shielded by the bulky diarylmethyl group, directing the nucleophilic attack of the nitroalkane from the less hindered face. The catalyst's hydroxyl group can also participate in hydrogen bonding to orient the incoming nucleophile.

Transition_State cluster_TS Proposed Transition State Catalyst Diarylprolinol Silyl Ether Iminium Iminium Ion (from Aldehyde) Catalyst->Iminium forms H_Bond Hydrogen Bonding Catalyst->H_Bond participates in Nitroalkane Nitroalkane Iminium->Nitroalkane directs attack of Nitroalkane->H_Bond

Caption: Key interactions in the proposed transition state.

References

Application Notes and Protocols: Pyrrolidine-2,5-diyldimethanol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-2,5-diyldimethanol, a C2-symmetric chiral diol, serves as a versatile and valuable building block in the asymmetric synthesis of a diverse range of bioactive molecules. Its rigid, stereochemically defined structure makes it an excellent chiral auxiliary and a precursor for chiral ligands, enabling precise control over the stereochemistry of target molecules. This is particularly crucial in drug discovery, where the biological activity of a compound is often dependent on its specific stereoisomeric form. These application notes provide an overview of the use of this compound in synthesizing antiviral nucleoside analogs and as a precursor for chiral phosphoramidite ligands used in asymmetric catalysis. Detailed experimental protocols for key synthetic transformations are also presented.

I. Synthesis of Antiviral Nucleoside Analogs

Chiral pyrrolidine derivatives are key components in the development of novel antiviral agents. The enantiomerically pure (2'S, 3'S)-bis(hydroxymethyl)pyrrolidine has been utilized to synthesize purine and pyrimidine nucleoside analogs that exhibit potential antiviral activities, particularly against Herpes Simplex Virus (HSV-1 and HSV-2) and Human Immunodeficiency Virus (HIV-1).[1]

Biological Activity

The general mechanism of action for nucleoside analogs involves their conversion into the corresponding triphosphate form within the cell. This triphosphate then acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[2][3] For pyrrolidine-based nucleoside analogs, the altered sugar moiety (the pyrrolidine ring) is designed to be recognized by viral polymerases but not by host cell polymerases, thereby providing selectivity and reducing cytotoxicity.[2] The antiviral activity of these compounds is attributed to their ability to interfere with the viral replication machinery.

While the specific IC50 values for the synthesized [(2'S, 3'S)-bis(hydroxymethyl)pyrrolidin-1-yl] nucleosides are not publicly available in the abstract, the primary research indicates their evaluation against these viruses, suggesting they exhibited some level of antiviral activity.[1]

Experimental Protocol: Synthesis of [(2'S, 3'S)-bis(hydroxymethyl)pyrrolidin-1-yl] thymine

This protocol outlines the general steps for the synthesis of the thymine nucleoside analog, which involves the construction of the base onto the 1-amino-pyrrolidine precursor.[1]

Step 1: Synthesis of 1-Amino-(2'S, 3'S)-bis(hydroxymethyl)pyrrolidine

A detailed procedure for the synthesis of the 1-amino-pyrrolidine intermediate is a prerequisite. This typically involves the protection of the hydroxyl groups of (2S,3S)-bis(hydroxymethyl)pyrrolidine, followed by N-amination and subsequent deprotection.

Step 2: Construction of the Thymine Base

  • Reaction Setup: In a round-bottom flask, dissolve 1-Amino-(2'S, 3'S)-bis(hydroxymethyl)pyrrolidine in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Addition of Reagents: To the solution, add a suitable reagent for constructing the pyrimidine ring, such as an appropriately substituted acrylic acid derivative or a pre-formed pyrimidine ring with a leaving group. The specific reagent will depend on the chosen synthetic strategy.

  • Reaction Conditions: The reaction is typically carried out in the presence of a base to facilitate the condensation and cyclization reactions. The reaction mixture may require heating to proceed to completion.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography on silica gel to yield the desired [(2'S, 3'S)-bis(hydroxymethyl)pyrrolidin-1-yl] thymine.

Step 3: Synthesis of [(2'S, 3'S)-bis(hydroxymethyl)pyrrolidin-1-yl] adenine

A similar strategy is employed for the synthesis of the adenine analog, where a purine precursor is used in the construction of the base onto the 1-amino-pyrrolidine intermediate.

Experimental Workflow

G cluster_synthesis Synthesis of Antiviral Nucleoside Analogs start This compound intermediate1 1-Amino-(2'S, 3'S)-bis(hydroxymethyl)pyrrolidine start->intermediate1 N-amination product_t [(2'S, 3'S)-bis(hydroxymethyl)pyrrolidin-1-yl] thymine intermediate1->product_t Base Construction product_a [(2'S, 3'S)-bis(hydroxymethyl)pyrrolidin-1-yl] adenine intermediate1->product_a Base Construction reagent_t Thymine Precursor reagent_t->product_t reagent_a Adenine Precursor reagent_a->product_a bioassay Antiviral Activity Assays (HSV-1, HSV-2, HIV-1) product_t->bioassay product_a->bioassay G cluster_workflow Synthesis of Chiral Phosphoramidite Ligand start (2R,5R)-bis(hydroxymethyl)pyrrolidine intermediate Dichlorophosphite Intermediate start->intermediate Reaction reagent1 PCl3 reagent1->intermediate product C2-Symmetric Phosphoramidite Ligand intermediate->product Coupling reagent2 Chiral Diol or Amine reagent2->product G cluster_catalysis Asymmetric Catalysis catalyst Metal-Phosphoramidite Complex product_R R-Enantiomer catalyst->product_R High ee product_S S-Enantiomer catalyst->product_S Low ee substrate Prochiral Substrate substrate->product_R substrate->product_S

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrrolidine-2,5-diyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of Pyrrolidine-2,5-diyldimethanol. The information is presented in a practical question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and effective method for synthesizing this compound is through the reduction of a suitable precursor, typically a pyrrolidine derivative with carbonyl functionalities at the 2 and 5 positions. The two primary strategies are:

  • Reduction of Pyrrolidine-2,5-dicarboxylates: This involves the use of a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to reduce both ester groups of a dialkyl pyrrolidine-2,5-dicarboxylate to the corresponding primary alcohols.[1][2] This method is often preferred for its high efficiency and predictability.

  • Catalytic Hydrogenation of Pyrrole Precursors: An alternative route involves the hydrogenation of a pyrrole-2,5-dicarboxylate. This reaction typically reduces the aromatic pyrrole ring to a pyrrolidine ring and can sometimes simultaneously reduce the ester groups, although this often requires harsh conditions.[3][4] More commonly, the pyrrolidine ring is formed first, followed by reduction of the ester groups in a separate step.

Q2: How can I control the stereochemistry (cis/trans) of the final diol product?

A2: Controlling the stereochemistry of the two hydroxymethyl groups is a critical challenge. The final stereochemistry is primarily determined by the stereochemistry of the starting material (the pyrrolidine-2,5-dicarboxylate precursor).

  • Starting Material Control: The reduction of a cis-pyrrolidine-2,5-dicarboxylate will yield the cis-diol, while the trans-dicarboxylate will yield the trans-diol. The stereochemistry of the precursor is typically established during its own synthesis, for example, through catalytic hydrogenation of a pyrrole precursor, which often favors the formation of the cis isomer.[3]

  • Reaction Conditions: While the substrate is the primary determinant, reaction conditions can sometimes influence stereochemical outcomes, especially if there are possibilities for epimerization. For instance, in catalytic hydrogenation, the choice of catalyst, solvent, and temperature can impact the diastereomeric ratio.[3]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors, depending on the chosen synthetic route.

  • Incomplete Reaction: The reducing agent may be insufficient, or the reaction time too short. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of the starting material.[5]

  • Side Reactions: With powerful reducing agents like LiAlH₄, over-reduction is less of a concern for this specific transformation, but side reactions with other functional groups on the molecule can occur. For catalytic hydrogenation, side reactions may include incomplete saturation of the pyrrole ring or hydrogenolysis.

  • Work-up Issues: The diol product is polar and can have significant water solubility. During the aqueous work-up, especially after a LiAlH₄ reduction, the product can be lost to the aqueous layer.[5] Thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is crucial. Salting out the aqueous layer with brine can also improve extraction efficiency.

Q4: What are the best methods for purifying the final this compound product?

A4: Purification can be challenging due to the product's polarity and potential for hydrogen bonding.

  • Column Chromatography: This is the most common method. Silica gel is typically used, but the polar nature of the diol may require a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) to ensure proper elution.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure material.

  • Distillation: If the product is thermally stable and has a suitable boiling point, Kugelrohr distillation under high vacuum can be used for purification.

Troubleshooting Guides

Issue 1: Incomplete Reduction Using Lithium Aluminum Hydride (LiAlH₄)
  • Symptom: Analysis of the crude product (by NMR or LC-MS) shows the presence of starting material (diester) or partially reduced intermediates (hydroxy-ester).

  • Potential Causes & Solutions:

CauseSolution
Insufficient LiAlH₄ The ester functionalities require a sufficient excess of LiAlH₄ for complete reduction. Typically, at least 2 equivalents of hydride are needed per ester group. Ensure you are using a sufficient molar excess (e.g., 2.5 to 3 equivalents of LiAlH₄ for a diester).
Deactivated LiAlH₄ LiAlH₄ reacts violently with water and protic solvents.[6] Ensure all glassware is oven-dried, and all solvents (e.g., THF, diethyl ether) are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature While the initial addition of LiAlH₄ is often done at 0 °C for safety, the reaction may require warming to room temperature or even refluxing to go to completion. Monitor the reaction by TLC to determine the optimal temperature and time.
Issue 2: Poor Diastereoselectivity in Catalytic Hydrogenation
  • Symptom: The product is a mixture of cis and trans diastereomers with a low diastereomeric ratio (d.r.).

  • Potential Causes & Solutions:

CauseSolution
Sub-optimal Catalyst The catalyst plays a crucial role in directing stereochemistry. Rhodium-based catalysts (e.g., Rh/Al₂O₃) are known to favor the formation of cis products in the hydrogenation of substituted pyrroles.[3] If using Pd/C, the selectivity might be lower.[4] Consider screening different catalysts.
Incorrect Solvent The solvent can influence the conformation of the substrate on the catalyst surface. Acetic acid is sometimes used as a solvent in these hydrogenations and can affect selectivity.[3] Experiment with different solvents like methanol, ethanol, or ethyl acetate.
Harsh Reaction Conditions High temperatures and pressures can sometimes lead to reduced selectivity by providing enough energy to overcome the activation barrier for the formation of the less-favored diastereomer. Try running the reaction at a lower temperature and pressure, even if it requires a longer reaction time.

Data Presentation

Table 1: General Conditions for LiAlH₄ Reduction of Cyclic Esters

Note: This data is based on general protocols for the reduction of cyclic esters to diols and should be optimized for the specific substrate.

ParameterCondition RangeRationale
Reducing Agent LiAlH₄A powerful hydride donor capable of reducing esters and carboxylic acids.[1]
Equivalents of LiAlH₄ 2.5 - 3.0 eq.Ensures complete reduction of both ester groups.
Solvent Anhydrous THF or Diethyl EtherAprotic solvents that do not react with LiAlH₄.
Temperature 0 °C to RefluxInitial addition at 0 °C for safety, followed by warming to drive the reaction to completion.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Work-up Sequential addition of H₂O, then 15% NaOH (aq), then H₂O (Fieser work-up)Quenches excess LiAlH₄ and precipitates aluminum salts for easy filtration.
Table 2: Typical Conditions for Catalytic Hydrogenation of Pyrrole Derivatives

Note: This data is for the reduction of the pyrrole ring, which is often a precursor step. Conditions may need to be adjusted for the reduction of ester groups.

ParameterCondition RangeRationale
Catalyst 5% Rh/Al₂O₃, 5% Rh/C, 10% Pd/CRhodium catalysts often provide high stereoselectivity for cis products.[3]
Catalyst Loading 5 - 10 mol%A typical range for heterogeneous catalysis.
Solvent Methanol, Ethanol, Acetic AcidProtic solvents are common; acetic acid can promote the reaction.[3]
Hydrogen Pressure 3 - 50 barHigher pressure increases the rate of hydrogenation.
Temperature 25 - 100 °CHigher temperatures can increase the reaction rate but may decrease selectivity.[3]
Reaction Time 12 - 48 hoursHighly dependent on substrate, catalyst, and conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction

This protocol describes the reduction of a dialkyl pyrrolidine-2,5-dicarboxylate (e.g., the dimethyl ester) to the target diol.

Materials:

  • Dialkyl Pyrrolidine-2,5-dicarboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (2.5 eq) and anhydrous THF.

  • Cooling: Cool the stirred suspension of LiAlH₄ to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the dialkyl pyrrolidine-2,5-dicarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction can be gently heated to reflux if TLC analysis shows incomplete conversion.

  • Work-up (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (X mL per X g of LiAlH₄ used), followed by the dropwise addition of 15% NaOH solution (X mL per X g of LiAlH₄). Finally, add more deionized water (3X mL per X g of LiAlH₄).

  • Filtration: A granular white precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction & Purification: Combine the filtrate and washes. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Purify the crude product by column chromatography.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_reduction Reduction to Diol cluster_purification Purification Pyrrole_ester Pyrrole-2,5- dicarboxylate H2_cat Catalytic Hydrogenation (e.g., Rh/Al2O3) Pyrrole_ester->H2_cat Pyrrolidine_ester cis-Pyrrolidine-2,5- dicarboxylate H2_cat->Pyrrolidine_ester LiAlH4 LiAlH4 Reduction in Anhydrous THF Pyrrolidine_ester->LiAlH4 Final_Product Pyrrolidine-2,5- diyldimethanol LiAlH4->Final_Product Workup Aqueous Workup & Extraction Final_Product->Workup Chromatography Column Chromatography Workup->Chromatography

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic: Low Product Yield

TroubleshootingYield Start Low Yield Observed Check_Completion Is the starting material fully consumed? Start->Check_Completion Cause_Incomplete Cause: Incomplete Reaction Check_Completion->Cause_Incomplete No Check_Workup Was the product lost during workup? Check_Completion->Check_Workup Yes Sol_Time Increase reaction time or temperature Cause_Incomplete->Sol_Time Sol_Reagent Increase equivalents of reducing agent Cause_Incomplete->Sol_Reagent Cause_Polarity Cause: High Polarity of Product Check_Workup->Cause_Polarity Likely Cause_Side_Reaction Cause: Side Reactions or Reagent Decomposition Check_Workup->Cause_Side_Reaction Unlikely Sol_Extract Perform more extractions with organic solvent Cause_Polarity->Sol_Extract Sol_Salt Add brine to aqueous layer before extraction Cause_Polarity->Sol_Salt Sol_Inert Ensure inert atmosphere and anhydrous conditions Cause_Side_Reaction->Sol_Inert

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Troubleshooting Low Diastereoselectivity in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low diastereoselectivity in pyrrolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in pyrrolidine synthesis?

Diastereoselectivity in pyrrolidine synthesis is governed by a combination of steric and electronic factors that create a facial bias for an incoming reagent or during an intramolecular cyclization. Key factors include:

  • Substrate Control: Existing stereocenters on the pyrrolidine precursors guide the approach of reagents. Bulky substituents will sterically hinder one face of the molecule, favoring attack from the less hindered face.[1] The nature of the nitrogen protecting group is often critical for stereochemical control.[1]

  • Reagent/Catalyst Control: The choice of catalyst (e.g., Lewis acids, organocatalysts), reducing agents, or chiral auxiliaries can override the inherent substrate bias to favor a specific diastereomer.[1] For instance, the N-tert-butanesulfinyl group is a highly effective chiral auxiliary in cycloaddition reactions.[1]

  • Reaction Conditions: Parameters such as solvent, temperature, and reaction time significantly impact the transition state energies of competing diastereomeric pathways.[1] Lower temperatures often, but not always, enhance selectivity.[1]

  • Intermediate Geometry: The geometry of key intermediates, such as N-acyliminium ions or chelated transition states, plays a crucial role in determining which face is more accessible to nucleophiles.[1]

Q2: I am observing a low diastereomeric ratio (d.r.). What are the initial troubleshooting steps?

A low diastereomeric ratio indicates that the energy difference between the competing transition states leading to the different diastereomers is small. To improve the d.r., consider the following systematic approach:

  • Lower the Reaction Temperature: This can amplify small energy differences between diastereomeric transition states, often leading to improved selectivity.[1]

  • Change the Solvent: Solvents can influence the conformation of the substrate and the solvation of the transition state. It is advisable to screen both polar and non-polar solvents.[1]

  • Vary the Catalyst/Reagent: If using a Lewis acid, screen alternatives with different steric bulk or Lewis acidity (e.g., TiCl₄, Yb(OTf)₃, BF₃·OEt₂).[1][2] If performing a reduction, the choice of hydride source can be critical.[1]

  • Modify the Substrate: Altering the steric bulk of protecting groups on the pyrrolidine nitrogen or other substituents can enhance facial differentiation.[1]

  • Check Reagent Purity: Impurities, especially water, can interfere with catalysis, particularly with Lewis acids, and reduce selectivity.[1]

Q3: How does the choice of catalyst impact diastereoselectivity in a 1,3-dipolar cycloaddition reaction for pyrrolidine synthesis?

In 1,3-dipolar cycloadditions of azomethine ylides, the catalyst plays a pivotal role in controlling the stereochemical outcome. Chiral catalysts create a chiral environment that favors the formation of one stereoisomer over others. For instance, chiral metal-ligand complexes, such as those involving silver or copper, are commonly used to induce high enantioselectivity and can also influence diastereoselectivity.[3] The choice of metal salt and the structure of the chiral ligand are critical and can dramatically influence the stereochemical outcome.[3] In some cases, the presence of a Lewis acid can even lead to the formation of the opposite diastereomer compared to the uncatalyzed reaction.[4]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in a Lewis Acid-Catalyzed [3+2] Cycloaddition

You are performing a three-component reaction to synthesize a polysubstituted pyrrolidine and obtain a nearly 1:1 mixture of diastereomers.

G start Low d.r. in [3+2] Cycloaddition temp Lower Reaction Temperature (e.g., -78 °C to 23 °C) start->temp solvent Screen Different Solvents (e.g., CH2Cl2, Toluene, THF, CH3CN) temp->solvent If no improvement end Improved Diastereoselectivity temp->end Success catalyst Vary Lewis Acid Catalyst (e.g., TiCl4, Yb(OTf)3, Sc(OTf)3) solvent->catalyst If no improvement solvent->end Success nucleophile Modify the Nucleophile (e.g., Allyltributylstannane vs. Allyltrimethylsilane) catalyst->nucleophile If no improvement catalyst->end Success nucleophile->end Success

Caption: Troubleshooting workflow for low diastereoselectivity.

Potential CauseTroubleshooting ActionRationale
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., -78 °C, then warm to 23 °C).[1][5]Lower temperatures increase the energy difference between competing diastereomeric transition states, favoring the formation of the more stable product.[1]
Suboptimal Solvent Test different solvents. Dichloromethane (CH₂Cl₂) is common, but other solvents like toluene, THF, or acetonitrile (CH₃CN) can be effective.[1][4]The solvent can influence the stability of intermediates and transition states. In some TiCl₄-mediated reactions, CH₃CN can prevent side reactions.[1]
Incorrect Lewis Acid Screen different Lewis acids (e.g., TiCl₄, Yb(OTf)₃, Sc(OTf)₃). Varying the equivalents of the Lewis acid can also be effective.[1][5]The Lewis acid is critical for generating the reactive intermediate and organizing the transition state. Different Lewis acids have varying steric bulk and acidity, which can influence the stereochemical outcome.[1]
Suboptimal Nucleophile If possible, modify the nucleophile. For instance, allyltributylstannane can give higher diastereoselectivity than allyltrimethylsilane in certain systems.[1][5]The structure of the nucleophile affects the steric interactions in the transition state, influencing the facial selectivity of the attack.[1]

This protocol is adapted from a procedure for the diastereoselective synthesis of highly substituted pyrrolidines.[1]

  • To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.

  • Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H and ¹³C NMR analysis of the crude reaction mixture.[1]

Problem 2: Poor Diastereoselectivity in a Reductive Amination/Cyclization Sequence

A reductive amination followed by cyclization to form a 2-substituted pyrrolidine yields the wrong diastereomer or a poor ratio.

G sub Substrate (e.g., with chiral auxiliary) imine Imine/Iminium Intermediate sub->imine reducing_agent Reducing Agent (e.g., LiBHEt3 or DIBAL-H) imine->reducing_agent diastereomer_a Diastereomer A reducing_agent->diastereomer_a Facial attack A diastereomer_b Diastereomer B reducing_agent->diastereomer_b Facial attack B

Caption: Influence of reducing agent on diastereoselectivity.

Potential CauseTroubleshooting ActionRationale
Non-selective Reducing Agent Switch the reducing agent. For example, in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, LiBHEt₃ and DIBAL-H/LiHMDS can produce opposite diastereomers with high selectivity (e.g., 99:1 vs. 1:99).[1]The steric bulk and coordination properties of the hydride source determine the face from which the reduction of the imine or iminium intermediate occurs.[1]
Substrate Conformation Modify the protecting group on the nitrogen or other substituents to alter the conformational bias of the intermediate.The preferred conformation of the imine/iminium intermediate can dictate the accessibility of its faces to the reducing agent.
Temperature Effects Optimize the reaction temperature. While lower temperatures are often beneficial, some reductions may require specific temperature profiles.Temperature can influence the flexibility of the intermediate and the relative rates of competing reduction pathways.

Data Summary Tables

Table 1: Effect of Lewis Acid on a Multicomponent Pyrrolidine Synthesis
EntryLewis Acid (equiv)NucleophileDiastereomeric Ratio (d.r.)Yield (%)
1TiCl₄ (1.2)Allyltrimethylsilane90/1072
2TiCl₄ (1.2)Allyltributylstannane99/175
3TiCl₄ (1.2)Triethylsilane90/1065
4TiCl₄ (4.2)Enolsilane 6aSingle diastereomer63
5TiCl₄ (4.2)Enol ether 6bSingle diastereomer85

Data adapted from a study on diastereoselective synthesis of substituted pyrrolidines.[5]

Table 2: Solvent Effects on the Diastereoselectivity of a [3+2] Cycloaddition
EntryCatalystSolventDiastereomeric Ratio (d.r.)Conversion (%)
1Ag₂CO₃Toluene>95:5>95
2Ag₂CO₃THF85:15>95
3Ag₂CO₃Acetonitrile82:18>95
4Ag₂CO₃Dichloromethane-60
5Ag₂CO₃Water-55

Data from a study on the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions.[4]

Experimental Protocols

General Protocol for Yb(OTf)₃ Catalyzed Three-Component Pyrrolidine Synthesis

This protocol is a general guideline for the synthesis of cis-2,5-disubstituted pyrrolidines.[2][6]

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the aldehyde (1.0 equiv) and a primary amine or aniline (1.0 equiv) in a suitable solvent like toluene.

  • Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.[1]

  • Add the 1,1-cyclopropanediester (1.0 equiv) and Yb(OTf)₃ (10 mol%) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated temperatures) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Copper-Promoted Intramolecular Aminooxygenation

This protocol describes a method for the diastereoselective synthesis of 2,5-cis-disubstituted pyrrolidines.[7][8][9]

  • To a solution of the α-substituted 4-pentenyl sulfonamide (1.0 equiv) in a suitable solvent (e.g., xylenes), add the copper(II) salt (e.g., Cu(OTf)₂) and a ligand (e.g., 2,2'-dipyridyl).

  • Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Perform an aqueous workup, washing with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

References

Common side reactions in the synthesis of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of substituted pyrrolidines. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions observed in substituted pyrrolidine synthesis?

A1: The synthesis of substituted pyrrolidines can be accompanied by several classes of side reactions, primarily dependent on the synthetic route employed. The most frequently encountered issues include:

  • Poor Stereoselectivity: Formation of undesired diastereomers or enantiomers is a common challenge, particularly in reactions that create multiple stereocenters, such as the [3+2] cycloaddition.

  • Redox Reactions: Unwanted oxidation or reduction of intermediates or products can lead to significant byproducts. This is particularly prevalent in palladium-catalyzed reactions where the substrate itself can act as a hydride source.

  • Formation of Aromatic Pyrrole Byproducts: Over-oxidation or elimination reactions can lead to the formation of a stable aromatic pyrrole ring, which can be a thermodynamic sink.

  • Dimerization and Oligomerization: Reactive intermediates, such as those derived from aziridines or dihydropyridiniums, can self-condense to form dimers or oligomers, reducing the yield of the desired pyrrolidine.

  • Epimerization: In syntheses involving chiral centers, particularly with amino acid precursors, the loss of stereochemical integrity at one center can lead to the formation of diastereomeric impurities that are often difficult to separate.[1][2]

Q2: Which synthetic methods are most prone to issues with stereoselectivity?

A2: The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful tool for constructing the pyrrolidine ring, often generating multiple stereocenters in a single step. However, this method is highly susceptible to issues of regioselectivity and diastereoselectivity. The facial selectivity of the approach of the two reactants, governed by steric and electronic factors, determines the stereochemical outcome. Careful optimization of catalysts, solvents, and temperature is often required to achieve high stereocontrol.

Q3: How can I minimize the formation of aromatic pyrrole byproducts?

A3: The formation of a stable pyrrole ring is often a competing pathway. To minimize this, consider the following:

  • Choice of Oxidant: In reactions that require an oxidation step, a mild and selective oxidant should be chosen to avoid over-oxidation to the pyrrole.

  • Reaction Conditions: Avoid prolonged reaction times and high temperatures, which can favor aromatization.

  • Substrate Design: In some cases, the electronic nature of the substituents on the pyrrolidine precursor can influence the propensity for oxidation. Electron-withdrawing groups can sometimes disfavor aromatization.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions

Q: My [3+2] cycloaddition reaction is producing a low diastereomeric ratio (d.r.) of the desired substituted pyrrolidine. How can I improve the stereoselectivity?

A: Poor diastereoselectivity in [3+2] cycloadditions arises from a small energy difference between the transition states leading to the different diastereomers. To enhance selectivity, the following factors can be optimized:

  • Catalyst System: The choice of catalyst is critical. Lewis acids or transition metals can coordinate to the azomethine ylide or the dipolarophile, amplifying steric and electronic differences in the transition state. Silver-based catalysts, for instance, have been shown to effectively control enantioselectivity.

  • Solvent: The polarity of the solvent can influence the stability of the transition states. A systematic screening of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) is recommended.

  • Temperature: Lowering the reaction temperature can often increase diastereoselectivity by favoring the lower energy transition state.

  • Substrate Modification: The steric bulk of substituents on both the azomethine ylide and the dipolarophile can be modified to favor a specific approach.

Quantitative Data on Catalyst and Solvent Effects on Diastereoselectivity:

EntryCatalyst (mol%)SolventTemperature (°C)Diastereomeric Ratio (endo/exo)Yield (%)
1NoneToluene1101:160
2AgOAc (10)Toluene2592:885
3Yb(OTf)₃ (10)CH₂Cl₂095:591
4Cu(OTf)₂ (10)THF2585:1578
5Ag₂CO₃ (10)Toluene25>95:583

This data is illustrative and compiled from typical results reported in the literature for related reactions. Actual results will vary depending on the specific substrates.

Troubleshooting Workflow for Poor Diastereoselectivity:

G start Low Diastereomeric Ratio Observed temp Lower Reaction Temperature (e.g., from RT to 0°C or -78°C) start->temp solvent Screen Different Solvents (e.g., Toluene, THF, CH₂Cl₂, MeCN) temp->solvent If no improvement end Improved Diastereoselectivity temp->end Successful catalyst Vary Lewis Acid or Metal Catalyst (e.g., Ag(I), Yb(III), Cu(II)) solvent->catalyst If no improvement solvent->end Successful substrate Modify Steric Bulk of Substituents (e.g., protecting groups) catalyst->substrate If no improvement catalyst->end Successful substrate->end Successful

Caption: Troubleshooting workflow for poor diastereoselectivity.

Experimental Protocol: Diastereoselective [3+2] Cycloaddition using a Silver Catalyst

This protocol describes a general procedure for the silver-catalyzed [3+2] cycloaddition of an azomethine ylide (generated in situ from an imino ester) with a dipolarophile.

Materials:

  • Imino ester (1.0 equiv)

  • Dipolarophile (1.2 equiv)

  • Silver acetate (AgOAc) (0.1 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add silver acetate.

  • Add anhydrous toluene, followed by the imino ester and the dipolarophile.

  • Stir the reaction mixture at room temperature (or the optimized temperature) and monitor the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Issue 2: Formation of Dimeric Byproducts in Palladium-Catalyzed Hydroarylation

Q: In my palladium-catalyzed hydroarylation of an N-alkyl pyrroline, I am observing significant amounts of a dimeric byproduct and low yields of the desired 3-aryl pyrrolidine. What is the cause and how can I prevent this?

A: This side reaction is common when redox processes compete with the desired hydroarylation. The N-alkyl pyrroline substrate can act as a hydride source, leading to the formation of dihydropyridinium-like reactive intermediates that are prone to dimerization.[3][4] The formation of a stable oxidized byproduct, such as N-alkyl pyrrole, can be harnessed to drive the desired reaction and minimize dimerization.

Mechanism of Dimerization:

G pyrroline N-Alkyl Pyrroline iminium Reactive Iminium Intermediate pyrroline->iminium Oxidation desired_product 3-Aryl Pyrrolidine pyrroline->desired_product Pd-catalyzed Hydroarylation pyrrole N-Alkyl Pyrrole (Stable Byproduct) pyrroline->pyrrole Oxidation pd_catalyst Pd(0) Catalyst dimer Dimeric Byproduct iminium->dimer Dimerization

Caption: Competing pathways in Pd-catalyzed hydroarylation.

Troubleshooting Strategies:

  • Control Stoichiometry: Using a slight excess of the pyrroline substrate can sometimes favor the desired reaction by ensuring a sufficient hydride source for the reductive elimination step that forms the product. However, a large excess can promote side reactions.

  • Optimize Ligand and Additives: The choice of phosphine ligand for the palladium catalyst can influence the relative rates of the competing pathways. Additives that can act as Lewis acids may also alter the reaction course.

  • Reaction Conditions: Adjusting the temperature and reaction time can help to favor the desired hydroarylation over dimerization.

Quantitative Data on Byproduct Formation:

EntryPyrroline (equiv)AdditiveTemperature (°C)Yield of 3-Aryl Pyrrolidine (%)Yield of Dimer (%)
11.2None1004530
22.0None1006515
32.0Cu(OTf)₂8085<5
41.2BQ (benzoquinone)100205

This data is illustrative and compiled from typical results reported in the literature for related reactions.

Experimental Protocol: Minimizing Dimerization in Pd-Catalyzed Hydroarylation

This protocol provides a general method for the palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl halides, aiming to minimize dimerization.

Materials:

  • N-alkyl pyrroline (2.0 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • N,N-dimethylpiperazine (5 equiv)

  • Cu(OTf)₂ (1 equiv)

  • Anhydrous acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed vial under an inert atmosphere, combine Pd(OAc)₂, P(o-tol)₃, Cu(OTf)₂, and the aryl halide.

  • Add anhydrous acetonitrile, followed by the N-alkyl pyrroline and N,N-dimethylpiperazine.

  • Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by flash column chromatography.

Issue 3: Epimerization of Chiral Centers

Q: I am synthesizing a pyrrolidine derivative from a chiral amino acid precursor and observing the formation of a diastereomeric impurity due to epimerization. How can I prevent this?

A: Epimerization, the inversion of a single stereocenter in a molecule with multiple chiral centers, is a common side reaction in peptide synthesis and related transformations involving amino acids.[1][2] It typically occurs at the α-carbon of an amino acid during the activation of the carboxylic acid for coupling.[2] The formation of a planar oxazolone intermediate facilitates the loss of stereochemical integrity.

Mechanism of Epimerization:

G activated_aa Activated Amino Acid oxazolone Planar Oxazolone Intermediate activated_aa->oxazolone Intramolecular Cyclization base Base protonation Protonation oxazolone->protonation Proton Abstraction by Base l_product Desired L-Product protonation->l_product d_product Epimerized D-Product protonation->d_product

Caption: Mechanism of epimerization via an oxazolone intermediate.

Mitigation Strategies:

  • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Uronium/aminium-based reagents like HATU or HBTU, often in combination with additives like HOAt or Oxyma, are generally preferred over carbodiimides alone.

  • Base: Employ a weaker or sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger, less hindered bases like diisopropylethylamine (DIPEA).

  • Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C) to reduce the rate of epimerization.

  • Reaction Time: Minimize the time the amino acid is in its activated state before coupling.

Experimental Protocol: Epimerization-Suppressed Peptide Coupling

This protocol is for the coupling of an N-protected amino acid to an amine, designed to minimize epimerization.

Materials:

  • N-protected amino acid (1.0 equiv)

  • Amine component (1.0 equiv)

  • HATU (1.0 equiv)

  • HOAt (1.0 equiv)

  • N-methylmorpholine (NMM) (2.0 equiv)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-protected amino acid and HOAt in anhydrous DMF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU to the solution and stir for 5-10 minutes to pre-activate the amino acid.

  • In a separate flask, dissolve the amine component in anhydrous DMF.

  • Add the solution of the amine component to the activated amino acid solution at 0 °C.

  • Add NMM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and extract the product with an appropriate organic solvent.

  • Purify the product by flash column chromatography or preparative HPLC.

  • Analyze the product for diastereomeric purity by chiral HPLC or NMR spectroscopy.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalysts in pyrrolidine synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common industrial catalysts used for pyrrolidine synthesis?

A1: Industrially, pyrrolidine is often produced by reacting 1,4-butanediol with ammonia. This process typically uses a cobalt and nickel oxide catalyst supported on alumina at temperatures between 165–200 °C and high pressure.[1] Other catalyst systems, such as copper- and nickel-modified ZSM-5, have also been shown to be effective.[2] For more specialized pyrrolidine derivatives, catalysts can range from Raney® Nickel and Palladium on carbon (Pd/C) to various noble metal complexes.[3]

Q2: What are the primary mechanisms of catalyst deactivation in this process?

A2: The main causes of catalyst deactivation in many catalytic processes, including pyrrolidine synthesis, fall into three categories: thermal, chemical, and mechanical.[4][5]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause small metal catalyst particles to agglomerate into larger ones.[6][7] This process, known as sintering, reduces the active surface area of the catalyst, leading to a decrease in activity.[6] Sintering is often accelerated by the presence of water vapor.[7]

  • Chemical Deactivation (Poisoning & Coking):

    • Poisoning occurs when impurities in the feed stream strongly adsorb to the active sites of the catalyst, blocking them from participating in the desired reaction.[4][8][9] For metal catalysts, common poisons include compounds containing sulfur, nitrogen, phosphorus, or chlorine.[8] The amine product itself can also act as a poison by coordinating strongly to the catalyst's metal center.[3][10]

    • Coking or Fouling is the physical deposition of carbonaceous materials (coke) or heavy organic residues on the catalyst surface.[6][8][9] These deposits can block pores and cover active sites, leading to a rapid decline in catalyst activity.[3][9]

  • Mechanical Deactivation (Attrition): This involves the physical loss of catalyst material due to abrasion or crushing, which is more common in certain reactor types.[8]

Q3: Is catalyst deactivation reversible?

A3: It depends on the mechanism. Deactivation by coking and some forms of poisoning can often be reversed through regeneration procedures.[4][11][12] However, deactivation caused by sintering or the strong, irreversible chemisorption of certain poisons is generally considered permanent.[10][12]

Q4: How can I identify the cause of my catalyst's deactivation?

A4: A thorough characterization of the spent catalyst is crucial to determine the root cause of deactivation.[4][13] Several analytical techniques can provide valuable insights:[4][13][14]

  • BET Surface Area Analysis: A significant decrease in surface area often points to sintering or severe fouling.[4][13]

  • Elemental Analysis (e.g., XRF, XPS): Can identify the presence of poisons on the catalyst surface.[4]

  • Temperature-Programmed Oxidation (TPO): This technique is highly effective for quantifying the amount and nature of coke deposits on a catalyst.[15][16]

  • Microscopy (e.g., SEM, TEM): Can visualize changes in the catalyst's morphology, such as the agglomeration of metal particles due to sintering.[17]

  • X-Ray Diffraction (XRD): Helps in identifying the crystalline phases present and can detect changes in the catalyst's bulk structure.[13]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during pyrrolidine synthesis and provides a systematic approach to resolving them.

Observed Problem Potential Cause(s) Suggested Troubleshooting Steps & Solutions
Rapid decline in conversion rate 1. Catalyst Poisoning: Presence of impurities (sulfur, etc.) in the feedstock.[8] 2. Coking/Fouling: Formation of polymeric or tar-like substances on the catalyst surface.[3] 3. Product Inhibition: The pyrrolidine product may be poisoning the catalyst.[3][10]1. Analyze Feedstock: Check the purity of reactants (e.g., 1,4-butanediol, ammonia). Purify the feed if necessary. 2. Characterize Spent Catalyst: Use TPO to confirm coking.[15] If coking is confirmed, proceed with a regeneration protocol (see Section 3). 3. Modify Reaction Conditions: Lowering the reaction temperature or adjusting reactant concentrations might mitigate product inhibition.
Gradual loss of activity over several runs 1. Sintering: High operating temperatures causing metal particle agglomeration.[6][7] 2. Slow Coking: Gradual accumulation of carbon deposits.[7] 3. Leaching: Slow dissolution of the active metal from the support into the reaction medium.[10]1. Review Operating Temperature: Ensure the reaction temperature does not exceed the catalyst's recommended limit. High temperatures accelerate sintering.[6] 2. Implement Regular Regeneration: Schedule periodic regeneration cycles to remove coke before it severely impacts performance.[8] 3. Analyze Filtrate: Use ICP analysis on the reaction filtrate to check for the presence of the catalytic metal, which would indicate leaching.[10] Leaching is often irreversible.[10]
Increase in pressure drop across the reactor 1. Fouling/Coking: Severe blockage of the catalyst bed by deposits. 2. Catalyst Attrition: Physical breakdown of the catalyst, leading to fines that block flow.[8]1. Visual Inspection: If possible, inspect the catalyst bed for signs of blockage or fouling. 2. Regenerate Catalyst: Perform a regeneration procedure to burn off carbonaceous deposits. 3. Check Catalyst Integrity: If the problem persists after regeneration, the catalyst may have lost its mechanical strength. Replacement might be necessary.
Change in product selectivity 1. Selective Poisoning: A poison may be deactivating the sites responsible for the desired reaction, favoring side reactions.[5] 2. Structural Changes: Sintering or phase changes in the catalyst can alter its selectivity.1. Identify and Remove Poison: Characterize the catalyst to identify the poison and its source. 2. Optimize Reaction Conditions: Adjusting temperature or pressure might help steer the reaction back to the desired product. 3. Replace Catalyst: If deactivation is irreversible, catalyst replacement is the only solution.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Observed: Loss of Catalyst Performance Check_Rapid Is the deactivation rapid? Start->Check_Rapid Check_Gradual Is the deactivation gradual? Check_Rapid->Check_Gradual No Poisoning Potential Cause: Poisoning or Coking Check_Rapid->Poisoning Yes Sintering Potential Cause: Sintering or Slow Coking Check_Gradual->Sintering Yes Action_Purity Action: 1. Check Feed Purity 2. Characterize Spent Catalyst (TPO, XPS) 3. Perform Regeneration Poisoning->Action_Purity Action_Temp Action: 1. Review Operating Temperature 2. Characterize Spent Catalyst (BET, TEM) 3. Implement Periodic Regeneration Sintering->Action_Temp Resolved Performance Restored Action_Purity->Resolved Irreversible Deactivation Irreversible: Replace Catalyst Action_Purity->Irreversible Regeneration Fails Action_Temp->Resolved Action_Temp->Irreversible Sintering Confirmed

Caption: A workflow for troubleshooting catalyst deactivation.

Visualization of Deactivation Mechanisms

Caption: The primary mechanisms of catalyst deactivation.

Section 3: Experimental Protocols

Protocol 1: Regeneration of a Coked Nickel-based Catalyst

This protocol describes a general procedure for regenerating a supported nickel catalyst that has been deactivated by carbon deposition (coking).

Objective: To remove carbonaceous deposits from the catalyst surface and restore its activity.

Procedure:

  • Shutdown and Purge: Safely shut down the reactor and cool it to below 100°C under an inert gas flow (e.g., Nitrogen) to remove residual reactants.

  • Oxidative Treatment (Decoking):

    • Initiate a flow of a diluted oxidant gas, typically air or oxygen diluted with nitrogen (e.g., 1-5% O₂ in N₂), over the catalyst bed.

    • Slowly increase the temperature (e.g., ramp at 2-5°C/min) to the target oxidation temperature, usually between 400-550°C. Caution: A slow ramp is critical to control the exotherm from coke combustion and prevent thermal damage (sintering) to the catalyst.[10]

    • Hold at the target temperature until the concentration of CO₂ in the effluent gas, monitored by a gas analyzer, returns to baseline. This indicates that the coke has been completely burned off.[18]

  • Reduction:

    • After the oxidation step is complete, cool the catalyst under an inert gas flow to the desired reduction temperature (typically 300-450°C for Ni catalysts).

    • Switch the gas flow from inert to a reducing gas, such as hydrogen (H₂), often diluted with nitrogen.

    • Hold at the reduction temperature for 2-4 hours to ensure the nickel oxides formed during decoking are reduced back to metallic nickel.

  • Cooling and Restart:

    • Cool the catalyst to the reaction operating temperature under the reducing gas or an inert gas flow.

    • The catalyst is now regenerated and ready for the reintroduction of reactants.

Protocol 2: Characterization of Coke by Temperature-Programmed Oxidation (TPO)

Objective: To quantify the amount of coke on a deactivated catalyst and determine its combustion characteristics.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the spent catalyst (e.g., 20-50 mg) is loaded into a quartz microreactor.[16]

  • System Setup: The reactor is placed in a programmable furnace within a catalyst characterization system (e.g., an AMI instrument). A flow of an inert carrier gas (e.g., Helium) containing a low concentration of oxygen (e.g., 1-5%) is passed through the sample.[16]

  • Temperature Program: The temperature of the furnace is increased linearly at a controlled rate (e.g., 10°C/min) from ambient temperature up to a final temperature (e.g., 800-900°C) to ensure complete combustion of all carbon deposits.[16][19]

  • Detection: The effluent gas from the reactor is continuously analyzed. A thermal conductivity detector (TCD) can monitor changes in the gas composition. For higher sensitivity and to distinguish between CO and CO₂, the effluent can be passed through a methanator (which converts CO and CO₂ to methane, CH₄) followed by a Flame Ionization Detector (FID).[15][16] The FID is highly sensitive to methane, allowing for precise quantification of the oxidized carbon.[16]

  • Data Analysis: The detector signal is plotted against temperature, generating a TPO profile. The area under the peak(s) is proportional to the total amount of coke on the catalyst. The temperature at which peaks appear provides information about the reactivity and nature of the coke deposits.[20][21]

Visualization of Regeneration Cycle

RegenerationCycle Start Deactivated Catalyst (Coked) Purge1 Inert Gas Purge (e.g., N2) Start->Purge1 Oxidation Oxidation (Decoking) (Diluted O2, 400-550°C) Purge1->Oxidation Purge2 Inert Gas Purge (e.g., N2) Oxidation->Purge2 Reduction Reduction (H2, 300-450°C) Purge2->Reduction End Regenerated Catalyst (Active) Reduction->End

Caption: A typical regeneration cycle for a coked catalyst.

References

Technical Support Center: Purification of Pyrrolidine-2,5-diyldimethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolidine-2,5-diyldimethanol and its derivatives. The following sections offer practical advice on overcoming common purification challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, providing potential causes and actionable solutions.

Issue 1: Compound "oiling out" during recrystallization.

Potential CauseSolution
Rapid Cooling: The solution is being cooled too quickly, causing the compound to separate as a liquid instead of forming crystals.Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
High Impurity Concentration: The presence of a significant amount of impurities can lower the melting point of the mixture, leading to oiling.Treat the hot solution with activated charcoal to remove colored and some soluble impurities before cooling. A preliminary purification by column chromatography may be necessary for very impure samples.
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the compound, or the compound is too soluble even at low temperatures.Select a solvent with a lower boiling point. If the compound is very soluble, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Add the "anti-solvent" dropwise to the hot, dissolved solution until it becomes slightly cloudy, then allow it to cool slowly.
Supersaturation: The solution is too concentrated, leading to rapid and disordered precipitation.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

Issue 2: Streaking or tailing of the compound on a silica gel TLC plate or column.

Potential CauseSolution
Strong Interaction with Silica: The basic nitrogen of the pyrrolidine ring and the polar hydroxyl groups interact strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide (in methanol), to the eluent to neutralize the acidic sites on the silica gel.
Inappropriate Solvent Polarity: The eluent is not polar enough to effectively move the compound up the plate or through the column.Gradually increase the polarity of the mobile phase. For very polar compounds, a reverse-phase chromatography approach might be more suitable.
Compound Overload: Too much sample has been applied to the TLC plate or column.Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure the sample is loaded onto the smallest possible band of silica at the top of the column.
Compound Degradation: The compound may be unstable on silica gel.Deactivate the silica gel by adding a small percentage of water. Alternatively, use a less acidic stationary phase like alumina or florisil.

Issue 3: Poor separation of diastereomers.

Potential CauseSolution
Insufficient Resolution: The chosen stationary and mobile phases do not provide adequate selectivity for the diastereomers.For column chromatography, try different solvent systems or stationary phases (e.g., alumina). For more challenging separations, High-Performance Liquid Chromatography (HPLC) with a suitable column may be necessary.
Improper Column Packing: Voids or channels in the column packing can lead to band broadening and poor separation.Ensure the column is packed uniformly. A slurry packing method is often preferred to minimize air bubbles.
Subtle Structural Differences: The diastereomers may have very similar polarities, making separation by conventional chromatography difficult.Consider derivatization to introduce a group that exaggerates the structural differences, making separation easier. Chiral HPLC can also be effective for separating diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify a new, solid this compound derivative?

For a solid compound, recrystallization is often the most straightforward and scalable initial purification method.[1] If the compound is an oil or if recrystallization fails to yield a pure product, column chromatography is the next logical step.[1]

Q2: How do I choose a suitable solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2] For polar compounds like this compound derivatives, polar solvents such as acetonitrile, ethanol, or methanol, or mixtures with water, are often good starting points.[3][4]

Q3: My compound is very polar and remains at the baseline in my TLC even with 100% ethyl acetate. What should I do?

For highly polar compounds, you may need to use a more polar mobile phase. A common strategy for basic compounds is to use a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide (e.g., 90:10:1). Alternatively, reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/methanol or water/acetonitrile), can be very effective.[5]

Q4: When should I consider using protecting groups for purification?

If the high polarity of the amino and hydroxyl groups makes chromatographic purification difficult (e.g., severe streaking, insolubility in appropriate mobile phases), a protecting group strategy can be beneficial. Protecting the amine with a Boc (tert-butoxycarbonyl) group, for example, can significantly decrease the compound's polarity, making it more amenable to normal-phase chromatography.[1]

Q5: How can I confirm the purity of my final product?

Purity can be assessed by a combination of techniques. Thin-layer chromatography (TLC) in multiple solvent systems can indicate the presence of impurities. A sharp melting point is a good indicator of purity for crystalline solids. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. For chiral compounds, chiral HPLC is necessary to determine the enantiomeric excess (ee).

Quantitative Data

The following tables summarize typical data for the purification of this compound derivatives. Note that yields and purity are highly dependent on the specific derivative and the scale of the reaction.

Table 1: Comparison of Purification Techniques

Purification MethodTypical PurityTypical RecoveryAdvantagesDisadvantages
Recrystallization >99%60-90%Scalable, cost-effective, can yield highly pure crystalline material.Not suitable for oils or amorphous solids; can have lower recovery.
Column Chromatography 95-99%70-95%Widely applicable to a range of polarities; good for separating mixtures.Can be time-consuming and require large volumes of solvent; potential for compound degradation on silica.
Chiral HPLC >99% ee>90%Excellent for separating enantiomers and diastereomers.Typically used for analytical to semi-preparative scales; more expensive.

Table 2: Example HPLC Conditions for Purity Analysis

ParameterCondition 1 (Reversed-Phase)Condition 2 (Chiral)
Column C18, 5 µm, 4.6 x 150 mmChiralcel OD-H, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% TFA in Water, B: AcetonitrileHexane/Ethanol (93:7)
Gradient/Isocratic Gradient: 5-95% B over 20 minIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 254 nm
Temperature 25°C25°C

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude, solid this compound derivative. Add a minimal amount of a suitable hot solvent (e.g., acetonitrile) and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Column Chromatography

  • Column Preparation: Select a glass column appropriate for the amount of material to be purified. Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[8]

  • Packing the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the solvent until the level is just above the sand layer at the top of the silica.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample solution to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Begin collecting fractions as the solvent flows through the column. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree for the purification of this compound derivatives.

Caption: Experimental workflow for the synthesis and purification of a chiral this compound derivative.

troubleshooting_purification start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) is_solid->column_chrom If recrystallization fails oiling_out Does it 'oil out'? recrystallize->oiling_out pure_product Pure Product oiling_out->pure_product No slow_cooling Slow down cooling rate or change solvent oiling_out->slow_cooling Yes streaking Is there streaking on TLC? column_chrom->streaking modify_eluent Modify eluent (e.g., add triethylamine) streaking->modify_eluent Yes streaking->pure_product No modify_eluent->column_chrom reverse_phase Consider Reverse-Phase Chromatography modify_eluent->reverse_phase If still problematic slow_cooling->recrystallize

Caption: Troubleshooting decision tree for the purification of this compound derivatives.

References

Managing elimination reactions of the pyrrolidinone core during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to manage and mitigate common elimination reactions involving the pyrrolidinone core during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common undesired elimination or degradation reactions of the pyrrolidinone core during synthesis?

A1: The three most prevalent undesired reactions are:

  • Dehydrogenation : This involves the loss of hydrogen from the pyrrolidinone ring to form a more unsaturated pyrrole or dihydropyrrole derivative. It is an oxidation process often promoted by certain catalysts and high temperatures.[1]

  • Ring-Opening (Hydrolysis) : This is the cleavage of the internal amide (lactam) bond. It typically occurs under strongly acidic or basic conditions, yielding a γ-aminobutyric acid derivative.[1][2]

  • β-Elimination from Side Chains : This occurs when a substituent on the pyrrolidinone ring has a leaving group on the β-position relative to the ring's nitrogen or another activating group. This is common when trying to functionalize side chains, for example, during the mesylation or tosylation of a primary alcohol.[3]

Q2: What key factors influence the stability of the pyrrolidinone ring?

A2: The stability of the pyrrolidinone core is primarily influenced by several factors:

  • pH : The lactam ring is susceptible to hydrolysis under both strongly acidic and basic conditions.[1]

  • Temperature : Higher temperatures can accelerate the rates of undesired side reactions, including dehydrogenation and ring-opening.[1]

  • Catalysts : The presence of certain transition metal catalysts, particularly those used for dehydrogenation like palladium, can promote the formation of pyrrole byproducts.[1]

  • Substituents : The nature and position of substituents on the pyrrolidinone ring can affect its electronic properties and steric environment, influencing its reactivity.

  • Base Strength : For side-chain eliminations, the strength and steric bulk of the base used are critical. Strong, non-hindered bases are more likely to promote elimination.[4][5][6]

Q3: Is protecting the pyrrolidinone nitrogen an effective strategy to prevent side reactions?

A3: Yes, protecting the pyrrolidinone nitrogen with a suitable group (e.g., Boc, Cbz) can be a highly effective strategy.[1] This modification can modulate the ring's reactivity and prevent unwanted side reactions at the nitrogen atom itself, such as over-alkylation. The choice of protecting group is crucial and must be based on its stability under the planned reaction conditions and the ease of its selective removal later in the synthetic sequence.[1]

Q4: How does Zaitsev's rule relate to elimination reactions on pyrrolidinone derivatives?

A4: Zaitsev's rule predicts that in an elimination reaction, the major product will be the more stable, more substituted alkene.[4][7] This is relevant when a side chain on the pyrrolidinone core undergoes elimination. However, the outcome can be influenced by the steric bulk of the base used. A large, sterically hindered base (like potassium tert-butoxide) may preferentially abstract a less hindered proton, leading to the less substituted "Hofmann" product.[6]

Troubleshooting Guides

Issue 1: Unwanted Formation of Pyrrole Byproducts (Dehydrogenation)
  • Symptoms : You observe the appearance of aromatic signals in your ¹H NMR spectrum, and mass spectrometry data indicates a product with a mass corresponding to the loss of two or four hydrogen atoms.[1] The reaction mixture may also discolor.[1]

  • Potential Causes :

    • Use of transition metal catalysts (e.g., Pd, Pt, Ru) at elevated temperatures.[1]

    • Presence of an unintentional or unknown oxidizing agent.

    • Harsh reaction conditions, particularly high temperatures over extended periods.[1]

  • Troubleshooting & Preventative Measures :

G cluster_0 Troubleshooting Dehydrogenation start Dehydrogenation Observed (Pyrrole Formation) cause1 Cause: Metal Catalyst? start->cause1 cause2 Cause: High Temperature? cause1->cause2 No sol1 Solution: - Use less active catalyst - Consider metal-free alternative cause1->sol1 Yes cause3 Cause: Long Reaction Time? cause2->cause3 No sol2 Solution: - Lower reaction temperature - Run temperature screen cause2->sol2 Yes sol3 Solution: - Monitor reaction closely (TLC/LCMS) - Quench upon completion cause3->sol3 Yes end_node Problem Mitigated cause3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for dehydrogenation.

Issue 2: Ring-Opening of the Pyrrolidinone Core via Hydrolysis
  • Symptoms : Your product is significantly more polar than expected, potentially showing both carboxylic acid and amine signals in spectroscopic analysis. You may experience difficulty with extraction from aqueous layers during workup.

  • Potential Causes :

    • Reaction conditions are too acidic or too basic.[1][2]

    • Extended exposure to aqueous acid or base during the workup procedure.

  • Troubleshooting & Preventative Measures :

G cluster_0 Factors Affecting Pyrrolidinone Ring Stability Pyrrolidinone Stable Pyrrolidinone Core Acid Strongly Acidic Conditions (e.g., HCl, H₂SO₄) Pyrrolidinone->Acid Base Strongly Basic Conditions (e.g., NaOH, KOH) Pyrrolidinone->Base Neutral Neutral / Buffered Conditions (pH ~7) Pyrrolidinone->Neutral Hydrolysis Ring-Opening (Hydrolysis) Leads to γ-aminobutyric acid derivative Acid->Hydrolysis promotes Base->Hydrolysis promotes Neutral->Pyrrolidinone maintains stability

Caption: Factors influencing pyrrolidinone ring hydrolysis.

Issue 3: β-Elimination from a Side Chain During Functionalization
  • Symptoms : During the activation of a side-chain alcohol (e.g., mesylation), you isolate a significant amount of an alkene byproduct in addition to, or instead of, the desired product.

  • Potential Causes :

    • The base used (e.g., triethylamine) is strong enough to act as a base for elimination rather than just a proton scavenger.[3]

    • The reaction temperature is too high, favoring elimination over substitution.[5][6]

  • Troubleshooting & Preventative Measures :

G cluster_0 E2 Elimination Pathway on a Pyrrolidinone Side Chain Reactant Pyrrolidinone-CH(α)-CH₂(β)-OH Intermediate Pyrrolidinone-CH(α)-CH₂(β)-OMs Reactant->Intermediate Activation Base Base: Base->Intermediate Abstracts α-proton Product Alkene Byproduct (Pyrrolidinone-C=CH₂) Activation + MsCl, Base Intermediate->Product E2 Elimination

Caption: E2 elimination on a pyrrolidinone side chain.

Data Summaries

Table 1: Effect of Base and Temperature on β-Elimination During Mesylation

EntryBaseTemperature (°C)Desired Product Yield (%)Elimination Byproduct (%)
1Triethylamine254555
2Triethylamine07030
3DIPEA258515
4DIPEA 0 >95 <5

*DIPEA = Diisopropylethylamine (a sterically hindered base)

Table 2: Comparison of Conditions for Preventing Dehydrogenation

EntryCatalyst (5 mol%)Temperature (°C)Reaction Time (h)Pyrrole Byproduct (%)
1Pd/C (10%)1002440
2Pd/C (10%)601215
3Pd(OAc)₂6012<5
4None (Thermal) 60 24 Not Detected

Experimental Protocols

Protocol 1: Minimizing β-Elimination during Mesylation of (S)-1-Boc-2-(hydroxymethyl)pyrrolidine

This protocol is designed to minimize the formation of the alkene elimination byproduct by using a sterically hindered base and low temperatures.[3]

  • Preparation : Dissolve (S)-1-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirred solution.

  • Activation : Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring : Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Workup : Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used immediately or purified by column chromatography.

Protocol 2: Boc Protection of the Pyrrolidinone Nitrogen

This protocol describes a standard procedure for protecting the nitrogen of a pyrrolidinone ring to prevent undesired side reactions at that position.

  • Preparation : Dissolve the starting pyrrolidinone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.2 M).

  • Reagent Addition : Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.

  • Catalyst Addition : Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

  • Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification : Redissolve the residue in a solvent like ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected pyrrolidinone, which can be further purified by column chromatography if necessary.

References

Preventing dehydrogenation of pyrrolidines to pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired dehydrogenation of pyrrolidines to pyrroles during their experiments.

Troubleshooting Guides

Issue 1: Unexpected Formation of Pyrrole Byproducts

Symptoms:

  • Appearance of aromatic signals in ¹H NMR spectra.

  • Mass spectrometry data indicates a product with a mass corresponding to the loss of two or four hydrogen atoms.[1]

  • Discoloration of the reaction mixture (yellowing or browning).[2]

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Preventative MeasuresRationale
Presence of Oxidizing Agents • Avoid known stoichiometric oxidants like MnO₂, DDQ, and iodine-based reagents unless required for a different transformation.[3][4] • Be aware that even milder oxidants like o-benzoquinones can oxidize the α-C-H bond of pyrrolidines.[2]These reagents are known to directly promote the dehydrogenation of pyrrolidines, particularly those substituted with electron-withdrawing groups.[3]
Exposure to Atmospheric Oxygen Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.[1] For rigorous exclusion of oxygen, use a Schlenk line and perform several vacuum-backfill cycles.[5] • Deoxygenate Solvents: Sparge solvents with an inert gas (N₂ or Ar) prior to use.[2]Molecular oxygen can act as an oxidant, leading to the formation of pyrrole byproducts, especially in the presence of catalysts or at elevated temperatures.[6]
Inappropriate Thermal Conditions Optimize Reaction Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable rate for the desired transformation.[1] • Control Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to minimize byproduct formation.[1]High temperatures provide the activation energy for dehydrogenation, a thermodynamically uphill process at ambient conditions.[6] Prolonged heating increases the likelihood of this side reaction.
Presence of Unintended Catalysts Re-evaluate Catalyst Choice: If a transition metal catalyst (e.g., Pd, Pt, Ru, Cu, Ir) is necessary, consider that these are often used for intentional dehydrogenation.[1][7] If possible, use a metal-free alternative. • Purify Starting Materials: Ensure starting materials are free from trace metal impurities.Many transition metals are highly effective catalysts for dehydrogenation. Even trace amounts can lead to the formation of pyrrole impurities.[1]
Photodegradation Protect from Light: Use amber glassware or wrap the reaction vessel in aluminum foil.[2]Exposure to light, particularly UV, can induce photochemical degradation pathways leading to the formation of pyrroles and other byproducts.[2][8]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning yellow/brown. Could this be due to pyrrolidine dehydrogenation?

A1: Yes, the formation of colored byproducts is a common indicator of pyrrolidine degradation, which can include oxidation and dehydrogenation to form pyrroles.[2] Pyrroles themselves can be sensitive to oxidative conditions and may polymerize, leading to discoloration.[3] It is recommended to immediately take measures to exclude oxygen and light and to analyze a sample for the presence of pyrrole-related impurities.

Q2: How do substituents on the pyrrolidine ring affect its stability?

A2: Pyrrolidines substituted with electron-withdrawing groups (e.g., carboxylic acid derivatives) are generally more susceptible to dehydrogenation by stoichiometric oxidants like MnO₂ and DDQ.[3] However, catalytic methods exist that can dehydrogenate pyrrolidines without such activating groups.[3] Therefore, all pyrrolidine-containing compounds should be handled with care to avoid oxidative conditions.

Q3: Can using an N-protecting group prevent dehydrogenation?

A3: Yes, protecting the pyrrolidine nitrogen can be an effective strategy. The choice of the protecting group is critical and depends on the subsequent reaction conditions.

  • Boc (tert-Butoxycarbonyl): This group can prevent oxidation at the α-position. In one study, Boc-protected pyrrolidines showed no product formation under specific oxidative conditions where N-Cbz-pyrrolidines reacted.[4] However, the Boc group is labile to strong acids.[9]

  • Cbz (Carbobenzyloxy): This group is more stable to a wider range of conditions than Boc but is typically removed by hydrogenolysis, which involves a metal catalyst (e.g., Pd/C). Care must be taken as these catalysts can also promote dehydrogenation at higher temperatures.

Protecting the nitrogen atom modulates the electronic properties and reactivity of the ring, often increasing its stability towards oxidation.[1]

Q4: What are the ideal general handling and storage conditions for pyrrolidine-containing compounds?

A4: To minimize degradation, pyrrolidines and their solutions should be:

  • Stored at low temperatures (2-8 °C, or frozen at -20 to -80 °C).[2]

  • Protected from light using amber vials or by wrapping containers in aluminum foil.[2]

  • Stored under an inert atmosphere (nitrogen or argon), especially for long-term storage or if the compound is known to be sensitive.[2]

Data Presentation

The following tables summarize data from studies on the intentional dehydrogenation of pyrrolidines. This information is presented here to highlight the conditions that researchers should avoid if they wish to prevent this side reaction.

Table 1: Influence of Catalyst and Temperature on Pyrrolidine Dehydrogenation

EntryCatalyst (mol%)Temperature (°C)Pyrrole Yield (%)Reference
1B(C₆F₅)₃ (20)12034[3][10]
2Iridium Pincer Complex150Not specified, but dehydrogenation occurs[7]
3Cu/TEMPO with O₂Not specifiedNot specified, but dehydrogenation occurs[3]

This table illustrates that Lewis acids and transition metal complexes, particularly at elevated temperatures, can effectively catalyze dehydrogenation.

Table 2: Effect of Oxidants on Pyrrolidines with Electron-Withdrawing Groups

EntryPyrrolidine SubstrateOxidantPyrrole FormationReference
1Pyrrolidine with carboxylic acid derivativesMnO₂Yes[3]
2Pyrrolidine with carboxylic acid derivativesDDQYes[3]

This table highlights that strong stoichiometric oxidants can readily dehydrogenate pyrrolidines, especially when activated by electron-withdrawing groups.

Experimental Protocols

Protocol 1: General Procedure for Handling Pyrrolidines in a Reaction Sensitive to Oxidation

This protocol outlines best practices for performing a reaction on a pyrrolidine-containing substrate while minimizing the risk of dehydrogenation.

1. Glassware and Reagent Preparation:

  • Dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator.
  • Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, thermometer, and nitrogen inlet) and flame-dry under vacuum.
  • Allow the apparatus to cool to room temperature under a positive pressure of inert gas (nitrogen or argon).[5]
  • Deoxygenate all solvents by sparging with nitrogen or argon for at least 30 minutes prior to use.[2]

2. Reaction Setup:

  • Add the pyrrolidine substrate and any solid reagents to the reaction flask under a positive flow of inert gas.
  • Add the deoxygenated solvent via cannula or syringe.
  • If heating is required, use an oil bath with a temperature controller to maintain the lowest effective temperature.[1]
  • Wrap the entire apparatus in aluminum foil to protect it from light.[2]

3. Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS, taking aliquots via syringe under a positive pressure of inert gas.
  • Upon completion, cool the reaction to room temperature.
  • Quench the reaction (if necessary) with deoxygenated reagents.
  • Perform the work-up and extractions as quickly as possible to minimize exposure to air.

4. Purification and Storage:

  • Purify the product promptly after the work-up.
  • If using column chromatography, consider using deoxygenated solvents. Some sensitive pyrroles may decompose on silica gel.[8]
  • Store the purified product in an amber vial under an inert atmosphere at a low temperature.[2]

Visualizations

G cluster_0 Troubleshooting Workflow: Pyrrole Impurity Detected start Pyrrole byproduct detected (NMR, MS) q1 Are you using a transition metal catalyst (Pd, Pt, Ru, Ir, Cu)? start->q1 q2 Is the reaction run at elevated temperature? q1->q2 No a1 Consider metal-free alternatives or lower catalyst loading. q1->a1 Yes q3 Is the reaction exposed to air or light? q2->q3 No a2 Run reaction at the lowest possible temperature. Monitor reaction time. q2->a2 Yes q4 Are you using known oxidizing agents? q3->q4 No a3 Use an inert atmosphere (N2/Ar). Protect from light. q3->a3 Yes a4 Avoid stoichiometric oxidants (MnO2, DDQ) if possible. q4->a4 Yes a5 Consider N-protection (e.g., Boc group). q4->a5 No a1->q2 a2->q3 a3->q4 a4->a5

Caption: Troubleshooting workflow for pyrrole byproduct formation.

G cluster_1 Decision Pathway for Preventing Dehydrogenation start Planning a reaction with a pyrrolidine-containing molecule q1 Does the reaction require oxidative conditions? start->q1 q2 Does the reaction require high temperature (>80°C)? q1->q2 No a1 High Risk of Dehydrogenation. Re-evaluate synthetic route. Can a milder oxidant be used? q1->a1 Yes q3 Is an N-protecting group compatible with the synthesis? q2->q3 No a2 Moderate Risk. Implement rigorous inert atmosphere and temperature control. q2->a2 Yes a3 Protect nitrogen with Boc or another suitable group. q3->a3 Yes a4 Standard Precautionary Measures: Inert atmosphere, deoxygenated solvents, protect from light. q3->a4 No a2->q3 a3->a4

Caption: Decision-making for dehydrogenation prevention.

References

Technical Support Center: Large-Scale Synthesis of Pyrrolidine-2,5-diyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of large-scale synthesis of Pyrrolidine-2,5-diyldimethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of the pyrrolidine ring structure often include derivatives of succinimide (pyrrolidine-2,5-diones) or glutamic acid.[1] For this compound, a typical precursor would be a diester derivative of pyrrolidine-2,5-dicarboxylic acid. The synthesis often involves the reduction of these carbonyl or ester functionalities.

Q2: What are the most critical reaction parameters to control for high yield?

A2: Key parameters to control include reaction temperature, choice of reducing agent, and moisture content. Low temperatures are often crucial to minimize side reactions such as over-reduction.[2] The purity of starting materials and solvents is also critical, as impurities can poison catalysts or interfere with the reaction.[2][3]

Q3: What are common side reactions that can lower the yield?

A3: Common side reactions include the formation of over-reduced byproducts and elimination products.[2] In reactions involving activating hydroxyl groups, alkene formation can compete with the desired substitution.[2] Incomplete reactions are also a frequent cause of low yields; therefore, it is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[2]

Q4: How can I effectively purify this compound at a large scale?

A4: Due to its polarity and the presence of two hydroxyl groups, this compound can be challenging to extract from aqueous workups.[2] Thorough extraction with a suitable organic solvent is necessary, and "salting out" the aqueous layer with brine can improve extraction efficiency.[2] For purification, vacuum distillation or column chromatography on silica gel are common methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the reduction of a diester precursor.

Issue 1: Low Yield in the Reduction Step

Question: My yield for the reduction of the pyrrolidine-2,5-dicarboxylate precursor is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in this step can often be attributed to several factors:

  • Incomplete Reaction: The reducing agent may not have been added in sufficient excess, or the reaction time might have been too short. It is crucial to monitor the reaction's progress using TLC until the starting material is fully consumed.[2]

  • Side Reactions: The formation of partially reduced intermediates or over-reduced byproducts can occur. Maintaining a low reaction temperature (e.g., 0 °C to room temperature) is critical to minimize these side reactions.[2]

  • Work-up Issues: The diol product is polar and may have some solubility in the aqueous layer during work-up. Ensure thorough extraction with an appropriate polar organic solvent and consider multiple extractions to maximize recovery.[2]

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease the excess of the reducing agent. Extend the reaction time and monitor closely with TLC.
Side reactions (over-reduction)Maintain a low reaction temperature (0 °C to room temperature).
Product loss during work-upPerform multiple extractions with a suitable organic solvent. "Salt out" the aqueous layer with brine to decrease product solubility.
Complex mixture of products Non-selective reducing agentSwitch to a milder or more selective reducing agent.
Reaction temperature too highLower the reaction temperature to improve selectivity.
Starting material remains Insufficient reducing agentIncrease the stoichiometry of the reducing agent.
Deactivated reducing agentUse fresh, high-purity reducing agent and ensure anhydrous reaction conditions.

DOT Script for Troubleshooting Workflow

G Troubleshooting Low Yield in Reduction Step start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_workup Review Work-up Procedure start->check_workup check_purity Analyze Product Purity start->check_purity incomplete Incomplete Reaction check_reaction->incomplete loss_workup Loss During Work-up check_workup->loss_workup side_reactions Side Reactions check_purity->side_reactions solution_reagent Increase Reducing Agent / Time incomplete->solution_reagent solution_temp Lower Reaction Temperature side_reactions->solution_temp solution_extraction Optimize Extraction / 'Salt Out' loss_workup->solution_extraction

Caption: A workflow for diagnosing and resolving low yield issues.

Experimental Protocols

Protocol 1: Large-Scale Reduction of Diethyl 2-oxopyrrolidine-2,5-dicarboxylate

This protocol describes a hypothetical but representative procedure for the large-scale synthesis of this compound.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, reflux condenser, and nitrogen inlet/outlet.

  • Diethyl 2-oxopyrrolidine-2,5-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Preparation: The 100 L reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

  • Charging the Reducing Agent: Anhydrous THF is charged to the reactor, followed by the slow, portion-wise addition of the reducing agent (e.g., LiAlH₄) while maintaining a low temperature (0-5 °C).

  • Addition of the Starting Material: The diethyl 2-oxopyrrolidine-2,5-dicarboxylate, dissolved in anhydrous THF, is added dropwise to the stirred suspension of the reducing agent. The internal temperature should be maintained below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC or HPLC.

  • Work-up and Isolation:

    • The reaction is carefully quenched by the slow, dropwise addition of water, followed by a sodium hydroxide solution, at a low temperature.

    • The resulting solids are filtered off, and the filter cake is washed with THF.

    • The filtrate is concentrated under reduced pressure.

    • The residue is then extracted multiple times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product.

DOT Script for Synthetic Pathway

G General Synthetic Pathway start Pyrrolidine-2,5-dicarboxylate Precursor reduction Reduction (e.g., LiAlH4 in THF) start->reduction product This compound reduction->product workup Aqueous Work-up & Extraction product->workup purification Purification (Vacuum Distillation) workup->purification final_product Pure Product purification->final_product

Caption: A general workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Poisoning in Reactions with Pyrrolidine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst poisoning in reactions utilizing pyrrolidine-based ligands. Below you will find troubleshooting guides and frequently asked questions to help identify, mitigate, and resolve issues of catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of catalyst poisoning in my reaction?

A1: The most common signs of catalyst poisoning, also known as deactivation, include a noticeable decrease in the reaction rate or a complete halt before all starting material is consumed.[1] Other indicators are a loss of selectivity leading to the formation of undesired byproducts, and a change in the appearance of the reaction mixture, such as the formation of a precipitate or a color change.[2][3]

Q2: Can the pyrrolidine ligand or the reaction product itself be the source of poisoning?

A2: Yes, this is a common issue. The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons that can strongly coordinate to the active metal center of the catalyst.[4] This is a form of product inhibition or poisoning where the desired product competes with the reactant for access to the catalyst's active sites, thereby slowing down or stopping the reaction.[4]

Q3: What are common external poisons I should be aware of?

A3: Besides the pyrrolidine-based molecules, a variety of other substances can act as catalyst poisons. These include:

  • Sulfur compounds: Thiols, sulfides, and thiophenes are particularly potent poisons for many precious metal catalysts.[2]

  • Nitrogen compounds: Amines, pyridines, and other nitrogen-containing heterocycles can inhibit catalyst activity.[2]

  • Carbon monoxide (CO): CO can strongly adsorb to metal surfaces, blocking active sites.[2]

  • Heavy metals: Contaminants like lead, mercury, and arsenic can form stable, inactive complexes with the catalyst.[2]

  • Halides: Excess halide ions from starting materials or additives can interfere with the catalytic cycle.[2]

  • Water and Oxygen: In some catalytic systems, particularly those sensitive to oxidation or hydrolysis, water and oxygen can lead to deactivation.

Q4: Is it possible to regenerate a poisoned catalyst?

A4: Catalyst regeneration is often possible, but its success depends on the nature of the poison and the deactivation mechanism.[2] Reversible poisoning, caused by weakly adsorbed species, can sometimes be rectified by simple solvent washing.[2] Irreversible poisoning, resulting from strong chemical bonds between the poison and the catalyst, may necessitate more rigorous regeneration procedures like thermal or chemical treatments.[2][5] In some cases of severe and irreversible poisoning, catalyst replacement may be the only option.

Q5: How can I prevent catalyst poisoning from the start?

A5: Proactive prevention is the most effective strategy. Key preventative measures include:

  • Purification of Reactants and Solvents: Ensure all starting materials, solvents, and gases are of high purity and free from potential catalyst poisons. Techniques like distillation, recrystallization, and passing through activated carbon can be employed.[2][3]

  • Use of an Inert Atmosphere: For reactions sensitive to air or moisture, working under an inert atmosphere using a glovebox or Schlenk line techniques is crucial.

  • Optimize Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst loading can minimize side reactions that may produce catalyst poisons.

  • Catalyst Selection: Choose a catalyst known for its robustness and resistance to poisoning by the specific reactants and products in your system.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity
Potential Cause Identification Suggested Solution
Catalyst Poisoning - Gradual or abrupt loss of activity.[3]- Elemental analysis of the spent catalyst reveals traces of sulfur, phosphorus, etc.[3]- Purify all reactants, solvents, and gases.[3]- Use a guard bed to remove impurities from the feed stream.
Improper Catalyst Activation - Inconsistent results between batches.[3]- Strictly adhere to the recommended activation protocol for the specific catalyst.
Product Inhibition - Reaction rate slows down significantly as product concentration increases.- Consider using a higher catalyst loading.[1]- For continuous flow systems, optimize flow rates to minimize product accumulation at the catalyst surface.
Issue 2: Low Enantioselectivity in Asymmetric Synthesis
Potential Cause Identification Suggested Solution
Ligand Degradation - Decreasing enantiomeric excess (ee) over time or with catalyst reuse.[3]- Analysis of the reaction mixture shows ligand decomposition products.[3]- Optimize for milder reaction conditions (temperature, pressure).[3]- Select a more robust chiral ligand known for its stability.[3]
Presence of Racemizing Agents - Inconsistent ee values.[3]- The ee of the isolated product decreases during workup or purification.[3]- Ensure the workup procedure is neutral.[3]- Use high-purity reagents and solvents to avoid acidic or basic impurities.[3]
Incorrect Metal-to-Ligand Ratio - Poor and irreproducible ee values.[3]- Screen different metal-to-ligand ratios to find the optimal composition for high enantioselectivity.[3]

Quantitative Data on Catalyst Deactivation

The following table provides an example of catalyst deactivation and the effect of pre-hydrogenation on the hydrogenation of 1-methylpyrrole using a 5% Rh/C catalyst. This data illustrates how product poisoning can lead to a decrease in conversion over multiple reuses and how a simple regeneration step can help recover activity.

Run Number Conversion without Pre-hydrogenation (%) Conversion with Pre-hydrogenation (%)
1100100
29698
38895
47292
54189
63585
Data adapted from a study on the hydrogenation of 1-methylpyrrole over a rhodium catalyst. The pre-hydrogenation step helps to remove the poisoning product from the catalyst surface.[6]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Solvent Washing

This protocol is suitable for cases of suspected reversible poisoning by weakly adsorbed species.

  • Catalyst Recovery: At the end of the reaction, carefully separate the catalyst from the reaction mixture by filtration under an inert atmosphere.

  • Solvent Selection: Choose a solvent that is effective at dissolving the suspected poisons (e.g., the reaction product) but does not dissolve or damage the catalyst.

  • Washing: Wash the recovered catalyst multiple times with the chosen solvent. Gentle agitation or sonication can improve the efficiency of the washing process.

  • Final Rinse: Perform a final rinse with a volatile solvent (e.g., dichloromethane or acetone) to facilitate drying.[2]

  • Drying: Dry the washed catalyst thoroughly under high vacuum before reuse.

Protocol 2: General Procedure for Catalyst Regeneration by Thermal Treatment

This method is intended for removing more strongly bound organic species or coke deposits and should be performed with caution.

  • Catalyst Preparation: After solvent washing and drying (Protocol 1), place the catalyst in a tube furnace or a suitable reactor.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual air.

  • Oxidative Treatment (for coking):

    • Caution: This step should be performed in a well-ventilated fume hood.

    • Heat the catalyst to a moderate temperature (e.g., 300-400 °C) under a slow, controlled flow of a dilute oxygen/inert gas mixture (e.g., 1-5% O₂).[2][3]

    • The temperature should be ramped up slowly to avoid catalyst sintering.[3]

  • Reductive Treatment (to restore the active metal):

    • After the oxidative treatment, the metal may be in an oxidized state.

    • Heat the catalyst under a flow of hydrogen or a dilute hydrogen/inert gas mixture at a temperature typically in the range of 200-400 °C.[2]

  • Cooling: Cool the catalyst to room temperature under an inert atmosphere before reuse.

Visualizing Catalyst Deactivation and Troubleshooting

CatalystDeactivationPathways cluster_poisons Poisons cluster_causes Causes ActiveCatalyst Active Catalyst PoisonedCatalyst Poisoned Catalyst (Chemical Deactivation) ActiveCatalyst->PoisonedCatalyst FouledCatalyst Fouled Catalyst (Physical Deactivation) ActiveCatalyst->FouledCatalyst SinteredCatalyst Sintered Catalyst (Thermal Deactivation) ActiveCatalyst->SinteredCatalyst Sulfur Sulfur Compounds Sulfur->PoisonedCatalyst Chemisorption Nitrogen N-Heterocycles (e.g., Pyrrolidine) Nitrogen->PoisonedCatalyst Chemisorption CO Carbon Monoxide CO->PoisonedCatalyst Chemisorption HeavyMetals Heavy Metals HeavyMetals->PoisonedCatalyst Chemisorption Impurities Feedstock Impurities Impurities->Sulfur Impurities->HeavyMetals Byproducts Reaction Byproducts Byproducts->FouledCatalyst Deposition/Coking Byproducts->Nitrogen HighTemp High Temperature HighTemp->SinteredCatalyst Agglomeration

Caption: Common pathways for catalyst deactivation.

TroubleshootingWorkflow Start Reaction Performance Issue (Low Yield/Rate/Selectivity) CheckPurity Analyze Purity of Reactants, Solvents, Gases Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Pressure, Stoichiometry) CheckPurity->CheckConditions Purity OK Purify Purify Starting Materials CheckPurity->Purify Impurities Found AnalyzeCatalyst Characterize Spent Catalyst (e.g., ICP, TEM, Elemental Analysis) CheckConditions->AnalyzeCatalyst Conditions OK Optimize Optimize Reaction Conditions CheckConditions->Optimize Suboptimal PoisoningSuspected Poisoning Identified AnalyzeCatalyst->PoisoningSuspected Poisons Detected SinteringFouling Sintering or Fouling Identified AnalyzeCatalyst->SinteringFouling Physical Changes Regenerate Attempt Catalyst Regeneration PoisoningSuspected->Regenerate SinteringFouling->Regenerate Purify->Start Optimize->Start Regenerate->Start Successful Replace Replace Catalyst Regenerate->Replace Unsuccessful

Caption: A logical workflow for troubleshooting catalyst deactivation.

CatalystRegenerationProcess Start Deactivated Catalyst PoisonType Identify Poison Type Start->PoisonType WeaklyAdsorbed Weakly Adsorbed Species (e.g., Product Inhibition) PoisonType->WeaklyAdsorbed Reversible StronglyAdsorbed Strongly Adsorbed Species (e.g., Sulfur, Coke) PoisonType->StronglyAdsorbed Irreversible SolventWash Solvent Washing WeaklyAdsorbed->SolventWash ThermalTreatment Thermal/Chemical Treatment StronglyAdsorbed->ThermalTreatment TestActivity Test Catalyst Activity SolventWash->TestActivity ThermalTreatment->TestActivity Reuse Reuse Catalyst TestActivity->Reuse Activity Restored Replace Replace Catalyst TestActivity->Replace Activity Not Restored

Caption: Decision-making process for catalyst regeneration.

References

Technical Support Center: Enhancing Enantioselectivity of Pyrrolidine-2,5-diyldimethanol Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the enantioselectivity of reactions catalyzed by Pyrrolidine-2,5-diyldimethanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of this compound in asymmetric catalysis?

A1: this compound is a C2-symmetric chiral scaffold. In organocatalysis, the pyrrolidine nitrogen acts as a nucleophile, reacting with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is the key reactive species that then adds to an electrophile (e.g., a nitroalkene in a Michael addition). The C2-symmetric diol backbone creates a well-defined chiral environment that directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.[1]

Q2: My enantiomeric excess (% ee) is significantly lower than expected. What is the first thing I should check?

A2: Before optimizing reaction conditions, it is crucial to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An inaccurate analytical method can give misleading % ee values. Ensure you have baseline separation of the two enantiomers (Resolution, Rs > 1.5) and that the detector response is linear for both.

Q3: Can small amounts of impurities affect the enantioselectivity?

A3: Yes, asymmetric reactions are often highly sensitive to trace impurities. Water or other protic impurities can interfere with the catalyst and disrupt the formation of the key enamine intermediate.[2] Ensure that all reagents and solvents are of high purity and are thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can the catalyst be recovered and reused?

A4: In many cases, organocatalysts can be recovered and reused. Recovery often involves an acidic workup to protonate the catalyst, making it soluble in the aqueous phase. After separation from the organic product layer, the aqueous layer can be basified and the catalyst re-extracted. However, catalyst degradation can occur, and reuse may lead to a decrease in enantioselectivity over multiple cycles.

Troubleshooting Guides

This section addresses specific issues encountered during experiments in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (% ee)

Q: I have confirmed my analytical method is accurate and my reagents are pure, but the enantioselectivity of my Michael addition is still low. What are the next steps?

A: Low enantioselectivity under these circumstances is typically due to suboptimal reaction conditions. The key parameters to investigate are temperature, solvent, and the presence of additives.

  • Temperature: Lowering the reaction temperature is often the most effective strategy to increase enantioselectivity.[2] A decrease in temperature enhances the energy difference between the diastereomeric transition states, favoring the formation of the major enantiomer. It is recommended to screen temperatures such as 0 °C, -20 °C, or even as low as -78 °C.[2]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state.[2] A systematic screening of solvents is advised. Non-polar solvents often provide better stereocontrol compared to polar ones.[2]

  • Additives/Co-catalysts: The addition of a weak Brønsted acid (e.g., benzoic acid) can facilitate catalyst turnover and has been shown to improve enantioselectivity in Michael additions.[2] In some cases, a controlled amount of water can be beneficial by facilitating proton transfer steps.[2]

Issue 2: Poor Yield and/or Slow Reaction Rate

Q: My reaction is very slow, and the yield is low, even after an extended period. How can I improve this without compromising enantioselectivity?

A: A slow reaction rate can be due to insufficient catalyst activity or a competing non-catalyzed background reaction.

  • Catalyst Loading: A low catalyst loading might be insufficient to drive the reaction efficiently, allowing for a non-enantioselective background reaction to occur.[2] Incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%) can improve the reaction rate and, in some cases, the enantioselectivity by outcompeting the background reaction.[2]

  • Substrate Structure: Organocatalysis can be highly sensitive to the steric and electronic properties of the substrates.[2] If you are developing a new reaction, it is advisable to first test your conditions with a known, reliable substrate combination to ensure the catalyst is active.

  • Catalyst Modification: The hydroxyl groups of this compound are often silylated (e.g., to form OTMS or OTBS ethers). These bulkier groups can enhance the steric hindrance around the catalytic site, which can lead to higher enantioselectivity and, in some cases, improved solubility and stability of the catalyst.

Issue 3: Inconsistent Results Between Batches

Q: I am getting variable enantioselectivity and yield when I repeat the reaction. What could be the cause of this inconsistency?

A: Inconsistent results often point to issues with the experimental setup or the purity and handling of the catalyst and reagents.

  • Atmosphere: If the reaction is sensitive to moisture or air, ensure a consistently inert atmosphere for each run.

  • Reagent Purity: Use reagents from the same batch if possible. If using new bottles of solvents or starting materials, re-purify or dry them as you did for the initial successful experiments.

  • Catalyst Integrity: The catalyst itself may degrade over time if not stored properly. Store the catalyst under an inert atmosphere, protected from light and moisture. If you suspect catalyst degradation, consider synthesizing a fresh batch.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the outcome of a typical asymmetric reaction, such as the Michael addition of a ketone to a nitroalkene, catalyzed by a C2-symmetric pyrrolidine derivative.

Table 1: Effect of Solvent and Temperature on the Enantioselectivity of a Representative Michael Addition

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
110Dichloromethane25248580:2075
210Toluene25248885:1582
310Hexane25487590:1088
410Toluene0488292:891
510Toluene-20727895:596

Data is representative and illustrates general trends observed for pyrrolidine-based organocatalysts.

Table 2: Effect of Additives on a Representative Michael Addition in Toluene at -20 °C

EntryCatalyst (mol%)Additive (mol%)Time (h)Yield (%)dr (syn:anti)ee (%)
110None727895:596
210Benzoic Acid (10)608596:497
310Acetic Acid (10)608395:596
410Water (50)727593:794

Data is representative and illustrates general trends observed for pyrrolidine-based organocatalysts.

Experimental Protocols

Protocol 1: Synthesis of (2R,5R)-Pyrrolidine-2,5-diyldimethanol

This protocol is based on the reduction of a derivative of L-pyroglutamic acid.

Materials:

  • L-pyroglutamic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Esterification: To a cooled (0 °C) solution of L-pyroglutamic acid in anhydrous methanol, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

  • Reduction: Prepare a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and slowly add a solution of the methyl ester in anhydrous THF. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting solids and wash thoroughly with THF.

  • Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to afford pure (2R,5R)-Pyrrolidine-2,5-diyldimethanol.

Protocol 2: General Procedure for an Asymmetric Michael Addition

Materials:

  • (2R,5R)-Pyrrolidine-2,5-diyldimethanol (or its O-silylated derivative) (10 mol%)

  • Nitroalkene (1.0 mmol)

  • Ketone (e.g., cyclohexanone) (5.0 mmol, 5 equivalents)

  • Anhydrous solvent (e.g., Toluene) (2.0 mL)

  • Additive (e.g., Benzoic Acid) (10 mol%, optional)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean, dry, and inert-atmosphere-flushed reaction vial equipped with a magnetic stir bar, add the this compound catalyst (0.1 mmol) and the additive, if used.

  • Add the anhydrous solvent (2.0 mL) and stir for 5 minutes.

  • Add the ketone (5.0 mmol) to the solution.

  • Cool the mixture to the desired temperature (e.g., -20 °C) using a cryostat.

  • Add the nitroalkene (1.0 mmol) to the cooled reaction mixture.

  • Stir the reaction vigorously at the target temperature, monitoring its progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-nitroketone.

  • Analyze the product's diastereomeric ratio (by ¹H NMR) and enantiomeric excess (by chiral HPLC).

Visualizations

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed check_purity Check Purity: - Catalyst - Reagents - Solvents start->check_purity purity_ok Purity OK? check_purity->purity_ok verify_conditions Verify Conditions: - Temperature - Concentration - Atmosphere (Inert?) purity_ok->verify_conditions Yes purify Action: Purify/Replace Materials purity_ok->purify No conditions_ok Conditions OK? verify_conditions->conditions_ok optimize Proceed to Optimization conditions_ok->optimize Yes standardize Action: Standardize Setup conditions_ok->standardize No

Caption: Troubleshooting workflow for low enantioselectivity.

Experimental_Workflow prep 1. Catalyst & Reagent Preparation (Dry/Purify) setup 2. Assemble Reaction under Inert Atmosphere prep->setup add_cat 3. Add Catalyst, Additive & Solvent setup->add_cat add_nuc 4. Add Nucleophile (Ketone) add_cat->add_nuc cool 5. Cool to Target Temperature add_nuc->cool add_elec 6. Add Electrophile (Nitroalkene) cool->add_elec react 7. Stir & Monitor (TLC/HPLC) add_elec->react quench 8. Quench Reaction (e.g., sat. NH4Cl) react->quench extract 9. Work-up & Extraction quench->extract purify 10. Purify Product (Column Chromatography) extract->purify analyze 11. Analyze Product (NMR for dr, Chiral HPLC for ee) purify->analyze

Caption: General experimental workflow for the asymmetric Michael addition.

Enamine_Catalysis catalyst Pyrrolidine Catalyst (R2NH) enamine Chiral Enamine Intermediate catalyst->enamine - H2O ketone Ketone ketone->enamine iminium Iminium Ion Intermediate enamine->iminium electrophile Electrophile (e.g., Nitroalkene) electrophile->iminium product Chiral Product iminium->product water2 H2O product->catalyst Hydrolysis water1 H2O

Caption: Simplified enamine catalytic cycle.

References

Validation & Comparative

Determining Enantiomeric Excess in Pyrrolidine-2,5-diyldimethanol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comparative overview of established analytical methods for determining the enantiomeric excess of Pyrrolidine-2,5-diyldimethanol, a versatile chiral building block. The following sections detail the principles, experimental protocols, and expected performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance indicators for the most common methods. Due to a lack of extensive publicly available data for this compound, the presented values are representative examples based on structurally similar chiral diols and pyrrolidine derivatives.

MethodChiral Selector/Reagent ExampleTypical Retention Times (min)Separation Factor (α)Resolution (Rs)Key Advantages
Chiral HPLC Polysaccharide-based column (e.g., Chiralpak IA)Enantiomer 1: 11.06Enantiomer 2: 13.51[1]> 1.2[1]> 1.5[1]High resolution, robustness, and wide applicability.[2]
Chiral GC Chirasil-L-Val capillary columnVaries with derivativeNot explicitly statedBaseline separationHigh efficiency and sensitivity, suitable for volatile derivatives.
Chiral NMR (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid)Not ApplicableNot ApplicableNot ApplicableRapid analysis time, no need for enantiomerically pure standards for ee determination.[3][4]
Chiral CE Cationic β-cyclodextrin derivativesVaries with conditionsNot explicitly statedBaseline separationLow sample and reagent consumption, high efficiency.[5]

Experimental Workflows and Protocols

Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are the experimental workflows and protocols for the key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separation, offering high resolution and reliability.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve this compound in mobile phase injection Inject sample onto chiral column sample_prep->injection mobile_phase_prep Prepare mobile phase (e.g., Hexane/Isopropanol) mobile_phase_prep->injection separation Isocratic elution injection->separation detection UV Detection separation->detection integration Integrate peak areas of enantiomers detection->integration calculation Calculate enantiomeric excess integration->calculation

Figure 1: Experimental workflow for ee determination by Chiral HPLC.

Experimental Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase column, such as Chiralcel® or Chiralpak®, is a common choice for the separation of diols.[6]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. The ratio may need to be optimized, but a common starting point is 90:10 (v/v).[6]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared sample and monitor the chromatogram for the elution of the two enantiomers.

  • Calculation of Enantiomeric Excess (ee): Integrate the peak areas of the two enantiomers (Area₁ and Area₂). Calculate the ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[6]

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

gc_workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Analysis derivatization Derivatize this compound (e.g., with heptafluorobutyl chloroformate) injection Inject derivatized sample onto chiral column derivatization->injection separation Temperature-programmed elution injection->separation detection Mass Spectrometry Detection separation->detection integration Integrate peak areas of diastereomers detection->integration calculation Calculate enantiomeric excess integration->calculation

Figure 2: Experimental workflow for ee determination by Chiral GC.

Experimental Protocol:

  • Derivatization: A two-step derivatization is often employed for amino alcohols. First, the amino group is acylated, for example, with heptafluorobutyric anhydride (HFBA). Subsequently, the hydroxyl groups are silylated using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). For cyclic secondary amino acids, derivatization with heptafluorobutyl chloroformate followed by amidation has been shown to be effective.[7][8]

  • GC-MS Conditions:

    • Column: A chiral capillary column, such as one coated with Chirasil-L-Val, is used.[7][8]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection is typically used.

    • Temperature Program: An optimized temperature gradient is crucial for good separation. For example, starting at a low temperature and ramping up to a higher temperature.

    • Detection: Mass spectrometry (MS) is used for detection and identification of the diastereomeric derivatives.

  • Analysis: Inject the derivatized sample into the GC-MS system. The two diastereomeric derivatives will elute at different retention times.

  • Calculation of Enantiomeric Excess (ee): Integrate the peak areas of the two diastereomers and calculate the ee as described for HPLC.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for physical separation of the enantiomers. This is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA), which results in distinguishable signals in the NMR spectrum.

nmr_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis reaction React this compound with a chiral derivatizing agent (e.g., Mosher's acid chloride) acquisition Acquire 1H or 19F NMR spectrum reaction->acquisition integration Integrate signals of diastereomers acquisition->integration calculation Calculate enantiomeric excess integration->calculation ce_workflow cluster_prep Sample & Electrolyte Preparation cluster_ce CE Analysis cluster_data Data Analysis sample_prep Dissolve this compound in buffer injection Inject sample into capillary sample_prep->injection electrolyte_prep Prepare background electrolyte with chiral selector (e.g., cyclodextrin) electrolyte_prep->injection separation Apply high voltage injection->separation detection UV Detection separation->detection integration Integrate peak areas of enantiomers detection->integration calculation Calculate enantiomeric excess integration->calculation

References

A Comparative Analysis of Pyrrolidine-2,5-diyldimethanol and Prolinol for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral auxiliaries, ligands, and catalysts, pyrrolidine-based structures are of paramount importance due to their conformational rigidity and the stereochemical information embedded within their scaffold. This guide provides a detailed comparative analysis of two key pyrrolidine-derived chiral building blocks: Pyrrolidine-2,5-diyldimethanol and Prolinol. While Prolinol is a well-established and widely utilized compound in asymmetric synthesis, this compound represents a C2-symmetric analogue with significant, albeit less explored, potential. This comparison aims to highlight their structural differences, synthetic accessibility, and established or potential applications in catalysis, supported by available data and experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of Prolinol is presented below. Due to the limited availability of experimental data for this compound in the public domain, a complete comparative table is not feasible at this time. However, basic identification information for this compound is provided.

Table 1: Physicochemical Properties of Prolinol and this compound

PropertyProlinol (L-form)This compound
IUPAC Name (2S)-pyrrolidin-2-ylmethanolThis compound
CAS Number 23356-96-95626-66-4
Molecular Formula C₅H₁₁NOC₆H₁₃NO₂
Molecular Weight 101.15 g/mol 131.17 g/mol
Appearance Colorless to pale yellow liquid or solidData not readily available
Melting Point 42-44 °C[1][2]Data not readily available
Boiling Point 74–76 °C at 2 mmHg[1][2][3]Data not readily available
Density 1.036 g/mL at 20 °C[1][2][3]Data not readily available
Solubility Fully miscible in water; soluble in chloroform[1][2].Data not readily available
Optical Rotation [α]D +31° (c=1 in toluene)[1][2]Data not readily available for enantiopure forms

Synthesis and Structural Comparison

Both Prolinol and this compound are derived from amino acids, which serve as readily available chiral pool starting materials.

Prolinol is synthesized in a straightforward manner by the reduction of the carboxylic acid group of the amino acid proline. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate ether solvent.[3] The availability of both D- and L-proline makes both enantiomers of prolinol easily accessible.

G Proline Proline LiAlH4 LiAlH₄, THF Proline->LiAlH4 Prolinol Prolinol LiAlH4->Prolinol

Figure 1: Synthesis of Prolinol from Proline.

This compound can be synthesized from pyrrolidine-2,5-dicarboxylic acid or its corresponding diester. The reduction of both carboxylic acid or ester functionalities to the corresponding diol is also accomplished using a powerful reducing agent such as lithium aluminum hydride. The synthesis of the enantiopure dicarboxylic acid precursor is crucial for obtaining enantiomerically pure this compound.

G Diester Diethyl Pyrrolidine-2,5-dicarboxylate LiAlH4 LiAlH₄, THF Diester->LiAlH4 Diol This compound LiAlH4->Diol

Figure 2: Synthesis of this compound.

Structural Comparison:

The key structural difference lies in their symmetry and the number of functional groups. Prolinol is a C1-symmetric molecule with a single hydroxymethyl group at the C2 position. This structure makes it an excellent chiral auxiliary and a precursor for a wide range of chiral ligands and organocatalysts.

In contrast, this compound is a C2-symmetric diol, possessing two hydroxymethyl groups at the C2 and C5 positions. This C2 symmetry is a highly desirable feature in the design of chiral ligands for asymmetric catalysis, as it can reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivities.

Applications in Asymmetric Synthesis

Prolinol has a rich history of application in asymmetric synthesis.

  • Chiral Auxiliary: Prolinol can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[4]

  • Chiral Catalyst: Prolinol and its derivatives are widely used as organocatalysts in a variety of reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.[5] They typically operate through the formation of enamine or iminium ion intermediates.

  • Chiral Ligand: Prolinol serves as a precursor for numerous chiral ligands used in metal-catalyzed asymmetric reactions.

This compound , while less studied, holds significant potential, primarily as a scaffold for C2-symmetric chiral ligands. The two hydroxyl groups can be readily modified to generate a diverse range of ligands, such as bis-ethers, bis-phosphines, or bis-oxazolines. Derivatives like (2R,5R)-bis(methoxymethyl)pyrrolidine have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, achieving high yields and enantiomeric excesses. This suggests that the parent diol is a valuable precursor for creating effective C2-symmetric ligands.

G cluster_prolinol Prolinol (C1-Symmetric) cluster_diol This compound (C2-Symmetric) Prolinol Prolinol Auxiliary Chiral Auxiliary Prolinol->Auxiliary Catalyst Organocatalyst Prolinol->Catalyst Ligand1 Chiral Ligand Precursor Prolinol->Ligand1 Diol This compound Ligand2 C2-Symmetric Ligand Precursor Diol->Ligand2 G cluster_workflow General Asymmetric Catalysis Workflow start Start reagents Mix Chiral Catalyst/Ligand with Reactants start->reagents reaction Reaction under Controlled Conditions reagents->reaction workup Quench and Aqueous Workup reaction->workup extraction Organic Extraction workup->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Analysis (ee, dr) purification->analysis end End analysis->end

References

The Strategic Advantage of C2-Symmetry: A Comparative Guide to Pyrrolidine-2,5-diyldimethanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences stereochemical outcomes. Among the plethora of options, Pyrrolidine-2,5-diyldimethanol and its derivatives have emerged as powerful tools, offering distinct advantages in the quest for enantiomerically pure compounds. This guide provides an objective comparison of their performance against other widely used chiral auxiliaries, supported by experimental data, to inform the selection of the optimal synthetic strategy.

At the heart of the efficacy of this compound derivatives lies their C2-symmetric scaffold. This structural feature provides a well-defined and rigid chiral environment, leading to high levels of stereocontrol in a variety of chemical transformations. The two stereogenic centers at the 2- and 5-positions of the pyrrolidine ring, coupled with the functional handles of the hydroxymethyl or substituted hydroxymethyl groups, create a predictable and effective platform for asymmetric induction.

Performance in Asymmetric Reactions: A Quantitative Comparison

The ultimate measure of a chiral auxiliary's utility is its performance in key bond-forming reactions. The following tables summarize the effectiveness of this compound derivatives in asymmetric alkylation and conjugate addition reactions, benchmarked against the performance of industry-standard auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultams.

Asymmetric Alkylation of Carboxamides

The alkylation of enolates derived from carboxamides is a fundamental method for the stereoselective formation of carbon-carbon bonds. C2-symmetric pyrrolidine auxiliaries have demonstrated exceptional performance in this arena.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)
(2R,5R)-bis(methoxymethyl)pyrrolidine Methyl Iodide>95%85%
(2R,5R)-bis(methoxymethyl)pyrrolidine Benzyl Bromide>95%90%
Evans' OxazolidinoneMethyl Iodide90-99%80-95%
Evans' OxazolidinoneBenzyl Bromide95-99%85-98%
Oppolzer's CamphorsultamMethyl Iodide90-98%75-90%
Oppolzer's CamphorsultamBenzyl Bromide>98%80-95%

Note: Data is compiled from various sources and reaction conditions may not be identical.

As the data suggests, (2R,5R)-bis(methoxymethyl)pyrrolidine consistently provides excellent diastereoselectivity, often exceeding 95% d.e., in the alkylation of the corresponding carboxamide enolates[1]. This high level of stereocontrol is a direct consequence of the rigid C2-symmetric framework, which effectively shields one face of the enolate from the incoming electrophile.

Asymmetric Conjugate Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another cornerstone of organic synthesis. Pyrrolidine-based chiral auxiliaries have been successfully employed to control the stereochemistry of this important reaction.

Chiral AuxiliaryNucleophileMichael AcceptorDiastereomeric Excess (d.e.)Yield (%)
(2R,5R)-bis(methoxymethyl)pyrrolidine Thioacetic AcidMethacrylamide>98%High
Evans' OxazolidinoneOrganocuprateEnone90-99%70-95%
Oppolzer's CamphorsultamGrignard ReagentN-enoyl sultam>98%80-95%

Note: Data is compiled from various sources and reaction conditions may not be identical.

In the conjugate addition of thioacetic acid to methacrylamides, the use of (2R,5R)-bis(methoxymethyl)pyrrolidine as a chiral auxiliary leads to addition products with excellent stereoselectivities and in good yields[2]. The high selectivity is attributed to the steric influence of the chiral auxiliary[2].

The Underlying Principles of Stereochemical Control

The high degree of stereocontrol exerted by this compound derivatives can be rationalized by considering the transition state of the reaction. The C2-symmetry of the auxiliary creates a highly organized and predictable chiral pocket around the reaction center.

Stereochemical_Control cluster_Auxiliary Chiral Auxiliary cluster_Substrate Substrate cluster_TransitionState Transition State cluster_Product Product Auxiliary (2R,5R)-bis(methoxymethyl)pyrrolidine TS Rigid, Chelated Transition State Auxiliary->TS Forms Substrate Prochiral Enolate Substrate->TS Forms Product Single Diastereomer TS->Product Leads to

Caption: Logical workflow of stereocontrol using a C2-symmetric pyrrolidine auxiliary.

The formation of a rigid, chelated transition state involving the metal counterion of the enolate and the oxygen atoms of the methoxymethyl groups on the auxiliary is believed to be key. This chelation, combined with the steric bulk of the auxiliary, effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered direction, thus leading to the formation of a single diastereomer.

Experimental Protocol: Asymmetric Michael Addition of Thiophenol to an N-Enoyl Pyrrolidine Derivative

The following protocol provides a representative example of the application of a this compound derivative in an asymmetric conjugate addition reaction.

Materials:
  • N-Crotonoyl-(2R,5R)-bis(methoxymethyl)pyrrolidine

  • Thiophenol

  • Titanium (IV) isopropoxide

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:
  • To a solution of N-crotonoyl-(2R,5R)-bis(methoxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add titanium (IV) isopropoxide (1.1 eq).

  • Stir the mixture for 30 minutes at -78 °C.

  • Add thiophenol (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Michael adduct.

Experimental_Workflow start Start step1 Dissolve N-enoyl pyrrolidine in CH2Cl2 at -78°C start->step1 step2 Add Ti(O-iPr)4 step1->step2 step3 Stir for 30 min step2->step3 step4 Add Thiophenol step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Quench with NaHCO3 (aq) step5->step6 step7 Extract with CH2Cl2 step6->step7 step8 Dry and Concentrate step7->step8 step9 Purify by Chromatography step8->step9 end End step9->end

Caption: A streamlined workflow for the asymmetric Michael addition.

Conclusion

This compound and its derivatives stand out as highly effective chiral auxiliaries for a range of asymmetric transformations. Their C2-symmetric design provides a rigid and predictable chiral environment, consistently leading to high levels of stereocontrol in reactions such as alkylations and conjugate additions. While other auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams are undoubtedly powerful, the performance of C2-symmetric pyrrolidines, particularly in terms of diastereoselectivity, makes them a compelling choice for challenging synthetic targets. For researchers aiming for high stereochemical fidelity, the strategic implementation of this compound-based auxiliaries offers a significant advantage in the efficient construction of complex, enantiomerically pure molecules.

References

Validating Stereochemistry in Pyrrolidine-2,5-diyldimethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the synthesis and characterization of novel chemical entities. This guide provides a comparative overview of common experimental techniques for the validation of stereochemistry in products derived from the versatile chiral scaffold, Pyrrolidine-2,5-diyldimethanol. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation method.

This compound serves as a valuable chiral building block in asymmetric synthesis, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science. The stereochemical integrity of these products directly influences their biological activity and physical properties. Therefore, rigorous validation of the stereoisomeric purity is paramount. This guide compares the most frequently employed analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction.

Comparative Analysis of Stereochemical Validation Techniques

The choice of analytical method for stereochemical validation depends on several factors, including the nature of the sample, the required level of accuracy, and the availability of instrumentation. The following table summarizes the key performance indicators for the most common techniques.

TechniquePrinciple of Separation/DifferentiationTypical Quantitative DataAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Retention time (tR), resolution factor (Rs), enantiomeric excess (% ee).High sensitivity, excellent for determining enantiomeric purity, applicable to a wide range of compounds.Requires method development for each new compound, may not provide absolute configuration directly.
NMR Spectroscopy Diastereomeric differentiation through the use of chiral solvating or derivatizing agents, leading to distinct chemical shifts (Δδ).Chemical shift difference between diastereomers, integration of signals for determining diastereomeric ratio.Provides detailed structural information, can be used for both enantiomeric and diastereomeric purity.Lower sensitivity compared to HPLC, may require derivatization which can be time-consuming, absolute configuration not directly determined.
Single-Crystal X-ray Diffraction Diffraction pattern of X-rays by a single crystal, providing a three-dimensional map of electron density.Atomic coordinates, bond lengths, bond angles, Flack parameter for absolute configuration.Unambiguous determination of relative and absolute stereochemistry.Requires a suitable single crystal of the compound, which can be challenging to obtain.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To separate and quantify the enantiomers of a this compound derivative.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For pyrrolidine derivatives, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.

  • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomeric peaks with a reasonable analysis time. Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) may be required for basic or acidic analytes, respectively.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered through a 0.45 µm filter before injection.

  • Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Interpretation: Identify the peaks corresponding to each enantiomer based on their retention times. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent

Objective: To determine the diastereomeric ratio of a this compound derivative after reaction with a chiral derivatizing agent.

Methodology:

  • Selection of Chiral Derivatizing Agent (CDA): Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a common choice for compounds containing hydroxyl or amino groups.

  • Derivatization Reaction: React the this compound derivative with the CDA in an appropriate deuterated solvent (e.g., CDCl3) in an NMR tube. A coupling agent like dicyclohexylcarbodiimide (DCC) may be necessary. Ensure the reaction goes to completion.

  • NMR Acquisition: Acquire a high-resolution 1H NMR spectrum of the resulting diastereomeric mixture. Other nuclei like 19F or 13C can also be useful depending on the CDA used.

  • Spectral Analysis: Identify signals that are well-resolved for the two diastereomers. Protons close to the newly formed chiral center are most likely to show distinct chemical shifts.

  • Quantification: Integrate the well-resolved signals corresponding to each diastereomer. The diastereomeric ratio (d.r.) is determined from the ratio of the integrals.

Single-Crystal X-ray Diffraction

Objective: To unambiguously determine the absolute stereochemistry of a this compound derivative.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the structural model against the experimental data.

  • Determination of Absolute Configuration: For non-centrosymmetric space groups, the absolute configuration can be determined by analyzing anomalous dispersion effects. The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration has been assigned.

Visualization of Experimental Workflows

Experimental_Workflow_Comparison cluster_hplc Chiral HPLC Workflow cluster_nmr NMR Workflow (with CDA) cluster_xrd X-ray Diffraction Workflow hplc_start Sample Preparation hplc_method Method Development (Column & Mobile Phase) hplc_start->hplc_method hplc_analysis HPLC Analysis hplc_method->hplc_analysis hplc_data Data Analysis (% ee Calculation) hplc_analysis->hplc_data nmr_start Sample Preparation nmr_deriv Derivatization with CDA nmr_start->nmr_deriv nmr_acq NMR Data Acquisition nmr_deriv->nmr_acq nmr_data Spectral Analysis (d.r. Calculation) nmr_acq->nmr_data xrd_start Crystal Growth xrd_collect Data Collection xrd_start->xrd_collect xrd_solve Structure Solution & Refinement xrd_collect->xrd_solve xrd_abs Absolute Configuration (Flack Parameter) xrd_solve->xrd_abs

Caption: Comparative workflows for stereochemical validation.

Logical Relationships in Method Selection

The selection of a validation technique often follows a logical progression, starting with more routine methods and escalating to more definitive but resource-intensive techniques if required.

Method_Selection_Logic start Need to Validate Stereochemistry hplc Chiral HPLC for % ee start->hplc nmr NMR with CDA for d.r. start->nmr known_compound Is absolute configuration known? hplc->known_compound nmr->known_compound xrd Single-Crystal XRD for Absolute Configuration end Validation Complete xrd->end need_absolute Is absolute configuration required? known_compound->need_absolute No known_compound->end Yes need_absolute->xrd Yes need_absolute->end No

Caption: Decision tree for selecting a stereochemical validation method.

A Comparative Guide to the Catalytic Efficiency of Pyrrolidine-Based Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in the development of stereoselective synthetic routes. Pyrrolidine-based organocatalysts have emerged as a powerful and versatile class of catalysts for a wide range of asymmetric transformations. This guide provides a comparative analysis of the catalytic efficiency of various pyrrolidine-based ligands, supported by experimental data, to facilitate rational catalyst selection.

The pyrrolidine scaffold, most notably found in the amino acid L-proline, has proven to be a privileged structure in organocatalysis.[1] Its ability to form enamine intermediates with carbonyl compounds allows for a diverse range of stereoselective C-C bond-forming reactions, including aldol and Michael additions.[2][3] Modifications to the pyrrolidine ring, such as substitution at various positions, have led to the development of a vast library of ligands with tuned reactivity and selectivity.[1][4] This guide will focus on comparing the performance of several key classes of these catalysts.

Comparative Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental C-C bond-forming reaction and a common benchmark for evaluating the performance of new organocatalysts. The reaction between a ketone and an aldehyde, catalyzed by a pyrrolidine-based ligand, can produce syn or anti aldol products with high enantioselectivity.

Below is a comparison of various pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons should be made with caution when data is compiled from different studies.[2]

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-ProlineNoneDMSO24955:9596
L-ProlinamideNoneDMSO488510:9088
(S)-2-(Pyrrolidin-2-yl)ethan-1-amineNoneWater129215:8590
Diarylprolinol silyl etherNoneToluene299>99:1>99

Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction. Data compiled from multiple sources for illustrative purposes.[2]

Comparative Performance in Asymmetric Michael Additions

The asymmetric Michael addition is another crucial C-C bond-forming reaction where pyrrolidine-based organocatalysts have demonstrated significant utility.[2] This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

The following table presents data on the performance of novel pyrrolidine-based organocatalysts in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.

CatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, % syn)
OC-1CH2Cl2rt79978:2268
OC-2CH2Cl2rt79875:2569
OC-3CH2Cl2rt79570:3068
OC-4CH2Cl2rt79876:2468
OC-4 (Optimized)Methylcyclohexane0248792:885

Table 2: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition. OC-1 to OC-4 represent novel synthesized pyrrolidine-based organocatalysts with bulky substituents.[5]

Experimental Protocols

Reproducible and comparable data is contingent on meticulously executed experimental protocols. Below is a generalized methodology for the evaluation of pyrrolidine-based catalysts in an asymmetric aldol reaction.

Materials:

  • Pyrrolidine-based catalyst (e.g., L-proline, 10 mol%)

  • Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol)

  • Ketone (e.g., cyclohexanone, 2.0 mmol)

  • Solvent (e.g., DMSO, 2.0 mL)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation (TLC, HPLC, NMR)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (2.0 mmol).

  • Dissolve the reactants in the chosen solvent (2.0 mL).

  • Add the pyrrolidine-based catalyst (0.1 mmol, 10 mol%) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product using NMR and chiral HPLC analysis.[6]

Catalytic Mechanism and Workflow

The catalytic cycle of proline and its derivatives in asymmetric reactions generally proceeds through an enamine intermediate. The pyrrolidine nitrogen acts as a nucleophile, forming an iminium ion with the carbonyl group of the ketone or aldehyde, which then tautomerizes to the enamine. This enamine then reacts with the electrophile, and subsequent hydrolysis regenerates the catalyst and yields the product.

Catalytic_Cycle cluster_cycle Proline Catalytic Cycle Ketone Ketone Iminium Iminium Ion Ketone->Iminium + Proline - H2O Proline Proline Catalyst Enamine Enamine Iminium->Enamine Tautomerization Adduct Aldol Adduct Enamine->Adduct + Aldehyde Aldehyde Aldehyde Product Chiral Product Adduct->Product + H2O - Proline

Catalytic cycle of a proline-catalyzed aldol reaction.

A systematic workflow is essential for the effective comparison of different catalysts. This involves parallel experimentation under identical conditions to ensure that any observed differences in performance can be attributed to the catalyst itself.

Experimental_Workflow cluster_workflow Catalyst Comparison Workflow Start Define Reaction & Substrates Catalyst_Selection Select Pyrrolidine Ligands (Ligand A, Ligand B, Ligand C) Start->Catalyst_Selection Parallel_Setup Parallel Reaction Setup (Identical Conditions) Catalyst_Selection->Parallel_Setup Monitoring Reaction Monitoring (TLC, GC/MS) Parallel_Setup->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Analysis (NMR, Chiral HPLC) Purification->Analysis Comparison Compare Yield, dr, ee Analysis->Comparison Conclusion Identify Optimal Catalyst Comparison->Conclusion

General experimental workflow for comparing catalytic efficiency.

Conclusion

The choice of a pyrrolidine-based ligand can have a profound impact on the outcome of an asymmetric transformation. While L-proline remains a robust and cost-effective catalyst, its derivatives, such as diarylprolinol silyl ethers and other substituted pyrrolidines, can offer significantly improved performance in terms of yield, diastereoselectivity, and enantioselectivity. The optimization of reaction conditions, including solvent and temperature, is also a critical factor in achieving high catalytic efficiency.[2][5] This guide provides a framework for the rational selection of pyrrolidine-based catalysts, supported by comparative data and standardized protocols, to aid researchers in the development of efficient and highly stereoselective synthetic methodologies.

References

A Comparative Guide to Chiral HPLC Methods for Separating Pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, the separation of enantiomers of pyrrolidine derivatives is a critical task. The therapeutic activity of such compounds can be highly stereospecific, making robust and efficient chiral separation methods essential. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for this purpose. This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to aid in the selection and optimization of separation strategies for pyrrolidine derivatives.

Performance Comparison of Chiral HPLC Methods

The successful separation of pyrrolidine enantiomers is highly dependent on the choice of the chiral stationary phase and the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of compounds, including pyrrolidine derivatives.[1][2] The following table summarizes quantitative data from studies on the separation of different pyrrolidine derivatives, offering a clear comparison of method performance.

Pyrrolidine DerivativeChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k'1)Retention Factor (k'2)Separation Factor (α)Resolution (Rs)Reference
5-Anilino-pyrrolidin-2-oneLux Cellulose-2CO2/Methanol (85:15, v/v)2.052.501.221.50[3]
5-(Benzylamino)pyrrolidin-2-oneLux Cellulose-2CO2/Methanol (85:15, v/v)2.252.921.302.06[3]
N'-(5-Oxopyrrolidin-2-yl)benzohydrazideLux Cellulose-2CO2/Methanol (85:15, v/v)4.887.021.443.59[3]
5-(Benzyloxy)pyrrolidin-2-oneLux Cellulose-2CO2/Methanol (90:10, v/v)2.533.231.282.19[3]
2-(Aminomethyl)-1-ethylpyrrolidine (derivatized)Chiralcel OD-Hn-Hexane/Ethanol (98:2, v/v) + 0.2% TEA--->1.5 (baseline)[4]
4-Substituted-pyrrolidin-2-onesChiralcel OJn-Hexane/Alcohol---up to 7.50[1]

Data for derivatized 2-(Aminomethyl)-1-ethylpyrrolidine and 4-Substituted-pyrrolidin-2-ones did not specify individual retention factors but reported successful baseline separation and high-resolution factors, respectively.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the chiral separation of pyrrolidine derivatives.

Method 1: Supercritical Fluid Chromatography (SFC) for Pyrrolidinone Derivatives[3][5]
  • Instrumentation: A supercritical fluid chromatography system equipped with a UV detector.

  • Column: Lux Cellulose-2 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of supercritical CO2 and Methanol. The percentage of methanol is optimized for each compound, typically ranging from 7.5% to 15%.[3]

  • Flow Rate: 2.0 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Backpressure: 150 bar.[3]

  • Detection: UV at 210 nm.

  • Sample Preparation: The racemic pyrrolidine derivatives are dissolved in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm filter before injection.

Method 2: Normal-Phase HPLC for Derivatized Pyrrolidine Derivatives[4]
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm).[4]

  • Mobile Phase: A mixture of n-hexane and ethanol (98:2, v/v) containing 0.2% triethylamine (TEA).[4] The TEA is added to improve peak shape and reduce tailing for basic compounds.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection: UV at 254 nm.[4]

  • Derivatization (Pre-column): The pyrrolidine derivative (e.g., 2-(aminomethyl)-1-ethylpyrrolidine) is reacted with a chiral derivatizing agent such as 4-nitrobenzoic acid to form diastereomers that are more easily separated on a chiral column.[4]

Visualizing the Method Development Workflow

The process of developing a chiral HPLC method is systematic. The following diagram illustrates a typical workflow for the logical progression of method development for separating pyrrolidine enantiomers.

Chiral_HPLC_Method_Development A Analyte Characterization (Pyrrolidine Derivative) B Initial Screening: Select Diverse CSPs (e.g., Cellulose, Amylose based) A->B E Screening Experiments B->E C Select Mobile Phase Mode (Normal, Reversed, Polar Organic) D Initial Mobile Phase Conditions C->D D->E F Evaluate Results (Retention, Resolution, Selectivity) E->F G Is Separation Adequate? F->G H Optimization G->H Yes J Consider Derivatization G->J No K Modify Mobile Phase (Solvent ratio, Additives) G->K Partial L Change CSP Type G->L None I Final Method H->I J->E K->E L->B

Caption: Workflow for Chiral HPLC Method Development.

References

Unraveling the Transition States of Pyrrolidine-Based Organocatalysts: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of computational studies on the transition states of pyrrolidine-based catalysts, including the workhorse L-proline and its substituted derivatives, offers valuable insights for researchers, scientists, and drug development professionals. While direct computational data on the transition states of pyrrolidine-2,5-diyldimethanol as an organocatalyst remains limited in publicly available literature, a comparative guide based on structurally related and widely studied catalysts can illuminate the key factors governing their reactivity and stereoselectivity.

This guide synthesizes findings from significant computational studies, primarily focusing on the aldol reaction as a benchmark for comparing the performance of various pyrrolidine-based organocatalysts. By examining the calculated activation energies and the geometries of the transition states, we can better understand the subtle yet crucial influences of catalyst structure on reaction outcomes.

Comparative Analysis of Catalyst Performance

The efficacy of a catalyst is intrinsically linked to the energy barrier of the rate-determining transition state. Lower activation energies correspond to faster reaction rates. The following table summarizes the computed activation enthalpies for the aldol reaction between benzaldehyde and acetone, catalyzed by L-proline and other pyrrolidine derivatives, as determined by density functional theory (DFT) calculations.

CatalystTransition StateRelative Activation Enthalpy (kcal/mol)Predicted Enantiomeric Excess (% ee)
L-Proline anti-re0.069
anti-si1.1
Azetidine-2-carboxylic acid anti-re-2.068
anti-si-0.9
(2S,4R)-4-Hydroxyproline anti-re0.275
anti-si1.4
(2S,4S)-4-Fluoroproline anti-re0.460
anti-si1.2

Data sourced from computational studies on proline-catalyzed aldol reactions. The anti-re and anti-si labels refer to the facial selectivity of the aldehyde addition to the enamine intermediate.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of proline and its derivatives in the aldol reaction proceeds through the formation of an enamine intermediate. The catalyst is then regenerated after the carbon-carbon bond formation and hydrolysis. Understanding this cycle is fundamental to interpreting the computational data on transition states.

Catalytic_Cycle Reactants Ketone + Aldehyde Enamine Enamine Intermediate Reactants->Enamine + Catalyst Catalyst Pyrrolidine Catalyst TS Rate-Determining Transition State Enamine->TS + Aldehyde Adduct Iminium Adduct TS->Adduct Product Aldol Product Adduct->Product + H2O Product->Catalyst - Catalyst (regenerated)

Figure 1. A generalized catalytic cycle for the pyrrolidine-catalyzed aldol reaction.

Transition State Geometries: The Key to Stereoselectivity

The stereochemical outcome of the reaction is determined in the transition state. The orientation of the reactants and the catalyst at this critical point dictates which enantiomer of the product is preferentially formed. Computational models, such as the Zimmerman-Traxler model for aldol reactions, propose a chair-like six-membered ring transition state.[1]

Transition_State_Model cluster_TS Zimmerman-Traxler-like Transition State Enamine_N Enamine Nitrogen Enamine_C Enamine α-Carbon Enamine_N->Enamine_C C=C Aldehyde_C Aldehyde Carbonyl C Enamine_C->Aldehyde_C C-C forming Aldehyde_O Aldehyde Carbonyl O Aldehyde_C->Aldehyde_O C=O Catalyst_H Catalyst Acidic H Aldehyde_O->Catalyst_H H-bond Catalyst_O Catalyst Carbonyl O Catalyst_H->Catalyst_O

Figure 2. Key interactions in the proposed transition state for a proline-catalyzed aldol reaction.

Experimental and Computational Protocols

The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). A common methodology is outlined below:

  • Computational Method: DFT calculations are typically performed using a functional such as B3LYP.

  • Basis Set: A Pople-style basis set, for instance, 6-31G(d), is commonly used for geometry optimizations and frequency calculations.

  • Solvation Model: To simulate the reaction environment, a continuum solvation model like the Polarizable Continuum Model (PCM) is often applied, with a solvent such as dimethyl sulfoxide (DMSO) or chloroform.

  • Transition State Verification: True transition states are confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are performed to ensure the transition state connects the correct reactants and products.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate activation and reaction energies.

The Role of C2-Symmetry: A Qualitative Perspective

In the context of pyrrolidine-based catalysts, 2,5-disubstitution can lock the five-membered ring into a specific conformation, reducing the number of possible competing transition states and thereby enhancing stereocontrol. The hydroxyl groups in this compound could potentially engage in additional hydrogen bonding interactions within the transition state, further stabilizing the favored pathway.

Future Directions

The presented data underscores the power of computational chemistry in catalyst design and optimization. A dedicated computational study on the transition states of reactions catalyzed by this compound would be a valuable contribution to the field. Such research would provide quantitative insights into its catalytic performance and allow for a direct comparison with established catalysts like L-proline. This could pave the way for the rational design of even more efficient and selective C2-symmetric organocatalysts for a wide range of chemical transformations.

References

A Comparative Guide to the Efficacy of Pyrrolidine-2,5-diyldimethanol and Its Derivatives as Chiral Diols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or ligand is paramount to achieving high stereoselectivity. Among the diverse array of chiral molecules, C2-symmetric diols have established themselves as a cornerstone of stereoselective transformations. This guide provides a comparative analysis of the efficacy of Pyrrolidine-2,5-diyldimethanol and its derivatives against other well-established chiral diols, supported by available experimental data.

This compound, a C2-symmetric chiral diol, presents a structurally rigid framework that is advantageous for creating a well-defined chiral environment in a variety of chemical reactions. Its derivatives have been explored as effective chiral auxiliaries, particularly in asymmetric alkylation reactions.

Performance in Asymmetric Alkylation of Carboxamides

Derivatives of this compound have demonstrated exceptional performance as chiral auxiliaries in the asymmetric alkylation of carboxyamide enolates. Specifically, trans-2,5-bis(methoxymethyl)pyrrolidine has been shown to induce high levels of stereoselectivity, consistently achieving diastereomeric excesses (d.e.) of over 95%.[1][2] This high degree of stereocontrol underscores the efficacy of the pyrrolidine scaffold in directing the approach of electrophiles.

While direct head-to-head comparative data with other classes of chiral diols in the same reaction is limited in the readily available literature, the consistently high diastereoselectivity achieved with the pyrrolidine derivative suggests it is a highly competitive chiral auxiliary for this transformation.

Table 1: Asymmetric Alkylation of Carboxamides using a this compound Derivative

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Excess (d.e.) (%)
trans-2,5-bis(methoxymethyl)pyrrolidineVarious Alkyl HalidesGood>95

Data sourced from Kawanami, Y., et al. (1984).[1][2]

Comparison with Other Chiral Diols in Different Reactions

To provide a broader context for the performance of chiral diols, the following table summarizes the efficacy of other commonly used chiral diols, such as TADDOL and BINOL derivatives, in the asymmetric addition of diethylzinc to benzaldehyde. This reaction is a standard benchmark for evaluating the effectiveness of new chiral ligands.

Table 2: Performance of Various Chiral Diols in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Chiral DiolYield (%)Enantiomeric Excess (e.e.) (%)
TADDOL derivativeModerateModerate
BINOL derivativeHigh (up to 90%)High (up to 98%)
Ephedrine-derived Ionic LiquidGoodHigh (up to 91%)

Data compiled from various sources.[3][4][5]

It is important to note that the performance of a chiral diol is highly dependent on the specific reaction, substrate, and reaction conditions. While the pyrrolidine derivative shows excellent results in asymmetric alkylation, other diols like BINOL are exceptionally effective in reactions such as the diethylzinc addition to aldehydes.

Experimental Protocols

Asymmetric Alkylation of a Carboxamide using trans-2,5-bis(methoxymethyl)pyrrolidine as a Chiral Auxiliary

This protocol is a generalized representation based on the work of Kawanami, et al.[1][2]

1. Amide Formation:

  • The starting carboxylic acid is converted to the corresponding carboxamide by reaction with trans-2,5-bis(methoxymethyl)pyrrolidine. This is typically achieved by first converting the carboxylic acid to its acid chloride, followed by reaction with the chiral pyrrolidine derivative in the presence of a base.

2. Enolate Formation:

  • The chiral carboxamide is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to a low temperature (typically -78 °C).

  • A strong base, such as lithium diisopropylamide (LDA), is added dropwise to deprotonate the α-carbon, forming the chiral lithium enolate.

3. Alkylation:

  • The desired alkylating agent (e.g., an alkyl halide) is added to the enolate solution at low temperature.

  • The reaction is stirred for a specified period to allow for the diastereoselective alkylation to occur.

4. Work-up and Cleavage:

  • The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).

  • The product is extracted into an organic solvent.

  • The chiral auxiliary can be cleaved from the alkylated product, for instance by hydrolysis, to yield the desired chiral carboxylic acid derivative and allow for the recovery of the pyrrolidine auxiliary.

Visualization of Reaction Workflow

The following diagram illustrates a typical workflow for an asymmetric synthesis utilizing a chiral auxiliary.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Prochiral_Substrate Prochiral Substrate Coupling Coupling Prochiral_Substrate->Coupling 1. Attach Chiral_Auxiliary Chiral Auxiliary (e.g., this compound derivative) Chiral_Auxiliary->Coupling Diastereoselective_Reaction Diastereoselective Reaction Coupling->Diastereoselective_Reaction 2. Induce Chirality Cleavage Cleavage & Auxiliary Recovery Diastereoselective_Reaction->Cleavage 3. Separate Enantioenriched_Product Enantioenriched Product Cleavage->Enantioenriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Catalytic_Cycle Catalyst [M]-Ligand (Active Catalyst) Substrate_Binding Substrate Binding Catalyst->Substrate_Binding Substrate Stereoselective_Transformation Stereoselective Transformation Substrate_Binding->Stereoselective_Transformation Reagent Product_Release Product Release Stereoselective_Transformation->Product_Release Forms Chiral Product Product_Release->Catalyst Regenerates Catalyst

References

Navigating the Maze of Catalyst Recyclability: A Comparative Guide to Pyrrolidine-2,5-diyldimethanol-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, sustainable, and recyclable catalysts is a paramount objective in modern organic synthesis. Among the diverse array of organocatalysts, those derived from the chiral scaffold of pyrrolidine have demonstrated significant promise. This guide provides a comparative assessment of the recyclability of catalysts based on Pyrrolidine-2,5-diyldimethanol, offering insights into their performance against alternative proline-derived catalysts, supported by experimental data and detailed protocols.

The core advantage of a recyclable catalyst lies in its ability to be recovered and reused over multiple reaction cycles without a significant loss of activity or selectivity. This not only reduces the overall cost of a synthetic process but also minimizes chemical waste, aligning with the principles of green chemistry. This compound, a C2-symmetric diol, offers a versatile platform for the development of chiral catalysts. Its two hydroxyl groups provide convenient handles for immobilization onto solid supports, a key strategy for enhancing recyclability.

Performance Comparison of Recyclable Pyrrolidine-Based Catalysts

The recyclability of a catalyst is intrinsically linked to the method of its immobilization. Common strategies include attachment to polymers, silica, or magnetic nanoparticles. The choice of support material and the linking strategy can significantly impact the catalyst's performance and stability over repeated uses.

Below is a comparative summary of the performance of various immobilized pyrrolidine-based catalysts, including those structurally related to this compound, in asymmetric reactions.

Catalyst SystemSupportReaction TypeNo. of CyclesFinal Yield (%)Final Enantioselectivity (% ee)Reference
Polymer-Supported Prolinamide PolystyreneAldol Reaction10>95>98
Silica-Grafted Proline Derivative Silica GelMichael Addition5~90~92[1]
Pyrrolidine-based Microporous Organic Polymer (POP) Microporous PolymerNitrone Formation780-90N/A
Ionic Liquid-Supported Chiral Pyrrolidine Ionic LiquidDiels-Alder Reaction66379[2]

Note: Data for a catalyst specifically derived from this compound with comprehensive recycling data was not explicitly available in the reviewed literature. The table presents data for structurally similar and commonly used recyclable proline/pyrrolidine-based catalysts to provide a relevant comparison.

The data indicates that polymer- and silica-supported catalysts often exhibit high stability and can be reused for a significant number of cycles with minimal loss in performance. Microporous organic polymers also show promise, offering a high number of reuses with good yields. Ionic liquid-supported systems, while offering a different approach to catalyst recovery, may show a more noticeable decrease in efficiency over successive cycles.[2]

Experimental Protocols for Catalyst Recycling

The ability to efficiently recover the catalyst is crucial for its practical application. The following are generalized experimental protocols for the recycling of polymer- and silica-supported catalysts.

Protocol 1: Recycling of a Polymer-Supported Catalyst
  • Reaction Quenching: Upon completion of the reaction (monitored by TLC or HPLC), quench the reaction by adding an appropriate solvent (e.g., saturated aqueous NH4Cl).

  • Filtration: Filter the reaction mixture through a sintered glass funnel to separate the solid-supported catalyst from the liquid phase containing the product.

  • Washing: Wash the recovered catalyst sequentially with the reaction solvent and then with a more polar solvent (e.g., methanol) to remove any adsorbed product and byproducts.

  • Drying: Dry the catalyst under vacuum for several hours until a constant weight is achieved.

  • Reuse: The dried catalyst can then be used in a subsequent reaction cycle. The amount of reactants for the next cycle should be adjusted based on the recovered weight of the catalyst.

Protocol 2: Recycling of a Silica-Supported Catalyst
  • Centrifugation/Filtration: After the reaction is complete, the solid silica-supported catalyst can be separated from the reaction mixture by centrifugation followed by decantation of the supernatant, or by filtration.

  • Solvent Washing: The recovered silica-supported catalyst is then washed multiple times with the reaction solvent to remove the product and any unreacted starting materials. A final wash with a volatile solvent like diethyl ether can facilitate drying.

  • Drying: The catalyst is dried under high vacuum to remove all traces of solvent.

  • Reactivation (if necessary): In some cases, a mild heating step under vacuum may be necessary to reactivate the catalyst by removing any strongly adsorbed species.

  • Next Cycle: The reactivated catalyst is then ready for the next reaction cycle.

Visualizing the Catalytic Process

To better understand the mechanism of action of these catalysts, it is helpful to visualize the catalytic cycle and the overall experimental workflow for assessing recyclability.

Catalytic_Cycle Catalyst Pyrrolidine Catalyst Iminium Iminium Ion Catalyst->Iminium Substrate1 Aldehyde Substrate1->Iminium + Catalyst Substrate2 Ketone Enamine Enamine Substrate2->Enamine + Base Iminium->Enamine - H₂O Product_Catalyst Product-Catalyst Complex Enamine->Product_Catalyst + Aldehyde Product_Catalyst->Catalyst releases Product Aldol Product Product_Catalyst->Product + H₂O

Caption: Generalized catalytic cycle for a proline-catalyzed aldol reaction.

The diagram above illustrates the key intermediates in a typical proline-catalyzed aldol reaction, a common application for pyrrolidine-based catalysts. The cycle begins with the formation of an iminium ion, followed by deprotonation to an enamine, which then attacks the aldehyde. Hydrolysis of the resulting complex releases the product and regenerates the catalyst.

Recycling_Workflow Start Start Reaction (Catalyst + Reactants) Reaction Reaction Progression Start->Reaction Completion Reaction Completion Reaction->Completion Separation Catalyst Separation (Filtration/Centrifugation) Completion->Separation Analysis Analyze Product (Yield, ee) Completion->Analysis Washing Catalyst Washing Separation->Washing Drying Catalyst Drying Washing->Drying Recycled_Catalyst Recycled Catalyst Drying->Recycled_Catalyst Reuse Catalyst Reuse (New Reaction Cycle) Reuse->Reaction Recycled_Catalyst->Reuse

Caption: Experimental workflow for assessing catalyst recyclability.

This workflow outlines the key steps involved in evaluating the recyclability of a heterogeneous catalyst. After each cycle, the catalyst is separated, washed, and dried before being used in a subsequent reaction. Analysis of the product at each stage provides crucial data on the catalyst's stability and performance over time.

Conclusion

The immobilization of this compound-based catalysts onto solid supports presents a viable strategy for enhancing their recyclability, a critical factor for their adoption in large-scale and industrial applications. While direct, comprehensive recycling data for this specific catalyst remains an area for further investigation, the performance of structurally related immobilized proline and pyrrolidine catalysts provides a strong indication of their potential. Polymer and silica supports, in particular, have demonstrated the ability to maintain high catalytic activity and selectivity over multiple reaction cycles. The choice of immobilization strategy and the development of robust recycling protocols are key to unlocking the full potential of these promising organocatalysts in sustainable chemical synthesis. Further research focusing on the synthesis and detailed recycling studies of catalysts derived directly from this compound is warranted to fully assess their industrial applicability.

References

Comparative Guide to the Structure-Activity Relationship of Pyrrolidine-2,5-diyldimethanol Derivatives as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] A particularly interesting, though less extensively explored, class of these compounds is the pyrrolidine-2,5-diyldimethanol derivatives. Their polyhydroxylated structure makes them mimics of natural monosaccharides, positioning them as promising candidates for the inhibition of carbohydrate-processing enzymes, such as glycosidases.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives and their close analogs, with a focus on their potent glycosidase inhibitory activity.

Given the limited number of comprehensive SAR studies on a homologous series of this compound derivatives, this guide will also incorporate data from closely related 2,5-disubstituted polyhydroxylated pyrrolidines. This approach will provide a broader context for understanding the key structural features that govern their biological activity.

Quantitative Data Summary

The inhibitory activities of this compound derivatives and their analogs against various glycosidases are summarized below. The data highlights the importance of stereochemistry and the nature of substituents at the C2 and C5 positions.

Compound IDStructureTarget EnzymeIC₅₀ / Kᵢ (µM)Inhibition Type
DMDP (2R,5R)-bis(hydroxymethyl)-3(R),4(R)-dihydroxypyrrolidineβ-Glucosidase (Agrobacterium sp.)Potent inhibitor (nanomolar range for lipophilic derivatives)[4]-
1 (2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diolα-MannosidaseGood inhibitor[5]Competitive
ent-12a (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diolβ-Glucosidase (almonds)13-40Competitive
ent-12b (2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diolβ-Glucosidase (almonds)13-40Competitive
12g (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolα-L-Fucosidase (bovine epididymis)6.5Competitive
α-Galactosidase (bovine liver)5Mixed
α-Mannosidase (jack bean)102Mixed

Experimental Protocols

Synthesis of (2R,5R)-bis(hydroxymethyl)-3(R),4(R)-dihydroxypyrrolidine (DMDP)

A reported synthesis of this core scaffold starts from D-mannitol. The key steps involve the formation of a protected diol, introduction of the nitrogen atom via an azido group, and subsequent cyclization and deprotection to yield the final polyhydroxylated pyrrolidine.[3]

General α-Glucosidase Inhibition Assay

This protocol is a generalized procedure based on common methods for assessing α-glucosidase inhibition.[6][7][8][9][10][11]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (pyrrolidine derivatives)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution for stopping the reaction

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Dissolve the test compounds and acarbose in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add a solution of the test compound or control.

    • Add the α-glucosidase solution to each well and incubate for a predefined period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).

  • Stopping the Reaction and Measurement:

    • Stop the enzymatic reaction by adding Na₂CO₃ solution to each well.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Abssample / Abscontrol)] x 100

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Glycosidase_Inhibition_Mechanism cluster_Enzyme α-Glucosidase Enzyme Active Site Products Monosaccharides (Glucose) Enzyme->Products Hydrolysis (Blocked by Inhibitor) Substrate Disaccharide (Substrate) Substrate->Enzyme Binds to Active Site Inhibitor Pyrrolidine Derivative (Inhibitor) Inhibitor->Enzyme Binds to Active Site

Caption: Mechanism of competitive α-glucosidase inhibition.

Assay_Workflow A Prepare Reagents: - Enzyme (α-Glucosidase) - Substrate (pNPG) - Inhibitors - Buffer B Add Inhibitor and Enzyme to 96-well plate A->B C Pre-incubate at 37°C B->C D Add Substrate (pNPG) to start reaction C->D E Incubate at 37°C D->E F Stop reaction with Na₂CO₃ E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC₅₀ values G->H

Caption: Workflow for α-Glucosidase inhibition assay.

Structure-Activity Relationship Insights

The available data, though not from a single homologous series, allows for the deduction of several key SAR points for polyhydroxylated pyrrolidine derivatives as glycosidase inhibitors:

  • Polyhydroxylation is Crucial: The presence of multiple hydroxyl groups is fundamental for activity, as they mimic the stereochemistry of the natural carbohydrate substrates of glycosidases. The specific configuration of these hydroxyls dictates the selectivity towards different types of glycosidases.[3][5]

  • Stereochemistry at C2 and C5: The stereochemistry of the substituents at the 2 and 5 positions of the pyrrolidine ring is a critical determinant of inhibitory potency. For instance, derivatives with a (2R, 5R) configuration have shown potent glycosidase inhibitory activity.

  • Nature of C2 and C5 Substituents: While the core scaffold often contains hydroxymethyl groups, modifications at these positions can significantly impact activity. The introduction of lipophilic aliphatic or aromatic amides at the C1 position of 2,5-dideoxy-2,5-imino-D-mannitol (a close analog) led to potent β-glucosidase inhibitors in the nanomolar range.[4] This suggests that extending the substituents at the 2 and 5 positions with lipophilic moieties could be a promising strategy for enhancing potency.

  • Nitrogen Atom's Role: The basicity of the pyrrolidine nitrogen is thought to be important for interacting with acidic residues in the active site of glycosidases, mimicking the protonation state of the transition state during glycosidic bond cleavage.

Conclusion

This compound derivatives and their polyhydroxylated analogs represent a promising class of glycosidase inhibitors. Their structural and stereochemical similarity to natural sugars allows them to effectively compete for the active site of these enzymes. The key determinants of their inhibitory activity are the stereoconfiguration of the hydroxyl groups and the nature of the substituents at the C2 and C5 positions. While comprehensive SAR studies on a unified series of these compounds are still needed, the existing data strongly supports the potential of this scaffold in the development of novel therapeutics for diseases involving carbohydrate metabolism, such as diabetes.[8][10][12] Future research should focus on the systematic derivatization of the this compound core to explore the impact of various functional groups on potency and selectivity against a wider range of glycosidases.

References

Safety Operating Guide

Proper Disposal of Pyrrolidine-2,5-diyldimethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Pyrrolidine-2,5-diyldimethanol based on general laboratory safety principles and information on related chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Immediate Safety and Hazard Information

This compound should be handled as a hazardous chemical. While specific hazard data is limited, the structural components—a pyrrolidine ring and amino alcohol functional groups—suggest potential hazards. Pyrrolidine is classified as a flammable, corrosive, and harmful substance.[1][2][3] Amino alcohols can also exhibit corrosive properties.[4] Therefore, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste management service.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Incompatible materials should be kept separate to avoid dangerous reactions.[6][8]

2. Container Selection and Labeling:

  • Use a designated, leak-proof container made of a material compatible with this compound. The original container is often a suitable choice if it is in good condition.[9]

  • The container must be securely sealed.[6]

  • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Do not use abbreviations or chemical formulas.[6][8]

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area near the point of generation.[7]

  • Ensure the storage area is away from heat, sparks, and open flames, as related pyrrolidine compounds are flammable.[1][2]

  • Store in a cool, dry place.[2]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[7]

  • Provide them with accurate information about the waste, as indicated on the label.

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Collect the contaminated absorbent material into a sealed, appropriately labeled container for disposal as hazardous waste.

  • For larger spills, evacuate the area and immediately contact your institution's EHS department.

Hazard Profile of Structurally Related Compounds

Hazard ClassificationData for Pyrrolidine (CAS: 123-75-1)
Flammability Highly flammable liquid and vapor.[2][3]
Acute Toxicity (Oral) Harmful if swallowed.[2][3]
Acute Toxicity (Inhalation) Harmful if inhaled.[2][3]
Skin Corrosion/Irritation Causes severe skin burns.[2][3]
Eye Damage/Irritation Causes serious eye damage.[2][3]

Experimental Protocols

There are no standard experimental protocols for the in-lab treatment or neutralization of this compound for disposal. Chemical treatment of hazardous waste without proper licensing and procedures is generally not recommended and may be illegal. The standard and safest protocol is collection and removal by a certified hazardous waste contractor.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate from other waste streams fume_hood->segregate container Select a compatible, leak-proof waste container segregate->container label Label container: 'Hazardous Waste' 'this compound' Date container->label storage Store in a designated, secure, and ventilated area label->storage disposal_service Contact EHS or licensed waste disposal service storage->disposal_service end End: Proper Disposal disposal_service->end

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for Pyrrolidine-2,5-diyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Pyrrolidine-2,5-diyldimethanol based on available data. A complete Safety Data Sheet (SDS) for this specific compound was not found. The following guidance is based on the known hazard classifications and general laboratory safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Hazard Profile and Immediate Safety Precautions

This compound (CAS No. 5626-66-4) is a chemical that requires careful handling due to its potential health effects. The primary known hazards associated with this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled. [1]

  • H335: May cause respiratory irritation. [1]

Immediate precautionary measures include avoiding the creation of dust or aerosols, preventing contact with skin and eyes, and ensuring adequate ventilation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing.To prevent eye irritation from dust or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat is required.To prevent skin irritation upon contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an appropriate organic vapor cartridge should be used.To prevent respiratory tract irritation from inhalation.
Hand Protection Wear appropriate chemical-resistant gloves.To prevent direct contact with the skin.

Operational Plan for Safe Handling

A systematic approach to handling this compound will ensure a safe laboratory environment.

3.1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.

  • Before starting, clear the work area of any unnecessary items to prevent contamination.

3.2. Step-by-Step Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: If handling a solid, carefully weigh the required amount in the fume hood to minimize dust generation. Use a spatula for transfers.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During Reaction: Keep the reaction vessel covered to the extent possible to minimize the release of any vapors or aerosols.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and cleaning agent.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid this compound and any contaminated materials (e.g., weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.

4.2. Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

Property Value
CAS Number 5626-66-4
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol

No specific occupational exposure limits have been established for this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Chemical Weigh/Measure Chemical Prepare Work Area->Weigh/Measure Chemical Perform Experiment Perform Experiment Weigh/Measure Chemical->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup End End Store for Pickup->End Start Start Start->Assess Hazards

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.